Xanthosine (Standard)
Descripción
BenchChem offers high-quality Xanthosine (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xanthosine (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C10H12N4O6 |
|---|---|
Peso molecular |
284.23 g/mol |
Nombre IUPAC |
9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H12N4O6/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19)/t3-,5?,6+,9-/m1/s1 |
Clave InChI |
UBORTCNDUKBEOP-DTUHVUQASA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Xanthosine in Purine Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of xanthosine (B1684192) as a critical intermediate in the purine (B94841) catabolism pathway. The document outlines the enzymatic reactions involving xanthosine, presents key quantitative data for the enzymes involved, details relevant experimental methodologies, and provides schematic diagrams to illustrate the metabolic and experimental workflows.
Introduction: Xanthosine's Position in Purine Metabolism
Purine catabolism is the metabolic pathway by which purine nucleotides (adenosine and guanosine (B1672433) derivatives) are degraded into uric acid for excretion. This process is essential for the turnover of nucleic acids and for maintaining a balanced pool of nucleotides. Xanthosine (9-β-D-ribofuranosylxanthine) is a key nucleoside intermediate that sits (B43327) at a crucial crossroads in this pathway. It primarily links the degradation of guanine-based purines to the final common pathway of uric acid synthesis. The conversion of xanthosine to xanthine (B1682287) represents a commitment step, channeling the purine base into its terminal degradation product.
The Central Reaction: Phosphorolysis of Xanthosine to Xanthine
The primary catabolic fate of xanthosine is its irreversible conversion to xanthine and ribose-1-phosphate. This reaction is catalyzed by the enzyme Purine Nucleoside Phosphorylase (PNP).
Reaction: Xanthosine + Orthophosphate (Pi) ↔ Xanthine + α-D-ribose 1-phosphate
This is a reversible phosphorolytic cleavage of the N-glycosidic bond.[1] However, under typical physiological conditions where the products are continuously removed, the reaction proceeds in the forward, catabolic direction. In some bacteria, such as E. coli, a specific, inducible enzyme called xanthosine phosphorylase, encoded by the xapA gene, carries out this function.[1] In mammals, this reaction is catalyzed by the general Purine Nucleoside Phosphorylase (PNP, EC 2.4.2.1).[2]
The phosphorolysis of xanthosine to xanthine by calf spleen PNP at pH 5.7 reaches equilibrium at approximately 83% conversion, with an equilibrium constant of 0.05 for the reverse (synthetic) pathway.[2] More recent analysis reports the equilibrium constant of phosphorolysis for N9-xanthosine to be 0.2.[3] The optimal pH for mammalian PNP with xanthosine as a substrate is in the acidic range of 5-6, which contrasts with the optimal pH of 7-8 for its other substrates like inosine (B1671953) and guanosine.[2]
Metabolic Pathways Leading to Xanthosine Formation
Xanthosine is not merely a transient intermediate; it is the product of distinct upstream catabolic pathways. The two primary routes for xanthosine synthesis are the deamination of guanosine and the dephosphorylation of xanthosine monophosphate (XMP).
Deamination of Guanosine
In many organisms, including plants and bacteria, the predominant pathway for xanthosine formation is the hydrolytic deamination of guanosine. This reaction is catalyzed by Guanosine Deaminase (EC 3.5.4.15).[4]
Reaction: Guanosine + H₂O → Xanthosine + NH₃
This pathway directly converts a guanine-based nucleoside into a xanthine-based nucleoside, positioning it for entry into the final stage of purine degradation.
Dephosphorylation of Xanthosine Monophosphate (XMP)
Xanthosine can also be formed from the purine nucleotide pool. Xanthosine monophosphate (XMP), an intermediate in the de novo synthesis of GMP, can be dephosphorylated by various 5'-nucleotidases (EC 3.1.3.5) to yield xanthosine.
Reaction: XMP + H₂O → Xanthosine + Pi
This route connects the nucleotide salvage and synthesis pathways directly to the catabolic cascade.
Downstream Catabolism: Oxidation of Xanthine to Uric Acid
Once xanthosine is converted to xanthine, the purine base enters the final two steps of catabolism, which are common to the degradation of all purines. Both steps are catalyzed in mammals by a single enzyme, Xanthine Oxidase (XO, EC 1.17.3.2), a molybdenum-containing oxidoreductase.
-
Hypoxanthine (B114508) → Xanthine: Xanthine oxidase first catalyzes the oxidation of hypoxanthine (from the adenosine (B11128) degradation pathway) to xanthine.
-
Xanthine → Uric Acid: The same enzyme then catalyzes the oxidation of xanthine to the final excretory product, uric acid.[5]
Reaction: Xanthine + H₂O + O₂ → Uric Acid + H₂O₂
This reaction is of significant clinical interest, as its product, uric acid, can lead to gout when overproduced. Therefore, xanthine oxidase is a major target for drug development, with inhibitors like allopurinol (B61711) used to treat hyperuricemia.
Quantitative Data on Key Enzymes
The efficiency and regulation of purine catabolism are dictated by the kinetic properties of its constituent enzymes. Below is a summary of available kinetic constants and inhibitory data for the key enzymes in the xanthosine metabolic pathway.
Table 1: Kinetic Parameters for Enzymes in Xanthosine Metabolism
| Enzyme | Organism/Source | Substrate | Km (µM) | Vmax or kcat | Reference(s) |
| Guanine (B1146940) Deaminase | Human (recombinant) | Guanine | 12 ± 9 | kcat = 36 ± 27 s⁻¹ | [6] |
| Xanthine Oxidase | Bovine Milk | Xanthine | ~8 (apparent, pH 9.6) | Not specified | |
| Xanthine Oxidase | Bovine Milk | Hypoxanthine | ~4 (apparent, pH 7) | Not specified | |
| Purine Nucleoside Phosphorylase | Human Erythrocyte | Inosine | ~40 | Not specified | [7] |
| Purine Nucleoside Phosphorylase | Human Erythrocyte | Guanosine | ~40 | Not specified | [7] |
| Purine Nucleoside Phosphorylase | Calf Spleen / Human | Xanthosine | Not specified in abstract | Not specified in abstract | [2] |
Note: Specific Km and Vmax values for mammalian PNP with xanthosine as a substrate have been determined but were not available in the cited abstract; the original publication should be consulted for these specific values.[2]
Table 2: Inhibition Constants (Ki) and IC50 Values
| Enzyme | Substrate | Inhibitor | Ki (µM) | IC50 (µM) | Reference(s) |
| Purine Nucleoside Phosphorylase (Human) | Xanthosine (200 µM) | Guanine | 2.0 ± 0.3 (Competitive) | 4.0 ± 0.2 | [2] |
| Purine Nucleoside Phosphorylase (Human) | Xanthosine (200 µM) | Hypoxanthine | - | 7 ± 1 | [2] |
| Purine Nucleoside Phosphorylase (Human) | Xanthosine (200 µM) | Guanosine | - | 10 ± 2 | [2] |
Experimental Protocols
Accurate characterization of the enzymes involved in xanthosine metabolism is fundamental to research and drug development. The following sections detail standard protocols for assaying enzyme activity and quantifying metabolites.
Protocol for Purine Nucleoside Phosphorylase (PNP) Activity Assay
This protocol is based on the spectrophotometric measurement of uric acid production in a coupled reaction. PNP cleaves a nucleoside (e.g., inosine or xanthosine) to its base (hypoxanthine or xanthine), which is then oxidized by xanthine oxidase to uric acid. The increase in absorbance at 293 nm, corresponding to uric acid formation, is monitored.
Materials:
-
PNP Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Substrate: Inosine or Xanthosine solution
-
Developer Enzyme: Xanthine Oxidase (XO)
-
Sample: Purified enzyme or cell/tissue lysate
-
UV-transparent 96-well plate
-
Spectrophotometer capable of kinetic reads at 293 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in cold PNP Assay Buffer, followed by centrifugation to clarify the supernatant.
-
Reaction Mix Preparation: For each reaction, prepare a mix containing PNP Assay Buffer, the substrate (e.g., final concentration of 1-2 mM inosine), and Xanthine Oxidase.
-
Assay Initiation: Add the sample (e.g., 2-50 µL of lysate) to the wells of the 96-well plate. Adjust the final volume with Assay Buffer.
-
Start Reaction: Add the Reaction Mix to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 293 nm every 1-2 minutes for at least 30 minutes.
-
Calculation: Determine the rate of change in absorbance (ΔOD/min) from the linear portion of the curve. Enzyme activity is calculated based on the molar extinction coefficient of uric acid (ε = 12.6 mM⁻¹cm⁻¹) and normalized to the amount of protein in the sample.
Protocol for Guanosine/Guanine Deaminase Activity Assay
This assay measures the conversion of guanine to xanthine. The xanthine produced is then oxidized by xanthine oxidase to uric acid and hydrogen peroxide (H₂O₂). The H₂O₂ is used in a peroxidase-catalyzed reaction to generate a colored product.
Materials:
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Substrate: Guanine or Guanosine solution
-
Coupling Enzymes: Xanthine Oxidase (XO), Horseradish Peroxidase (HRP)
-
Chromogenic Substrate: e.g., 3-methyl-2-benzothiazolinone hydrazone (MBTH) and N,N-diethylaniline.[8]
-
Sample: Purified enzyme or biological sample
-
Spectrophotometer
Procedure:
-
Enzyme Reaction: Incubate the sample with a buffered solution of guanine at 37°C. The guanine deaminase in the sample will convert guanine to xanthine.
-
Coupled Reaction: Add xanthine oxidase to the mixture. This converts the newly formed xanthine into uric acid and H₂O₂.
-
Colorimetric Detection: Add HRP and the chromogenic substrates. The HRP uses the H₂O₂ generated to catalyze the oxidative coupling of the substrates, forming a stable, colored dye.
-
Measurement: After a set incubation period, measure the absorbance of the solution at the dye's maximal absorption wavelength.
-
Quantification: Compare the absorbance to a standard curve generated with known amounts of xanthine or H₂O₂ to determine the enzyme activity.
Protocol for HPLC Analysis of Purine Metabolites
High-Performance Liquid Chromatography (HPLC) is a robust method for the simultaneous separation and quantification of xanthosine, xanthine, uric acid, and other purines in biological samples.[9][10]
Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm)
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM Potassium Phosphate, pH 5.1)[5]
-
Mobile Phase B: Organic solvent (e.g., Methanol or Acetonitrile)
-
Sample: Deproteinized serum, urine, or cell extract (e.g., via ultrafiltration or acid precipitation)
-
Standards: Pure xanthosine, xanthine, uric acid, hypoxanthine, etc.
Procedure:
-
Sample Preparation: Remove proteins from the biological sample by ultrafiltration or precipitation with an acid like perchloric acid, followed by neutralization. Centrifuge to remove precipitate.
-
Chromatographic Separation:
-
Equilibrate the C18 column with the starting mobile phase composition (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Inject the prepared sample onto the column.
-
Elute the analytes using either an isocratic (constant mobile phase composition) or gradient (changing composition) method. A typical gradient might involve increasing the percentage of Mobile Phase B over 15-20 minutes to elute all compounds of interest.[11]
-
-
Detection: Monitor the column effluent with the UV detector. Purines have characteristic absorbance maxima, typically between 250-295 nm. A DAD allows for simultaneous monitoring at multiple wavelengths, aiding in peak identification.
-
Quantification: Create a standard curve for each analyte by injecting known concentrations. Identify peaks in the sample chromatogram by comparing their retention times to the standards. Quantify the amount of each metabolite by integrating the peak area and comparing it to the standard curve.
Conclusion
Xanthosine occupies a pivotal position in purine catabolism, acting as the key link between guanosine degradation and the terminal pathway leading to uric acid. The enzymes responsible for its formation (guanosine deaminase) and degradation (purine nucleoside phosphorylase) are crucial control points in this metabolic sequence. Understanding the kinetics and regulation of these enzymes is vital for research into metabolic disorders like gout and for the development of targeted therapeutics, particularly immunosuppressive and chemotherapeutic agents that target purine salvage pathways. The methodologies detailed herein provide a robust framework for the continued investigation of xanthosine's role in health and disease.
References
- 1. Xanthosine phosphorylase - Wikipedia [en.wikipedia.org]
- 2. Xanthosine and xanthine. Substrate properties with purine nucleoside phosphorylases, and relevance to other enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside Phosphorylases make N7-xanthosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and stability analysis of guanine deaminase assay kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis mixture of Xanthines and Uric Acid BIST B+ by SIELC Technologies | SIELC Technologies [sielc.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive spectrophotometric assay for guanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Uric Acid, Xanthine and Hypoxanthine in Human Plasma and Serum by HPLC–UV: Uric Acid Metabolism Tracking | Faculty of Medicine Masaryk University | MED MUNI [med.muni.cz]
- 11. lcms.cz [lcms.cz]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Xanthosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthosine (B1684192) (9-β-D-ribofuranosylxanthine) is a naturally occurring purine (B94841) nucleoside that serves as a crucial intermediate in the metabolism of purines and is a key precursor in the biosynthesis of methylxanthines such as caffeine (B1668208) and theobromine.[1][2] Its unique structure and biological significance make it a molecule of interest in metabolic studies, enzymology, and as a starting material for the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis of Xanthosine, focusing on its biosynthetic and enzymatic production routes, and details the primary analytical techniques used for its chemical characterization. Detailed experimental protocols, tabulated quantitative data, and process visualizations are provided to support research and development activities.
Synthesis of Xanthosine
The synthesis of Xanthosine is predominantly achieved through biological pathways, as purely chemical synthesis is complex and less common. The primary routes are biosynthetic, occurring in various organisms, and chemoenzymatic, which leverages the specificity of enzymes.
Biosynthesis of Xanthosine
In biological systems, Xanthosine is not synthesized from a single linear pathway but rather serves as a convergence point for several metabolic routes originating from the purine nucleotide pool.[3][4] These pathways ensure a steady supply of Xanthosine for its subsequent roles, notably as the substrate for 7-methylxanthosine (B1261978) synthase in the caffeine biosynthesis pathway.[1]
The four primary "provider pathways" for Xanthosine biosynthesis are:
-
The De Novo Purine Synthesis Route: This is the most significant pathway, starting from 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminating in the formation of inosine (B1671953) 5'-monophosphate (IMP). IMP is then converted to xanthosine 5'-monophosphate (XMP) by the enzyme IMP dehydrogenase. Finally, a 5'-nucleotidase hydrolyzes XMP to yield Xanthosine.[4]
-
The AMP Route: The cellular adenine (B156593) nucleotide pool can be channeled towards Xanthosine production. Adenosine (B11128) monophosphate (AMP) is first converted to IMP by AMP deaminase. From IMP, the pathway follows the same steps as the de novo route (IMP → XMP → Xanthosine).[3]
-
The GMP Route: Guanine nucleotides also contribute to the Xanthosine pool. Guanosine monophosphate (GMP) can be converted to guanosine, which is then deaminated to Xanthosine.[3]
-
The SAM Cycle Route: The S-adenosylmethionine (SAM) cycle, which is central to methylation reactions, releases adenosine. This adenosine can be converted to AMP and funneled into the AMP route described above, ultimately leading to Xanthosine.[3]
The convergence of these pathways on Xanthosine highlights its central role in purine metabolism.
References
Xanthosine metabolic pathway in humans.
An In-depth Technical Guide to the Xanthosine (B1684192) Metabolic Pathway in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthosine is a purine (B94841) nucleoside, composed of a xanthine (B1682287) base attached to a ribose sugar.[1] It serves as a key intermediate in purine metabolism, a set of pathways crucial for the synthesis of DNA and RNA precursors, as well as for energy-carrying molecules like ATP and GTP.[2] The metabolic flux through the xanthosine pathway is intricately regulated and has significant implications in various physiological and pathological states. Dysregulation of this pathway is associated with conditions such as xanthinuria, a rare genetic disorder characterized by a deficiency in xanthine oxidase, leading to an accumulation of xanthine.[3] Furthermore, intermediates of this pathway are implicated in gout, hyperuricemia, and cardiovascular diseases.[4][5] Recent studies have also highlighted the role of xanthosine and its related metabolites in cellular signaling, influencing processes like glucose homeostasis and inflammatory responses.[6][7] This guide provides a comprehensive technical overview of the xanthosine metabolic pathway in humans, focusing on its core enzymatic reactions, quantitative aspects, associated signaling cascades, and the experimental protocols used for its investigation.
The Core Xanthosine Metabolic Pathway
The metabolism of xanthosine is primarily centered around its formation and degradation, linking it to the broader purine catabolism and salvage pathways. Xanthosine can be synthesized from multiple precursors and is catabolized to xanthine, a direct precursor to uric acid.
Biosynthesis of Xanthosine
In humans, xanthosine is formed through two primary routes:
-
From Xanthylic Acid (XMP): Xanthosine monophosphate (XMP), an intermediate in de novo purine synthesis, can be dephosphorylated to form xanthosine. This reaction is catalyzed by nucleotidases, such as the cytosolic purine 5'-nucleotidase.[1]
-
From Xanthine: In a reversible reaction, xanthosine can be formed from xanthine and ribose-1-phosphate. This synthesis is catalyzed by purine nucleoside phosphorylase (PNP).[3][4]
Degradation of Xanthosine
The primary catabolic fate of xanthosine is its conversion back to xanthine:
-
Phosphorolysis to Xanthine: Purine nucleoside phosphorylase (PNP) catalyzes the phosphorolytic cleavage of the glycosidic bond in xanthosine, yielding xanthine and ribose-1-phosphate.[1][3]
Xanthine, the product of xanthosine degradation, is then oxidized to uric acid by the enzyme xanthine oxidoreductase (XOR), which exists in two interconvertible forms: xanthine dehydrogenase and xanthine oxidase.[8][9][10] Uric acid is the final product of purine degradation in humans.[8]
Enzymology of the Pathway
Several key enzymes regulate the flux of metabolites through the xanthosine pathway.
-
Purine Nucleoside Phosphorylase (PNP): This enzyme plays a central role by catalyzing the reversible phosphorolysis of N-ribosidic bonds of purine nucleosides, including xanthosine, inosine (B1671953), and guanosine.[1][4] The reaction with xanthosine is pH-dependent, showing optimal activity in the acidic range (pH 5-6), with a preference for the neutral form of xanthosine over its anionic form.[11]
-
Guanine Deaminase (GDA): This enzyme catalyzes the hydrolytic deamination of guanine to form xanthine, thereby feeding into the xanthine pool that can be converted to xanthosine or uric acid.[3]
-
Xanthine Oxidoreductase (XOR): As the rate-limiting enzyme in purine catabolism, XOR catalyzes the two terminal steps: the oxidation of hypoxanthine (B114508) to xanthine and xanthine to uric acid.[9] This process generates reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide.[10][12]
-
Cytosolic 5'-Nucleotidase (NT5C2): This enzyme is responsible for the dephosphorylation of purine mononucleotides. It preferentially hydrolyzes inosine 5'-monophosphate (IMP) but also acts on XMP to produce xanthosine.[1]
Quantitative Aspects of Xanthosine Metabolism
Quantitative analysis of pathway intermediates and enzyme activities is crucial for understanding its regulation and role in disease.
Enzyme Kinetics
The kinetic properties of enzymes in the xanthosine pathway determine the rate of metabolite conversion. While comprehensive in vivo data is limited, in vitro studies provide valuable insights.
| Enzyme | Substrate(s) | Product(s) | Km (µM) | Vmax | Inhibitors | Source(s) |
| Xanthine Oxidase (XO) | Hypoxanthine | Xanthine | ~1-15 | Varies by study | Allopurinol, Febuxostat | [10][13][14] |
| Xanthine | Uric Acid | ~1-10 | Varies by study | Allopurinol, Febuxostat | [10][13][14] | |
| Guanine Deaminase | Guanine | Xanthine, NH₃ | N/A | N/A | N/A | [15][16] |
| PNP (Calf Spleen) | Xanthosine (pH 5.7) | Xanthine, Ribose-1-P | 110 | 0.045 (U/mg) | Guanosine, Hypoxanthine | [11] |
| Xanthine (pH 5.7) | Xanthosine, Pi | 160 | 0.015 (U/mg) | N/A | [11] |
Metabolite Concentrations
The concentrations of purine metabolites in biological fluids can serve as biomarkers for metabolic health and disease. Recent analytical methods have enabled precise quantification.
| Metabolite | Biofluid | Concentration Range (Healthy Individuals) | Method | Source(s) |
| Xanthosine | Plasma | LLOQ: 3-10,000 ng/mL (Varies) | HILIC-HRMS | [17][18] |
| Xanthine | Plasma | LLOQ: 3-10,000 ng/mL (Varies) | HILIC-HRMS | [17][18] |
| Hypoxanthine | Plasma | LLOQ: 3-10,000 ng/mL (Varies) | HILIC-HRMS | [17][18] |
| Guanine | Plasma | LLOQ: 3-10,000 ng/mL (Varies) | HILIC-HRMS | [17][18] |
| Uric Acid | Plasma | LLOQ: 3-10,000 ng/mL (Varies) | HILIC-HRMS | [17][18] |
LLOQ (Lower Limit of Quantification) values indicate the sensitivity of the assay; actual physiological concentrations vary widely based on factors like diet, BMI, and sex.[17][18]
Interacting Signaling Pathways
Xanthosine and its metabolic relatives are not merely catabolic products but also act as signaling molecules that can modulate complex intracellular pathways.
AMPK/AKT Signaling in Glucose Homeostasis
Recent research has demonstrated that xanthosine can play a significant role in regulating hepatic glucose metabolism, a process often dysregulated in type 2 diabetes.[6] Xanthosine has been shown to:
-
Activate AMP-activated protein kinase (AMPK): This activation leads to the phosphorylation and subsequent inhibition of Forkhead box protein O1 (FoxO1).
-
Suppress Gluconeogenesis: The inhibition of FoxO1 downregulates the expression of key gluconeogenic enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production.
-
Promote Glycogenesis: Xanthosine also enhances the phosphorylation of AKT and glycogen (B147801) synthase kinase-3β (GSK3β), leading to increased glycogen synthase activity and promoting glycogen storage.[6]
Xanthine Oxidase and mTOR Signaling
Xanthine oxidase activity is also linked to the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and translation. In human myeloid cells, pro-inflammatory stimuli can activate XOR. Inhibition of XOR leads to an increase in intracellular AMP levels, which in turn downregulates mTOR activation. This suggests XOR plays a role in maintaining mTOR-dependent translational control.[7]
Experimental Methodologies
Studying the xanthosine metabolic pathway requires robust and sensitive analytical techniques.
General Workflow for Purine Metabolite Analysis
The quantification of xanthosine and related purines in biological samples typically involves sample preparation, chromatographic separation, and detection.
References
- 1. Human Metabolome Database: Showing metabocard for Xanthosine (HMDB0000299) [hmdb.ca]
- 2. Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Xanthine (HMDB0000292) [hmdb.ca]
- 4. SMPDB [smpdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Xanthosine, a purine glycoside mediates hepatic glucose homeostasis through inhibition of gluconeogenesis and activation of glycogenesis via regulating the AMPK/ FoxO1/AKT/GSK3β signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crucial involvement of xanthine oxidase in the intracellular signalling networks associated with human myeloid cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular distribution, metabolism and regulation of the xanthine oxidoreductase enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 11. Xanthosine and xanthine. Substrate properties with purine nucleoside phosphorylases, and relevance to other enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic measurement of guanine deaminase in serum with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. symc.edu.cn [symc.edu.cn]
- 18. Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Conversion of Xanthosine to Xanthine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of xanthosine (B1684192) to xanthine (B1682287), a key reaction in the purine (B94841) salvage pathway. This document details the core enzymatic process, presents quantitative kinetic data, and offers detailed experimental protocols for monitoring this conversion. The information herein is intended to support research and development efforts in areas such as enzymology, drug discovery, and metabolic studies.
Introduction
The conversion of the ribonucleoside xanthosine to the purine base xanthine is a critical step in purine metabolism. This reaction is primarily catalyzed by the enzyme Purine Nucleoside Phosphorylase (PNP), which plays a crucial role in the salvage of purines for nucleotide synthesis. The overall reaction involves the phosphorolytic cleavage of the N-glycosidic bond in xanthosine, yielding xanthine and ribose-1-phosphate.
Understanding the kinetics and mechanism of this enzymatic conversion is vital for several fields. In drug development, PNP is a target for the treatment of T-cell mediated autoimmune diseases and certain cancers.[1] A thorough understanding of its substrate specificity and enzymatic activity is therefore essential for the design of potent and selective inhibitors. For metabolic researchers, the study of this reaction provides insights into the regulation of purine homeostasis and its dysregulation in various disease states.
This guide will delve into the quantitative aspects of this reaction, provide detailed methodologies for its study, and place it within the broader context of cellular metabolic pathways.
The Core Enzymatic Reaction
The enzymatic conversion of xanthosine to xanthine is a reversible phosphorolysis reaction catalyzed by Purine Nucleoside Phosphorylase (PNP), also known as inosine-guanosine phosphorylase.[1] In this reaction, an inorganic phosphate (B84403) (Pi) molecule is used to cleave the N-glycosidic bond linking the xanthine base to the ribose sugar in xanthosine. The products of this reaction are xanthine and ribose-1-phosphate.[1] While the reaction is reversible in vitro, the phosphorolysis direction is dominant in vivo.[1]
dot
Quantitative Data
The kinetic parameters of Purine Nucleoside Phosphorylase vary depending on the source of the enzyme and the reaction conditions, such as pH. The optimal pH for the phosphorolysis of xanthosine by mammalian PNP is in the range of 5-6.[2] Below is a summary of available kinetic data for the conversion of xanthosine to xanthine.
| Enzyme Source | Substrate | Km (µM) | Vmax (relative) | pH | Reference |
| Calf Spleen PNP | Xanthosine | 120 | 0.4 | 5.7 | [2] |
| Human Erythrocyte PNP | Xanthosine | 150 | 0.3 | 5.7 | [2] |
| E. coli PNP | N2,3-ε2APu (analog) | 12 | 20 | - | [3] |
| E. coli PNP | 1,N2-ε2APu (analog) | < 10 | ~1 | - | [3] |
Experimental Protocols
Two primary methods for monitoring the enzymatic conversion of xanthosine to xanthine are UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Spectrophotometric Assay
This protocol is adapted from commercially available PNP assay kits and is based on the change in absorbance upon the conversion of xanthosine to xanthine.
Principle:
The formation of xanthine can be monitored directly by the change in UV absorbance at a specific wavelength where xanthosine and xanthine have different extinction coefficients. Alternatively, a coupled enzyme assay can be used where the product, xanthine, is converted to uric acid by xanthine oxidase, with a corresponding change in absorbance at 293 nm.
Materials:
-
Purified Purine Nucleoside Phosphorylase (PNP)
-
Xanthosine (substrate)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Xanthine Oxidase (for coupled assay)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplate
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of xanthosine in the phosphate buffer.
-
Dilute the purified PNP to a suitable concentration in the phosphate buffer.
-
If using the coupled assay, prepare a solution of xanthine oxidase in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
x µL of phosphate buffer
-
y µL of PNP enzyme solution
-
(For coupled assay) z µL of xanthine oxidase solution
-
-
The total volume in each well should be brought to 180 µL with the phosphate buffer.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the xanthosine stock solution to each well.
-
The final concentration of xanthosine in the reaction will be 1 mM.
-
-
Measurement:
-
Immediately place the microplate in the spectrophotometer.
-
Measure the absorbance at 293 nm (for the coupled assay) or a pre-determined wavelength for direct measurement in kinetic mode for 10-30 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time (ΔAbs/min).
-
Use the molar extinction coefficient of uric acid (for the coupled assay) to convert the rate of absorbance change to the rate of product formation (µmol/min).
-
dot
References
Xanthosine as a Precursor for Caffeine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeine (B1668208) (1,3,7-trimethylxanthine), a purine (B94841) alkaloid with significant pharmacological and commercial value, is synthesized in various plant species from the purine nucleoside xanthosine (B1684192). This technical guide provides an in-depth examination of the core biosynthetic pathway that transforms xanthosine into caffeine. It details the enzymatic steps, key intermediates, and kinetic parameters of the involved enzymes, primarily focusing on the well-studied pathways in Coffea species. Furthermore, this document outlines detailed experimental protocols for the functional characterization of the biosynthetic enzymes and the quantification of pathway metabolites, serving as a comprehensive resource for researchers in metabolic engineering, drug discovery, and plant biochemistry.
Introduction
The biosynthesis of caffeine is a specialized metabolic pathway originating from the general purine nucleotide pool. Xanthosine, a derivative of this pool, serves as the foundational substrate for a series of enzymatic modifications that lead to the accumulation of caffeine in plants like coffee (Coffea arabica, Coffea canephora) and tea (Camellia sinensis).[1][2] The primary pathway involves four key steps: three successive methylation reactions catalyzed by N-methyltransferases and one nucleosidase reaction.[3][4] Understanding this pathway at a molecular and kinetic level is crucial for applications ranging from the metabolic engineering of caffeine content in crops to the development of novel enzymatic systems for the production of valuable methylxanthines.[5][6]
The Core Biosynthetic Pathway from Xanthosine to Caffeine
The conversion of xanthosine to caffeine is a linear, four-step pathway. The methyl donor for the methylation steps is S-adenosyl-L-methionine (SAM).[1][2]
The core pathway is as follows:
-
Xanthosine is methylated at the N7 position to form 7-methylxanthosine (B1261978) .
-
7-methylxanthosine is converted to 7-methylxanthine (B127787) by the removal of the ribose group.
-
7-methylxanthine is then methylated at the N3 position to yield theobromine (B1682246) (3,7-dimethylxanthine).
-
Finally, theobromine is methylated at the N1 position to produce caffeine (1,3,7-trimethylxanthine).[3][7]
Pathways Supplying Xanthosine
Xanthosine itself is derived from the purine nucleotide pool through several routes, ensuring a steady supply for caffeine synthesis. These "provider pathways" include:
-
De novo purine biosynthesis: Inosine 5′-monophosphate (IMP) is converted to xanthosine 5′-monophosphate (XMP) by IMP dehydrogenase, which is then dephosphorylated to xanthosine by a 5′-nucleotidase.[1][2]
-
AMP route: Adenosine monophosphate (AMP) is converted to IMP, which then enters the de novo pathway to xanthosine.[1][2]
-
SAM cycle route: Adenosine released from the S-adenosyl-L-methionine (SAM) cycle can be converted to AMP and funneled into the AMP route.[1][2]
-
GMP route: Guanosine (B1672433) monophosphate (GMP) can be converted to guanosine and then to xanthosine, a reaction catalyzed by guanosine deaminase.[1][2][4]
Key Enzymes and Intermediates
Four key enzymatic activities are responsible for the conversion of xanthosine to caffeine. In coffee, these activities are catalyzed by three distinct N-methyltransferases and an N-methylnucleosidase.[8]
-
Xanthosine Methyltransferase (XMT) : This enzyme, also known as 7-methylxanthosine synthase, catalyzes the first committed step in the pathway: the methylation of xanthosine to 7-methylxanthosine.[9]
-
N-methylnucleosidase : This enzyme hydrolyzes the glycosidic bond in 7-methylxanthosine to release the ribose moiety, yielding 7-methylxanthine.[10] In some cases, this activity may be coupled with the initial methylation step.[11]
-
Theobromine Synthase (MXMT) : Also referred to as 7-methylxanthine N-methyltransferase, this enzyme catalyzes the methylation of 7-methylxanthine to theobromine.[8]
-
Caffeine Synthase (DXMT) : This enzyme, also known as theobromine N-methyltransferase, carries out the final methylation step, converting theobromine to caffeine.[8] Some caffeine synthases, particularly from tea, exhibit broad substrate specificity and can catalyze both the second and third methylation steps.[5]
Quantitative Data: Enzyme Kinetics
The kinetic properties of the N-methyltransferases from Coffea arabica have been characterized, providing valuable insights into the regulation of the caffeine biosynthesis pathway.
| Enzyme | Substrate | K_m_ (μM) | V_max_ (pmol/sec/mg) | Reference |
| CaXMT1 (Xanthosine Methyltransferase) | Xanthosine | 78 | 11.8 | [8][10] |
| S-adenosyl-L-methionine | 13 | N/A | [10] | |
| CaMXMT2 (Theobromine Synthase) | 7-methylxanthine | 251 | N/A | [8] |
| CaDXMT1 (Caffeine Synthase) | Theobromine | 1,222 | N/A | [8] |
N/A: Data not available in the cited sources.
Experimental Protocols
General N-Methyltransferase Activity Assay
This protocol is adapted from methods used for caffeine synthase and can be modified for xanthosine methyltransferase and theobromine synthase by substituting the appropriate methyl-acceptor substrate.[1] It relies on the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine to the substrate.
Materials:
-
Enzyme preparation (purified recombinant protein or crude plant extract)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Magnesium chloride (MgCl₂)
-
S-adenosyl-L-methionine (SAM), unlabeled
-
[methyl-³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Substrate: Xanthosine, 7-methylxanthine, or theobromine
-
Hydrochloric acid (HCl) for stopping the reaction
-
Chloroform or other suitable organic solvent for extraction
-
Scintillation fluid
-
Microcentrifuge tubes, incubator, vortex, centrifuge, scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture. A typical 200 µL reaction may contain:
-
100 mM Tris-HCl, pH 8.0
-
200 µM MgCl₂
-
200 µM Substrate (xanthosine, 7-methylxanthine, or theobromine)
-
200 µM SAM (including a known amount of [³H]-SAM, e.g., ~4 kBq)[1]
-
-
Enzyme Addition: Add the enzyme preparation (e.g., 7-9 mg of total protein for a crude extract) to initiate the reaction.[1]
-
Incubation: Vortex briefly and incubate the reaction at 30°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a small volume of concentrated acid, such as HCl.
-
Product Extraction: Add an organic solvent (e.g., chloroform) to the tube, vortex vigorously to extract the methylated, more nonpolar product. Centrifuge to separate the phases.
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.[1]
-
Calculation: Calculate the enzyme activity based on the amount of radioactivity incorporated into the product over time, factoring in the specific activity of the [³H]-SAM.
Quantification of Caffeine and Intermediates by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of xanthosine, its methylated derivatives, and caffeine in reaction mixtures or plant extracts.
Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: Aqueous solution with a weak acid (e.g., 0.2% acetic acid or 0.05% trifluoroacetic acid)
-
Mobile Phase B: Acetonitrile or Methanol
-
Authentic standards for xanthosine, 7-methylxanthosine, 7-methylxanthine, theobromine, and caffeine
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Sample Preparation:
-
For in vitro enzyme assays, stop the reaction and centrifuge to pellet any protein. Filter the supernatant through a syringe filter.
-
For plant tissue, homogenize the sample in a suitable solvent (e.g., acetone (B3395972) or methanol/water mixture), centrifuge to remove debris, and filter the extract.[12]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used to resolve all compounds. For example, a linear gradient starting with a high percentage of aqueous mobile phase A and increasing the percentage of organic mobile phase B over time. A sample gradient could be: 0 min, 8% B; 25 min, 17% B; 30 min, 90% B.[10]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at approximately 273 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Generate a standard curve for each compound of interest by injecting known concentrations of the authentic standards.
-
Integrate the peak area for each compound in the samples.
-
Calculate the concentration of each analyte in the sample by comparing its peak area to the corresponding standard curve.
-
Conclusion
The biosynthetic pathway from xanthosine to caffeine is a well-defined metabolic route central to the production of this important alkaloid in several plant species. The characterization of the key N-methyltransferases has provided a solid foundation for understanding the molecular basis of caffeine production. The experimental protocols detailed in this guide offer robust methods for the functional analysis of these enzymes and the precise quantification of the pathway's intermediates and final product. This knowledge is invaluable for researchers and professionals aiming to manipulate caffeine content in plants, develop biocatalytic systems for methylxanthine synthesis, or explore the pharmacological potential of these compounds.
References
- 1. Rapid and direct measurement of methyltransferase activity in about 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of caffeine, theophylline and theobromine in food samples by a kinetic spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radical SAM-Mediated Methylation of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of caffeine and its metabolites, theobromine and theophylline, on performance and physiological parameters in cyclists: A randomized, double-blind, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Cloning and Functional Characterization of Three Distinct N-Methyltransferases Involved in the Caffeine Biosynthetic Pathway in Coffee Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The first committed step reaction of caffeine biosynthesis: 7-methylxanthosine synthase is closely homologous to caffeine synthases in coffee (Coffea arabica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. | Semantic Scholar [semanticscholar.org]
- 12. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
The Biological Functions of Xanthosine in Cellular Processes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted biological roles of xanthosine (B1684192), a naturally occurring purine (B94841) nucleoside. Xanthosine is a critical intermediate in purine metabolism and has emerged as a significant modulator of key cellular signaling pathways, with implications for metabolic diseases, cardiovascular health, and beyond. This document details its metabolic fate, its influence on cellular signaling cascades, and its potential as a therapeutic agent.
Core Biological Functions of Xanthosine
Xanthosine is centrally positioned within the purine metabolic network. In humans, it serves as an intermediate in the catabolic pathway leading to uric acid, while in certain plants, it is the biosynthetic precursor to methylxanthines like caffeine.[1][2] Recent research has illuminated its roles beyond simple metabolism, highlighting its involvement in complex cellular regulation.
Role in Purine Metabolism
Xanthosine is formed from xanthosine monophosphate (XMP) by the action of 5'-nucleotidases.[1] It can then be converted to xanthine (B1682287) by purine nucleoside phosphorylase (PNP).[1][3] Xanthine is subsequently oxidized to uric acid by xanthine oxidase. This pathway is a fundamental aspect of purine degradation in mammals.
Regulation of Hepatic Glucose Homeostasis
Xanthosine has been identified as a key regulator of glucose metabolism in the liver. It enhances glucose uptake and suppresses glucose production by modulating the AMP-activated protein kinase (AMPK) signaling pathway.[4] Activation of AMPK by xanthosine leads to the phosphorylation and subsequent inhibition of the forkhead box transcription factor O1 (FoxO1).[4] This, in turn, downregulates the expression of the rate-limiting gluconeogenic enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[4] Furthermore, xanthosine promotes glycogen (B147801) synthesis by influencing the AKT/GSK3β pathway, leading to the activation of glycogen synthase.[4]
Cardioprotective Effects and Attenuation of Ferroptosis
In the context of cardiovascular health, xanthosine has demonstrated significant cardioprotective effects against ischemia-reperfusion (I/R) injury.[5] Its mechanism of action involves the attenuation of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. Xanthosine treatment has been shown to improve cardiomyocyte viability, reduce oxidative stress, and mitigate ferroptosis by restoring the levels of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides, and reducing the expression of acyl-CoA synthetase long-chain family member 4 (ACSL4), an enzyme involved in the synthesis of polyunsaturated fatty acids that are susceptible to peroxidation.[5]
Quantitative Data on Xanthosine's Biological Effects
The following tables summarize the available quantitative data regarding the interactions and effects of xanthosine in various biological systems.
Table 1: Kinetic Parameters of Human Erythrocyte Purine Nucleoside Phosphorylase (PNP) Inhibition
| Inhibitor | IC₅₀ (µM) | Inhibition Type |
| Guanosine | 10 ± 2 | - |
| Hypoxanthine | 7 ± 1 | - |
| Guanine | 4.0 ± 0.2 | Competitive (Ki = 2.0 ± 0.3 µM) |
Data obtained from studies on the phosphorolysis of 200 µM xanthosine at pH 5.7.[6]
Table 2: Concentration-Dependent Effects of Xanthosine on H9c2 Cardiomyocyte Viability and Ferroptosis Markers after Hypoxia/Reoxygenation (H/R)
| Xanthosine Concentration | Effect | Observation |
| 10 µM | Most pronounced improvement in cell viability | Confirmed efficacy of xanthosine treatment in an in vitro I/R model.[5] |
| 10 µM | Significant reversal of GPX4 protein level reduction | Demonstrates xanthosine's ability to restore a key anti-ferroptotic enzyme.[5] |
| Not specified | Significant decrease in 4-hydroxynonenal (B163490) (4-HNE) levels | Indicates a reduction in lipid peroxidation.[5] |
| Not specified | Significant decrease in malondialdehyde (MDA) levels | Further evidence of reduced lipid peroxidation.[5] |
Table 3: Effects of Xanthosine on the Expression of Gluconeogenic Enzymes in FFA-induced CC1 Hepatocytes
| Treatment | Target Enzyme | Effect on Expression |
| Xanthosine | PEPCK | Downregulation |
| Xanthosine | G6Pase | Downregulation |
Qualitative data from a study demonstrating xanthosine's role in hepatic glucose homeostasis. Specific IC₅₀ values were not provided.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of xanthosine research.
Quantification of Xanthosine in Biological Samples by HPLC-UV
This protocol is a representative method for the analysis of xanthosine in plasma or tissue homogenates, based on established principles for purine analysis.
1. Sample Preparation:
- Plasma: To 100 µL of plasma, add 200 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
- Tissue: Homogenize ~50 mg of tissue in 500 µL of ice-cold 0.4 M perchloric acid. Centrifuge at 14,000 x g for 10 minutes at 4°C. Neutralize the supernatant with 3 M potassium carbonate. Centrifuge again to remove the potassium perchlorate (B79767) precipitate and collect the supernatant.
- Filter the final supernatant through a 0.22 µm syringe filter before injection.
2. HPLC-UV Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer (pH 5.5).
- Mobile Phase B: Methanol.
- Gradient: 0-5 min, 100% A; 5-15 min, linear gradient to 20% B; 15-20 min, hold at 20% B; 20-25 min, return to 100% A.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 260 nm.
- Quantification: Use a standard curve of known xanthosine concentrations prepared in the same matrix as the samples.
Western Blot Analysis of AMPK, AKT, and GSK3β Phosphorylation
1. Cell Lysis and Protein Quantification:
- Treat cells with xanthosine at desired concentrations and time points.
- Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins on a 10% SDS-polyacrylamide gel.
- Transfer proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection and Analysis:
- Detect chemiluminescence using an ECL substrate and an imaging system.
- Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Assessment of Ferroptosis Markers
1. Lipid Peroxidation Assay (MDA and 4-HNE):
- Treat cells or tissue homogenates with xanthosine.
- Measure malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) levels using commercially available colorimetric or ELISA kits according to the manufacturer's instructions.
2. Western Blot for GPX4 and ACSL4:
- Follow the Western blot protocol described in section 3.2, using primary antibodies against GPX4 and ACSL4.
3. Glutathione (GSH) Assay:
- Measure intracellular GSH levels using a commercially available colorimetric or fluorometric assay kit.
Purine Nucleoside Phosphorylase (PNP) Activity Assay
This spectrophotometric assay measures the conversion of a substrate (e.g., inosine) to hypoxanthine, which is then oxidized to uric acid by xanthine oxidase, leading to an increase in absorbance at 293 nm.[7][8]
1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).
- Prepare a substrate solution (e.g., 2 mM inosine (B1671953) in reaction buffer).
- Prepare a xanthine oxidase solution.
2. Assay Procedure:
- In a UV-transparent 96-well plate, add cell or tissue lysate containing PNP.
- Add the reaction buffer and xanthine oxidase.
- Initiate the reaction by adding the inosine substrate.
- Immediately measure the absorbance at 293 nm in kinetic mode for 10-30 minutes at 37°C.
- To test for inhibition by xanthosine, pre-incubate the enzyme with varying concentrations of xanthosine before adding the substrate.
3. Data Analysis:
- Calculate the rate of uric acid formation from the linear portion of the absorbance curve using the molar extinction coefficient of uric acid.
- Determine kinetic parameters (Km, Vmax) by varying the substrate concentration.
- Calculate IC₅₀ values for inhibitors by measuring the reaction rate at different inhibitor concentrations.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular pathways in which xanthosine plays a regulatory role.
Xanthosine in Purine Metabolism
Xanthosine in Hepatic Glucose Homeostasis
Xanthosine's Role in Attenuating Ferroptosis during Myocardial I/R Injury
Conclusion and Future Directions
Xanthosine, once viewed primarily as a metabolic intermediate, is now understood to be a bioactive molecule with significant regulatory functions in key cellular processes. Its ability to modulate hepatic glucose metabolism and protect against cardiomyocyte ferroptosis positions it as a promising therapeutic candidate for type 2 diabetes and cardiovascular diseases. The data and protocols presented in this guide offer a foundation for researchers to further explore the multifaceted roles of xanthosine. Future research should focus on elucidating the precise molecular targets of xanthosine, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and exploring its therapeutic potential in other disease contexts. The development of specific and potent xanthosine analogs could also open new avenues for drug discovery.
References
- 1. asci_content_assets.s3.amazonaws.com [asci_content_assets.s3.amazonaws.com]
- 2. Anthocyanins are novel AMPKα1 stimulators that suppress tumor growth by inhibiting mTOR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Quantitative Techniques for Mapping RNA Modifications | MDPI [mdpi.com]
- 4. Xanthosine, a purine glycoside mediates hepatic glucose homeostasis through inhibition of gluconeogenesis and activation of glycogenesis via regulating the AMPK/ FoxO1/AKT/GSK3β signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new colorimetric assay for purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
Investigating the Endogenous Levels of Xanthosine in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthosine, a purine (B94841) nucleoside, is a critical intermediate in the metabolic pathways of purine degradation. Its endogenous levels in plasma can reflect the intricate balance of nucleotide synthesis, salvage, and catabolism. Dysregulation of these pathways has been implicated in a variety of pathological conditions, including metabolic disorders, cardiovascular disease, and cancer. This technical guide provides a comprehensive overview of the current understanding of endogenous Xanthosine levels in human plasma, detailing established analytical methodologies for its quantification and exploring its role in cellular signaling. This document is intended to serve as a resource for researchers and professionals in drug development and life sciences, offering a foundation for further investigation into Xanthosine as a potential biomarker and therapeutic target.
Endogenous Plasma Levels of Xanthosine
The quantification of purine metabolites in plasma is crucial for understanding the metabolic state of an individual in both health and disease. While data on more commonly measured purines like uric acid, hypoxanthine (B114508), and xanthine (B1682287) are abundant, specific quantitative data for Xanthosine are less prevalent in the literature. However, recent advances in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled more precise measurement of a wider range of metabolites, including Xanthosine.
Xanthosine Levels in Healthy Individuals
A recent study utilizing hydrophilic interaction liquid chromatography-tandem high-resolution mass spectrometry (HILIC-HRMS) provided quantitative data on eight purine degradation pathway metabolites in the plasma of 100 healthy individuals. This study offers a valuable baseline for the normal physiological range of Xanthosine.
| Analyte | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Concentration Range (ng/mL) |
| Xanthosine | 1.58 | 0.81 | 0.45 - 4.23 |
Table 1: Plasma Concentrations of Xanthosine in Healthy Individuals. Data extracted from a study employing HILIC-HRMS on plasma samples from 100 healthy volunteers.
Alterations in Xanthosine Levels in Disease
While specific quantitative data for plasma Xanthosine in various disease states remain limited, alterations in the broader purine metabolic pathway are well-documented in several pathologies. These changes suggest that Xanthosine levels are likely to be perturbed in these conditions.
-
Cancer: Cancer cells exhibit altered metabolism to support their rapid proliferation. This includes an upregulation of de novo purine biosynthesis.[1] Metabolomic studies of tumor tissues have shown increased levels of purine synthesis intermediates.[2] While direct plasma Xanthosine measurements in cancer patients are not widely reported, studies have noted elevated serum hypoxanthine concentrations in breast, ovarian, and gastric cancers.[2]
-
Cardiovascular Disease (CVD): Increased activity of xanthine oxidase, the enzyme that catalyzes the conversion of hypoxanthine to xanthine and xanthine to uric acid, has been linked to cardiovascular disease.[3][4] This heightened enzymatic activity suggests a potential alteration in the flux of metabolites through the purine degradation pathway, which could impact Xanthosine levels.
-
Metabolic Disorders: In patients with type 2 diabetes, there is evidence of altered purine metabolism, with some studies reporting increased plasma concentrations of inosine, hypoxanthine, and xanthine.[5] The activity of xanthine oxidase is also correlated with indices of insulin (B600854) resistance and liver dysfunction in patients with type 2 diabetes and metabolic syndrome.[6][7]
Further targeted quantitative studies are necessary to establish the specific ranges of plasma Xanthosine in these and other disease states to evaluate its potential as a diagnostic or prognostic biomarker.
Experimental Protocols for Xanthosine Quantification
The accurate quantification of Xanthosine in plasma requires sensitive and specific analytical methods due to its relatively low endogenous concentrations. Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application.
LC-MS/MS Method for Plasma Xanthosine Analysis
This section outlines a general protocol for the quantification of Xanthosine in human plasma based on established methodologies for purine analysis.[8][9][10]
2.1.1. Principle
This method utilizes protein precipitation to extract Xanthosine and an internal standard from plasma. The extracted analytes are then separated using reversed-phase or HILIC liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
2.1.2. Materials and Reagents
-
Xanthosine analytical standard
-
Stable isotope-labeled Xanthosine (e.g., [¹³C₅,¹⁵N₄]Xanthosine) as an internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (for calibration standards and quality controls)
2.1.3. Sample Preparation
-
Thaw Plasma Samples: Thaw frozen plasma samples on ice.
-
Prepare Calibration Standards and Quality Controls (QCs): Spike known concentrations of Xanthosine analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution) to create a calibration curve. Prepare QCs at low, medium, and high concentrations in the same manner.
-
Protein Precipitation:
-
To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 150 µL of cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the sample.
-
Injection: Inject a defined volume (e.g., 5-10 µL) of the final extract onto the LC-MS/MS system.
2.1.4. LC-MS/MS Conditions (Representative)
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over several minutes to elute Xanthosine.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Xanthosine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 285.1 -> 153.1)
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific to the labeled standard)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
2.1.5. Data Analysis
The concentration of Xanthosine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards of known concentrations.
Signaling Pathways and Experimental Workflows
Purine Metabolism Pathway
Xanthosine is a key intermediate in the catabolism of purine nucleotides. The following diagram illustrates the major steps in the purine degradation pathway leading to the formation and further metabolism of Xanthosine.
Experimental Workflow for Xanthosine Quantification
The following diagram outlines the typical workflow for the quantification of Xanthosine in plasma samples using LC-MS/MS.
Xanthosine and Cellular Signaling
Recent research has begun to elucidate the direct signaling roles of Xanthosine beyond its function as a metabolic intermediate. For instance, Xanthosine has been shown to mediate hepatic glucose homeostasis by regulating the AMPK/FoxO1/AKT/GSK3β signaling cascade.[11] This suggests that fluctuations in plasma Xanthosine levels could have direct physiological consequences.
Conclusion
The investigation of endogenous Xanthosine levels in plasma is a rapidly evolving area of metabolomics research. While baseline concentrations in healthy individuals are becoming more clearly defined, a significant opportunity exists to explore the alterations of Xanthosine in various disease states. The robust and sensitive LC-MS/MS methodologies now available provide the necessary tools to conduct these investigations. A deeper understanding of the dynamics of plasma Xanthosine will not only enhance our knowledge of purine metabolism but also holds the potential to uncover novel biomarkers and therapeutic avenues for a range of human diseases. Continued research in this area is crucial for translating these metabolic insights into clinical applications.
References
- 1. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Human Plasma Xanthine Oxidoreductase Activity in Cardiovascular Disease: Evidence from a Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Activity of xanthine oxidase in plasma correlates with indices of insulin resistance and liver dysfunction in patients with type 2 diabetes mellitus and metabolic syndrome: A pilot exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of xanthine oxidase in plasma correlates with indices of insulin resistance and liver dysfunction in patients with type 2 diabetes mellitus and metabolic syndrome: A pilot exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly sensitive assay of human plasma xanthine oxidoreductase activity using stable isotope-labeled xanthine and LC/TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xanthosine, a purine glycoside mediates hepatic glucose homeostasis through inhibition of gluconeogenesis and activation of glycogenesis via regulating the AMPK/ FoxO1/AKT/GSK3β signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Regulation of Xanthosine Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthosine (B1684192), a purine (B94841) nucleoside, occupies a central position in cellular metabolism, serving as a key intermediate in the de novo synthesis and salvage pathways of purine nucleotides. The intricate network of genes and enzymes that govern xanthosine metabolism is critical for maintaining cellular homeostasis, supporting cell proliferation, and responding to metabolic stress. Dysregulation of these pathways is implicated in a range of pathologies, including cancer, inflammatory diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the genetic regulation of xanthosine metabolism, detailing the core enzymatic reactions, the genetic and allosteric control mechanisms, and the experimental protocols used to investigate these processes.
Core Metabolic Pathways Involving Xanthosine
Xanthosine metabolism is primarily integrated within three major pathways: the de novo purine biosynthesis pathway, the purine salvage pathway, and the purine degradation pathway.
1. De Novo Purine Biosynthesis: This pathway synthesizes purine nucleotides from simpler precursors. A key step involves the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine monophosphate (XMP) by the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) . XMP is then converted to guanosine (B1672433) monophosphate (GMP). IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2] In humans, two isozymes, IMPDH1 and IMPDH2, are encoded by separate genes and exhibit similar kinetic properties but differ in their expression patterns.[2] IMPDH2 is often upregulated in proliferating and neoplastic cells.[2]
2. Purine Salvage Pathway: This pathway recycles purine bases and nucleosides from the degradation of nucleic acids and from dietary sources. Xanthosine can be converted to xanthine (B1682287) by Purine Nucleoside Phosphorylase (PNP) . This pathway is crucial for energy conservation, as it is less energy-intensive than de novo synthesis.[3][4]
3. Purine Degradation Pathway: This catabolic pathway breaks down purines. Xanthine, produced from xanthosine or hypoxanthine (B114508), is oxidized to uric acid by Xanthine Oxidoreductase (XOR) , which exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[5] XOR is a rate-limiting enzyme in purine catabolism.[5]
Signaling Pathway of Xanthosine Metabolism
Caption: Core pathways of xanthosine metabolism.
Genetic and Allosteric Regulation
The expression and activity of the enzymes involved in xanthosine metabolism are tightly regulated at multiple levels to ensure a balanced supply of purine nucleotides while preventing the accumulation of toxic intermediates.
Transcriptional Regulation
IMPDH: The expression of the two IMPDH genes, IMPDH1 and IMPDH2, is differentially regulated. The IMPDH2 gene has a 5' flanking region with binding sites for several transcription factors and is induced in proliferating cells.[1] The IMPDH1 gene has two putative promoter sites, suggesting complex transcriptional control.[1] The expression of IMPDH is also regulated by the intracellular concentration of guanine nucleotides, which appears to be a post-transcriptional, nuclear event.[6] In Drosophila, IMPDH can also act as a DNA-binding transcriptional repressor, attenuating the expression of histone genes and E2f, a key driver of cell proliferation.[7]
Xanthine Oxidoreductase (XOR): The human XOR gene promoter is regulated by both repressor and activator binding regions.[8] Key regulatory elements include an E-box and a TATA-like element that restrict basal transcriptional activity.[8] The transcription factor Nuclear Factor Y (NF-Y) plays an important role in the transcriptional activation of the human XOR gene by binding to a CCAAT motif in the promoter region.[9] Intracellular iron levels can also transcriptionally induce XOR activity.[10]
Purine Salvage Pathway Genes: In bacteria such as E. coli, the PurR repressor is a key transcriptional regulator of many genes in the purine biosynthesis and salvage pathways, responding to the levels of hypoxanthine and guanine.
Allosteric Regulation
IMPDH: The activity of IMPDH is subject to feedback inhibition by its end products, particularly GMP.[11] This allosteric regulation is a crucial mechanism for maintaining the balance of purine nucleotide pools.
Purine Nucleoside Phosphorylase (PNP): Bovine spleen PNP exhibits complex allosteric regulation with its substrate inosine, showing positive cooperativity at physiological concentrations and negative cooperativity at higher concentrations.[10]
Signaling Pathway Integration
The mTORC1 signaling pathway , a central regulator of cell growth and proliferation, is sensitive to intracellular purine nucleotide levels. Depletion of purines inhibits mTORC1 activity, which can be restored by the addition of exogenous purines, indicating a link between purine metabolism and this major signaling network.[12]
Regulatory Network of Xanthosine Metabolism
Caption: Key regulators of xanthosine metabolism genes.
Data Presentation: Quantitative Data Summary
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |
| Xanthine Oxidase | Hypoxanthine | Bovine Milk | 6.35 - 7.68 | - | [13] |
| Xanthine Oxidase | Xanthine | Bovine Milk | 1.54 | - | [13] |
| Purine Nucleoside Phosphorylase | Inosine | Calf Spleen | - | 22 and 1.3 s⁻¹ (kcat) | [11] |
| Purine Nucleoside Phosphorylase | Guanosine | Calf Spleen | - | - | [11] |
| IMP Dehydrogenase (Type 2) | IMP | T. foetus (mutant) | 8-13 fold increase | - | [14] |
| IMP Dehydrogenase (Type 2) | NAD+ | T. foetus (mutant) | 8-13 fold increase | - | [14] |
Note: Vmax values are often reported in different units and conditions, making direct comparison challenging. kcat values are provided where available.
Table 2: Gene Expression Changes in Purine Metabolism
| Gene | Condition | Organism/Cell Line | Fold Change | Reference(s) |
| XDH | TNF-α and IFN-γ stimulation | HBEC-6KT | Increased | [15] |
| XDH | MK-571 treatment | HBEC-6KT | Decreased | [15] |
| Multiple | Hepatocellular Carcinoma vs. Normal Tissue | Human | 43 up, 2 down | [16] |
| GDA1 | Nitrogen starvation (2h) | C. reinhardtii | ~40-fold up | [17] |
| XDH | Nitrogen starvation (2h) | C. reinhardtii | ~100-fold up | [17] |
Table 3: Metabolite Concentrations
| Metabolite | Condition/Disease State | Sample Type | Concentration Change | Reference(s) |
| Xanthosine | Parkinson's Disease (de novo) | Blood Plasma | Increased | [18] |
| Inosine | Parkinson's Disease (de novo) | Blood Plasma | Increased | [18] |
| Xanthine | Parkinson's Disease (de novo) | Blood Plasma | Increased | [18] |
| Hypoxanthine | Parkinson's Disease (de novo) | Blood Plasma | Increased | [18] |
| Xanthine/Hypoxanthine | siMCSU-treated L02 cells | Cell Culture | Extremely High | [19] |
Experimental Protocols
Experimental Workflow for Studying Xanthosine Metabolism Regulation
Caption: A typical experimental workflow.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of genes involved in xanthosine metabolism.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Primer Design and Validation: Design primers to span exon-exon junctions to avoid amplification of genomic DNA. Validate primer efficiency through a standard curve analysis and specificity via melt curve analysis.[20]
-
Thermal Cycling: Perform qPCR using a real-time PCR system with a typical cycling protocol:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to a stable housekeeping gene (e.g., GAPDH, ACTB).
Validated qPCR Primers: Pre-designed and validated qPCR primer pairs for human and mouse purine metabolism genes can be obtained from commercial suppliers such as OriGene Technologies (qSTAR qPCR Primers).[21]
Western Blot for Protein Quantification
Objective: To detect and quantify the protein levels of enzymes in the xanthosine metabolic pathways.
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IMPDH, anti-XOR) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a CCD imager or X-ray film.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control protein (e.g., β-actin, GAPDH).
Enzymatic Assay for Xanthine Oxidoreductase (XOR) Activity
Objective: To measure the enzymatic activity of XOR in biological samples.
Principle: XOR catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 290-293 nm.
Protocol (Spectrophotometric):
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.5.
-
Substrate Solution: 10 mM Xanthine in 0.025 M NaOH.
-
Enzyme Diluent: 50 mM Tris-HCl, pH 7.5.
-
-
Reaction Setup: In a cuvette, prepare a reaction mixture containing:
-
2.24 mL Assay Buffer
-
0.08 mL Xanthine Solution
-
-
Equilibration: Equilibrate the reaction mixture at 37°C for 5 minutes.
-
Initiation: Add 0.1 mL of the enzyme sample (e.g., cell lysate) and mix gently.
-
Measurement: Record the increase in absorbance at 293 nm for 3-4 minutes. Calculate the rate of change in absorbance (ΔOD/min) from the linear portion of the curve.
-
Blank Measurement: Perform a blank reaction using the enzyme diluent instead of the enzyme sample.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of uric acid (ε = 12.2 mM⁻¹cm⁻¹ at 293 nm). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of uric acid per minute.
Fluorometric Assay: A more sensitive fluorometric assay is also available, which measures the production of hydrogen peroxide in a coupled reaction.
Enzymatic Assay for IMP Dehydrogenase (IMPDH) Activity
Objective: To measure the enzymatic activity of IMPDH.
Principle: IMPDH catalyzes the NAD⁺-dependent oxidation of IMP to XMP, producing NADH. The formation of NADH can be monitored by the increase in absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM KH₂PO₄, pH 8.5, 5 mM DTT.
-
IMP Solution: 1 mM.
-
NAD⁺ Solution: 40 mM.
-
-
Reaction Setup: In a microplate well or cuvette, prepare a reaction mixture containing the reaction buffer and IMP.
-
Pre-incubation: Add the enzyme sample and pre-incubate at 36°C for 10 minutes.
-
Initiation: Start the reaction by adding NAD⁺ to a final concentration of 1 mM.
-
Measurement: Monitor the increase in absorbance at 340 nm.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (ε = 6.22 mM⁻¹cm⁻¹ at 340 nm).
Metabolic Flux Analysis (MFA)
Objective: To quantify the rates of metabolic reactions in the xanthosine metabolism pathways.
Principle: MFA uses stable isotope tracers (e.g., ¹³C-labeled glucose or glutamine) to track the flow of atoms through metabolic pathways. The labeling patterns of downstream metabolites are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) and used to calculate metabolic fluxes.[22][23]
General Protocol:
-
Cell Culture and Labeling: Culture cells in a medium containing a ¹³C-labeled substrate until isotopic steady state is reached.[24]
-
Metabolite Extraction: Quench metabolic activity rapidly and extract intracellular metabolites using a cold solvent (e.g., 80% methanol).[24]
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry to determine the mass isotopomer distributions of key metabolites in the purine pathways.
-
Flux Calculation: Use computational software (e.g., INCA, OpenFLUX) to fit the measured isotopomer data to a metabolic model and estimate the intracellular fluxes.[22]
Conclusion
The genetic regulation of xanthosine metabolism is a complex and highly orchestrated process that is fundamental to cellular life. A thorough understanding of the interplay between the genes, enzymes, and signaling pathways that control these metabolic routes is essential for developing novel therapeutic strategies for a variety of human diseases. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of xanthosine metabolism and its role in health and disease.
References
- 1. Inosine monophosphate dehydrogenase expression: transcriptional regulation of the type I and type II genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular distribution, metabolism and regulation of the xanthine oxidoreductase enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of IMP dehydrogenase gene expression by its end products, guanine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic enzyme IMPDH is also a transcription factor regulated by cellular state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repressed expression of the human xanthine oxidoreductase gene. E-box and TATA-like elements restrict ground state transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear factor Y activates the human xanthine oxidoreductase gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Purine nucleoside phosphorylase. Kinetic mechanism of the enzyme from calf spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolomics Workbench : Databases : RefMet [metabolomicsworkbench.org]
- 14. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Identification of Key Genes in Purine Metabolism as Prognostic Biomarker for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Comprehensive blood metabolomics profiling of Parkinson’s disease reveals coordinated alterations in xanthine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP‐1 cells into M1 macrophage‐like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. origene.com [origene.com]
- 22. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 23. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
The Lynchpin of Purine Alkaloids: An In-depth Technical Guide to the Role of Xanthosine in Plant Secondary Metabolism
For Immediate Release
[CITY, STATE] – [DATE] – Xanthosine (B1684192), a purine (B94841) nucleoside, plays a pivotal and well-defined role in the secondary metabolism of a select group of plants, acting as the central precursor for the biosynthesis of economically and culturally significant purine alkaloids such as caffeine (B1668208) and theobromine (B1682246). This technical guide provides a comprehensive overview of the biosynthesis of xanthosine, its conversion into major secondary metabolites, and the experimental methodologies used to elucidate these pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant biochemistry and natural product synthesis.
Introduction
Xanthosine is a fundamental intermediate at the crossroads of primary and secondary metabolism in certain plant species. While it is a component of general purine metabolism in all organisms, its diversion into specialized biosynthetic pathways is a key evolutionary feature in plants like Coffea (coffee), Camellia sinensis (tea), and Theobroma cacao (cacao).[1][2] The accumulation of xanthosine-derived alkaloids, primarily caffeine, serves various ecological functions for the plant, including defense against herbivores and pathogens.[3][4] Understanding the metabolic pathways originating from xanthosine is crucial for applications ranging from crop improvement to the synthesis of novel therapeutic agents.
Biosynthesis of Xanthosine: The Feeder Pathways
Xanthosine is not synthesized de novo as a standalone molecule but is rather the product of several "provider" pathways that channel intermediates from the general purine nucleotide pool.[5][6] There are at least four recognized routes that converge on the production of xanthosine for its use in secondary metabolism.[5][7][8]
-
The de novo Purine Biosynthesis Pathway: In this route, xanthosine is formed from inosine (B1671953) monophosphate (IMP), a key intermediate in the synthesis of all purine nucleotides. IMP is converted to xanthosine monophosphate (XMP) by IMP dehydrogenase, which is then dephosphorylated by a 5'-nucleotidase to yield xanthosine.[5]
-
The AMP Degradation Pathway: Adenosine monophosphate (AMP) can be converted to IMP by AMP deaminase. The resulting IMP then follows the same path as in the de novo pathway to produce xanthosine.[7]
-
The GMP Degradation Pathway: Guanosine (B1672433) monophosphate (GMP) is dephosphorylated to guanosine, which is then deaminated by guanosine deaminase to form xanthosine.[7][9]
-
The S-adenosyl-L-methionine (SAM) Cycle: Adenosine released during the SAM cycle, which provides the methyl groups for the subsequent steps of alkaloid biosynthesis, can be channeled into the AMP pool and subsequently converted to xanthosine.[6]
These pathways ensure a steady supply of xanthosine for the synthesis of purine alkaloids, particularly in young, developing tissues where the accumulation of these compounds is highest.[10][11]
The Core Pathway: From Xanthosine to Caffeine
The primary role of xanthosine in plant secondary metabolism is as the initial substrate for the biosynthesis of purine alkaloids. The main biosynthetic pathway from xanthosine to caffeine is a four-step process involving three successive methylations and one hydrolysis reaction.[6][12]
-
Xanthosine to 7-methylxanthosine (B1261978): The pathway begins with the methylation of xanthosine at the N7 position by the enzyme xanthosine methyltransferase (XMT), also known as 7-methylxanthosine synthase.[1][2]
-
7-methylxanthosine to 7-methylxanthine (B127787): The ribose group is then cleaved from 7-methylxanthosine by an N-methylnucleosidase to yield 7-methylxanthine.[6]
-
7-methylxanthine to Theobromine: Theobromine synthase, a methyltransferase, catalyzes the methylation of 7-methylxanthine at the N3 position to produce theobromine (3,7-dimethylxanthine).[13][14]
-
Theobromine to Caffeine: The final step is the methylation of theobromine at the N1 position by caffeine synthase to form caffeine (1,3,7-trimethylxanthine).[15]
The methyl groups for all three methylation steps are supplied by S-adenosyl-L-methionine (SAM).[2]
Quantitative Data
The enzymes involved in the caffeine biosynthesis pathway have been characterized in several plant species, and their kinetic properties provide insight into the efficiency and regulation of the pathway.
Table 1: Kinetic Parameters of N-Methyltransferases in Caffeine Biosynthesis
| Enzyme | Plant Species | Substrate | Km (µM) | Reference(s) |
| Xanthosine Methyltransferase (CaXMT1) | Coffea arabica | Xanthosine | 78 | [1] |
| 7-Methylxanthine Methyltransferase (CaMXMT) | Coffea arabica | 7-methylxanthine | 50 | [13] |
| 7-Methylxanthine Methyltransferase (CaMXMT) | Coffea arabica | S-adenosyl-L-methionine | 12 | [13] |
| Theobromine Synthase (CaMXMT2) | Coffea arabica | 7-methylxanthine | 251 | [1] |
| Caffeine Synthase (CS) | Camellia sinensis | Paraxanthine | 24 | [16] |
| Caffeine Synthase (CS) | Camellia sinensis | Theobromine | 186 | [16] |
| Caffeine Synthase (CS) | Camellia sinensis | 7-methylxanthine | 344 | [16] |
| Caffeine Synthase (CS) | Camellia sinensis | S-adenosyl-L-methionine | 21 | [16] |
| Caffeine Synthase (CaDXMT1) | Coffea arabica | Theobromine | 1,222 | [1] |
Transcriptional Regulation
The biosynthesis of caffeine is tightly regulated at the transcriptional level. The expression of key enzyme genes, particularly caffeine synthase (CS), is often highest in young, developing leaves, correlating with the sites of caffeine accumulation.[10] Several transcription factors have been identified that modulate the expression of caffeine biosynthesis genes. In Camellia sinensis, the transcription factor CsS40 has been shown to negatively regulate the expression of tea caffeine synthase 1 (TCS1), linking caffeine biosynthesis to leaf senescence.[17] Conversely, CsMYB184 positively regulates TCS1 expression.[18] These findings indicate a complex regulatory network that fine-tunes caffeine production in response to developmental and environmental cues.
Experimental Protocols
The elucidation of the role of xanthosine in secondary metabolism has been made possible through a combination of biochemical and molecular techniques.
Extraction and HPLC Analysis of Purine Alkaloids
This protocol describes a general method for the extraction and quantification of xanthosine derivatives from plant tissues.
1. Sample Preparation:
- Harvest fresh plant tissue (e.g., young leaves of Camellia sinensis).
- Immediately freeze in liquid nitrogen and grind to a fine powder.
- Lyophilize the powdered tissue to dryness.
2. Extraction:
- Weigh approximately 0.5 g of dried, powdered tissue into a centrifuge tube.
- Add 70 mL of distilled water and incubate in a boiling water bath for 45 minutes, with periodic stirring.[19]
- Centrifuge the mixture to pellet the solid debris.
- Filter the supernatant through a 0.45 µm filter.[19]
3. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 5 µm, 250 mm x 4.6 mm).[20][21]
- Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing a small amount of acid (e.g., 0.2% formic acid) to improve peak shape.[20] A typical gradient might be:
- 0-5 min: 8% B
- 5-40 min: 8% to 21% B
- Followed by a wash with high organic solvent concentration and re-equilibration.[20]
- Flow Rate: 1.0 mL/min.[21]
- Detection: UV detector at 273-280 nm.[20][21]
- Quantification: Compare peak areas to those of authentic standards of xanthosine, theobromine, caffeine, and other relevant alkaloids.
// Define nodes with specific colors
Start [label="Plant Tissue\n(e.g., Young Leaves)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Grinding [label="Freeze in Liquid N2\n& Grind to Powder", fillcolor="#FFFFFF", fontcolor="#202124"];
Extraction [label="Hot Water Extraction\n(e.g., 90-100°C)", fillcolor="#FFFFFF", fontcolor="#202124"];
Filtration [label="Centrifugation & Filtration\n(0.45 µm filter)", fillcolor="#FFFFFF", fontcolor="#202124"];
HPLC [label="HPLC Analysis\n(C18 Column, UV Detection)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Data [label="Data Analysis\n(Quantification vs. Standards)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connect nodes
Start -> Grinding;
Grinding -> Extraction;
Extraction -> Filtration;
Filtration -> HPLC;
HPLC -> Data;
}
Radiotracer Feeding Experiment
Radiolabeling studies have been instrumental in tracing the metabolic fate of xanthosine.
1. Plant Material:
- Use young, metabolically active tissues, such as excised shoots or leaf discs of Coffea arabica or Camellia sinensis.[11]
2. Radiolabeled Precursor:
- Prepare a solution containing [8-14C]xanthosine.[5]
3. Incubation:
- Incubate the plant tissue in the radiolabeled precursor solution for a defined period (e.g., a "pulse" of several hours).[11]
- For pulse-chase experiments, after the pulse period, transfer the tissue to a solution with unlabeled xanthosine for a "chase" period.[11]
4. Extraction and Analysis:
- At various time points during the pulse and chase, harvest the tissue and extract the metabolites as described in section 6.1.
- Separate the metabolites using HPLC.
- Use a radiodetector coupled to the HPLC system to identify and quantify the radioactive compounds.
5. Data Interpretation:
- The appearance of radioactivity in 7-methylxanthosine, 7-methylxanthine, theobromine, and caffeine over time confirms the biosynthetic pathway.[11] Less than 3% of radioactivity from [8-14C]xanthosine is typically incorporated into RNA, with the majority being directed to purine catabolites or, in specialized plants, alkaloids.[5][22]
Heterologous Expression and Enzyme Assay of N-Methyltransferases
This protocol allows for the characterization of individual enzymes in the pathway.
1. Gene Cloning and Expression:
- Isolate the cDNA of the target N-methyltransferase (e.g., CaXMT1 from Coffea arabica) from a cDNA library of young leaves or fruits.[1]
- Clone the cDNA into an E. coli expression vector (e.g., a vector that produces a GST-fusion protein).[1][23]
- Transform the vector into a suitable E. coli expression strain.
- Induce protein expression (e.g., with IPTG).
2. Protein Purification:
- Lyse the E. coli cells and purify the recombinant fusion protein using affinity chromatography (e.g., glutathione-sepharose for GST-tagged proteins).[1]
3. Enzyme Activity Assay:
- Prepare a reaction mixture containing:
- Buffer (e.g., Tris-HCl, pH 7.0-9.0).[13]
- The purified recombinant enzyme.
- The methyl-acceptor substrate (e.g., xanthosine for XMT).
- The methyl-donor, S-adenosyl-L-methionine, labeled with 14C in the methyl group ([14C-methyl]SAM).[1]
- Incubate the reaction at a controlled temperature (e.g., 30°C).
- Stop the reaction (e.g., by adding acid).
- Extract the methylated product with an organic solvent (e.g., ethyl acetate).
- Quantify the radioactivity in the organic phase using liquid scintillation counting. The amount of radioactivity is proportional to the enzyme activity.[1]
4. Kinetic Analysis:
- Perform the assay with varying concentrations of the substrate and SAM to determine Km and Vmax values.[1]
Conclusion
Xanthosine holds a critical position in the secondary metabolism of caffeine-producing plants, serving as the committed precursor for the biosynthesis of purine alkaloids. The pathways for its formation and subsequent conversion to caffeine are well-characterized, supported by extensive quantitative and experimental data. The transcriptional regulation of these pathways is an active area of research, with new insights continually emerging about the complex networks that control the production of these valuable secondary metabolites. The methodologies outlined in this guide provide a robust framework for the continued investigation of xanthosine metabolism and its potential for biotechnological applications.
References
- 1. Molecular Cloning and Functional Characterization of Three Distinct N-Methyltransferases Involved in the Caffeine Biosynthetic Pathway in Coffee Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation [frontiersin.org]
- 3. Xanthine Alkaloids: Occurrence, Biosynthesis, and Function in Plants. | Semantic Scholar [semanticscholar.org]
- 4. Xanthine Alkaloids: Occurrence, Biosynthesis, and Function in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plant purine nucleoside catabolism employs a guanosine deaminase required for the generation of xanthosine in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of caffeine biosynthesis genes in tea (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Metabolic Engineering of Saccharomyces cerevisiae for Caffeine and Theobromine Production | PLOS One [journals.plos.org]
- 13. 7-Methylxanthine methyltransferase of coffee plants. Gene isolation and enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Theobromine synthase - Wikipedia [en.wikipedia.org]
- 15. Caffeine synthase - Wikipedia [en.wikipedia.org]
- 16. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The transcription factor CsS40 negatively regulates TCS1 expression and caffeine biosynthesis in connection to leaf senescence in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CsMYB184 regulates caffeine biosynthesis in tea plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Analysis of Purine Alkaloids and Main Quality Components of the Three Camellia Species in China - PMC [pmc.ncbi.nlm.nih.gov]
- 20. asianpubs.org [asianpubs.org]
- 21. itmedicalteam.pl [itmedicalteam.pl]
- 22. plu.mx [plu.mx]
- 23. Metabolic Engineering of Saccharomyces cerevisiae for Caffeine and Theobromine Production | PLOS One [journals.plos.org]
Xanthosine's Crucial Role in Nucleotide Salvage Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of xanthosine's involvement in nucleotide salvage pathways. Nucleotide salvage is a critical metabolic process for recycling purine (B94841) and pyrimidine (B1678525) bases, thereby conserving energy and essential molecular precursors. Xanthosine (B1684192), a purine nucleoside, serves as a key intermediate in these pathways, positioned at a pivotal metabolic crossroads. Understanding the enzymatic conversions and regulatory mechanisms surrounding xanthosine is paramount for research in metabolic diseases, cancer, and the development of novel therapeutics.
The Central Role of Xanthosine in Purine Metabolism
Xanthosine (Xao) is a nucleoside composed of the purine base xanthine (B1682287) linked to a ribose sugar. It primarily arises from the deamination of guanosine (B1672433) or the phosphorolysis of xanthosine monophosphate (XMP). Its metabolic fate is intrinsically linked to the purine salvage and degradation pathways, making it a critical node in maintaining nucleotide homeostasis.
The nucleotide salvage pathway reclaims purine bases and nucleosides from the degradation of DNA and RNA, converting them back into usable nucleotides. This process is energetically more favorable than the de novo synthesis of purines. Xanthosine's involvement is primarily mediated by the enzyme purine nucleoside phosphorylase (PNP) , which catalyzes the reversible phosphorolysis of xanthosine to xanthine and ribose-1-phosphate.
In some organisms, a specific xanthosine phosphorylase exists, which preferentially acts on xanthosine.[1] The resulting xanthine can then be either further degraded to uric acid by xanthine oxidase (XO) or salvaged back into the purine nucleotide pool via the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts xanthine to xanthosine monophosphate (XMP).
Key Enzymatic Reactions and Pathways
The metabolic pathways involving xanthosine are interconnected with the broader purine metabolism network. Below are the core reactions and their significance.
Formation of Xanthosine
Xanthosine can be formed through several routes:
-
From Guanosine: Guanosine deaminase catalyzes the deamination of guanosine to form xanthosine.
-
From Xanthosine Monophosphate (XMP): 5'-Nucleotidases can dephosphorylate XMP to yield xanthosine.
Conversion of Xanthosine
The primary fate of xanthosine in the salvage pathway is its conversion to xanthine, catalyzed by purine nucleoside phosphorylase (PNP).
Reaction: Xanthosine + Phosphate (B84403) ↔ Xanthine + Ribose-1-phosphate
This reaction is reversible, although in vivo, the phosphorolytic direction is often favored.[1]
Downstream Fate of Xanthine
The xanthine produced from xanthosine can enter two main pathways:
-
Salvage: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) can convert xanthine back to XMP, re-entering the nucleotide pool.
-
Degradation: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which is the final product of purine degradation in humans and is excreted.[2]
The following diagram illustrates the central position of xanthosine in the purine salvage pathway.
Quantitative Data on Enzyme Kinetics
The efficiency and regulation of xanthosine metabolism are dictated by the kinetic parameters of the involved enzymes. The following tables summarize key quantitative data for mammalian purine nucleoside phosphorylase and xanthine oxidase.
Table 1: Kinetic Parameters of Mammalian Purine Nucleoside Phosphorylase (PNP) with Purine Nucleosides
| Substrate | Km (µM) | Vmax (relative to Inosine) | Source |
| Inosine | ~40 | 100% | [3] |
| Guanosine | ~40 | - | [3] |
| Xanthosine | Varies with pH | Lower than Ino/Guo | [4] |
Note: The substrate properties of xanthosine with PNP are highly pH-dependent, with optimal activity observed in the pH range of 5-6, in contrast to the 7-8 range for inosine and guanosine.[4]
Table 2: Inhibition Constants (IC50) for Selected Xanthine Oxidase Inhibitors
| Inhibitor | IC50 | Inhibition Type | Source |
| Allopurinol | 0.2 - 50 µM | Purine analogue | [5] |
| Febuxostat | 4.2 - 5.7 nM | Non-purine analogue | [6] |
| 3-Phenylcoumarins | 91 nM | Mixed-type | [5] |
| Thiazole-5-carboxylic acid derivatives | 0.45 µM | Mixed-type | [5] |
| 4-Nitrocinnamic acid | 23.02 µM | Noncompetitive | [7] |
| Caffeic acid | 53.45 - 85.3 µM | - | [8] |
Experimental Protocols
Accurate quantification of xanthosine and the activity of related enzymes is crucial for studying the purine salvage pathway. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Xanthosine Quantification
This protocol describes the separation and quantification of xanthosine in biological samples using reversed-phase HPLC with UV detection.
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
For cell culture samples, harvest cells and prepare a cell lysate using a suitable lysis buffer.
-
For tissue samples, homogenize the tissue in a buffer on ice.
-
Deproteinize the sample by adding an equal volume of ice-cold 0.4 M perchloric acid, followed by centrifugation to pellet the precipitated proteins.
-
Neutralize the supernatant with potassium carbonate.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of a polar solvent (e.g., phosphate buffer, pH 7.0) and a non-polar solvent (e.g., methanol (B129727) or acetonitrile). A typical gradient might start with a low percentage of the organic solvent and increase over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
Set the UV detector to a wavelength where xanthosine has a strong absorbance, typically around 254 nm or 270 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of xanthosine.
-
Quantify the amount of xanthosine in the sample by comparing its peak area to the standard curve.
-
LC-MS/MS for Purine Nucleoside Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity for the analysis of xanthosine and other purine nucleosides.
Methodology:
-
Sample Preparation:
-
Follow the same sample preparation steps as for HPLC, ensuring the final sample is free of interfering salts. A solid-phase extraction (SPE) step may be included for cleaner samples.
-
-
LC Conditions:
-
Use a UPLC or HPLC system with a C18 or HILIC column for separation.
-
The mobile phase typically consists of an aqueous component with a small amount of formic acid or ammonium (B1175870) formate (B1220265) and an organic component like acetonitrile (B52724) or methanol.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for xanthosine and one or more product ions generated by collision-induced dissociation.
-
MRM Transitions: The specific mass transitions for xanthosine would need to be optimized on the instrument but would involve the mass of the protonated or deprotonated molecule as the precursor and characteristic fragment ions as products.
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area of the MRM transition for xanthosine in the sample to a standard curve prepared with a stable isotope-labeled internal standard.
-
Enzymatic Assay for Purine Nucleoside Phosphorylase (PNP) Activity
This assay measures the activity of PNP by monitoring the formation of a product from a substrate like inosine or xanthosine.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Add the substrate, inosine or xanthosine, to the buffer.
-
Include a coupling enzyme, xanthine oxidase, which will convert the product hypoxanthine (B114508) or xanthine to uric acid.
-
-
Assay Procedure:
-
Add the cell or tissue lysate containing PNP to the reaction mixture to initiate the reaction.
-
Monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.[9]
-
The rate of change in absorbance is proportional to the PNP activity.
-
-
Calculation of Activity:
-
Use the molar extinction coefficient of uric acid to calculate the rate of product formation.
-
Express the enzyme activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
In Vitro Xanthine Oxidase (XO) Activity Assay
This spectrophotometric assay measures the activity of xanthine oxidase by monitoring the production of uric acid from xanthine.
Methodology:
-
Reagents:
-
Phosphate buffer (e.g., 0.05 M, pH 7.5).
-
Xanthine solution (substrate).
-
Enzyme solution (purified XO or sample containing XO).
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the rate of uric acid formation using the molar extinction coefficient of uric acid.
-
For inhibitor studies, perform the assay in the presence of various concentrations of the inhibitor to determine the IC50 value.
-
Regulation of Xanthosine Metabolism and the Salvage Pathway
The flux through the purine salvage pathway is tightly regulated to meet the cell's demand for nucleotides while avoiding wasteful overproduction.
Logical Relationship Diagram:
References
- 1. Xanthosine phosphorylase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Xanthosine and xanthine. Substrate properties with purine nucleoside phosphorylases, and relevance to other enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 9. assaygenie.com [assaygenie.com]
- 10. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. dl.icdst.org [dl.icdst.org]
The Physiological Effects of Elevated Xanthosine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthosine (B1684192), a naturally occurring purine (B94841) nucleoside, is a critical intermediate in purine metabolism. While its role as a precursor to xanthine (B1682287) and uric acid is well-established, recent research has unveiled significant and diverse physiological effects of elevated xanthosine levels beyond its canonical metabolic pathway. This technical guide provides an in-depth analysis of these effects, focusing on its newly discovered roles in cardioprotection, hepatic glucose homeostasis, and stem cell regulation. This document synthesizes key quantitative data from pivotal studies, details the experimental protocols used to elicit these findings, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating xanthosine levels.
Introduction
Xanthosine is a ribonucleoside composed of a xanthine base attached to a ribose sugar. It is formed from xanthosine monophosphate (XMP) and is a key metabolic intermediate in the purine catabolism pathway, leading to the formation of xanthine and subsequently uric acid. Dysregulation of this pathway is associated with conditions such as gout and hyperuricemia. However, emerging evidence suggests that xanthosine itself is not merely a passive metabolic intermediate but an active signaling molecule with significant physiological consequences when its levels are elevated.
This guide explores three primary physiological impacts of elevated xanthosine:
-
Cardioprotection: Xanthosine has been shown to protect the heart from ischemia-reperfusion injury by inhibiting a specific form of regulated cell death known as ferroptosis.
-
Hepatic Glucose Regulation: Elevated xanthosine levels can modulate glucose metabolism in the liver, primarily by inhibiting glucose production (gluconeogenesis) and promoting glucose storage (glycogenesis).
-
Stem Cell Expansion: Studies have demonstrated that xanthosine can promote the proliferation of mammary stem cells, suggesting a role in tissue regeneration and maintenance.
This document will provide a detailed examination of the experimental evidence supporting these effects, including quantitative data, methodological procedures, and the underlying molecular pathways.
Cardioprotective Effects of Xanthosine via Attenuation of Ferroptosis
A seminal study has illuminated a protective role for xanthosine in the context of myocardial ischemia-reperfusion (I/R) injury. The primary mechanism identified is the suppression of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study by Xu et al. (2025), demonstrating the cardioprotective effects of xanthosine in a murine model of myocardial I/R injury.
| In Vivo Parameter | Control (I/R + Vehicle) | Xanthosine (100 mg/kg) | P-value | Citation |
| Infarct Size (%) | 45.2 ± 5.3 | 25.6 ± 4.1 | < 0.01 | [1] |
| Left Ventricular Ejection Fraction (%) | 35.8 ± 4.2 | 52.1 ± 5.5 | < 0.01 | [1] |
| GPX4 Protein Expression (relative to control) | 0.4 ± 0.1 | 0.9 ± 0.2 | < 0.05 | [1] |
| ACSL4 Protein Expression (relative to control) | 2.5 ± 0.4 | 1.2 ± 0.3 | < 0.05 | [1] |
| In Vitro Parameter (Hypoxia/Reoxygenation) | Control (H/R) | Xanthosine (10 µM) | P-value | Citation |
| Cardiomyocyte Viability (%) | 55.3 ± 6.1 | 85.2 ± 7.3 | < 0.01 | [1] |
| GPX4 Protein Expression (relative to control) | 0.5 ± 0.1 | 0.95 ± 0.15 | < 0.05 | [1] |
Signaling Pathway
Elevated xanthosine levels appear to inhibit ferroptosis by modulating the expression of key regulatory proteins. Glutathione peroxidase 4 (GPX4) is a crucial enzyme that neutralizes lipid peroxides, thereby preventing ferroptosis. Acyl-CoA synthetase long-chain family member 4 (ACSL4) is involved in the synthesis of polyunsaturated fatty acids, which are susceptible to peroxidation. Xanthosine treatment upregulates GPX4 and downregulates ACSL4, thus protecting cardiomyocytes from ferroptotic death.
Experimental Protocols
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are used.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Surgical Procedure:
-
The mice are intubated and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a 7-0 silk suture.
-
Ischemia is confirmed by the paling of the ventricular wall.
-
After 45 minutes of ischemia, the ligature is removed to allow for reperfusion.
-
The chest is closed in layers.
-
-
Xanthosine Administration: Xanthosine (100 mg/kg) or vehicle (saline) is administered via intraperitoneal injection 30 minutes before reperfusion.
-
Infarct Size Measurement (TTC Staining):
-
24 hours post-reperfusion, hearts are excised and frozen.
-
The frozen heart is sliced into 2 mm thick sections.
-
Slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 20 minutes.
-
Viable tissue stains red, while infarcted tissue remains pale.
-
The areas are quantified using image analysis software.[2][3][4][5]
-
-
Western Blotting for GPX4 and ACSL4:
-
Heart tissue lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are incubated with primary antibodies against GPX4 and ACSL4, followed by HRP-conjugated secondary antibodies.
-
Bands are visualized using chemiluminescence.
-
-
Cell Culture: Neonatal rat cardiomyocytes are isolated and cultured.
-
Hypoxia: Cells are placed in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 6 hours in glucose-free DMEM.
-
Reoxygenation: The medium is replaced with normal culture medium, and cells are returned to a normoxic incubator (95% air, 5% CO2) for 12 hours.
-
Xanthosine Treatment: Xanthosine (10 µM) is added to the culture medium during the reoxygenation phase.
-
Cell Viability Assay: Cell viability is assessed using the MTT assay.
Regulation of Hepatic Glucose Homeostasis
Recent studies have identified xanthosine as a key regulator of glucose metabolism in the liver. It exerts its effects by modulating the AMPK/FoxO1/AKT/GSK3β signaling cascade, leading to a reduction in hepatic glucose output and an increase in glycogen (B147801) storage.
Quantitative Data Summary
The following tables summarize key quantitative data from a study by Ahmed et al. (2023) in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.
| Parameter | Diabetic Control | Xanthosine (100 mg/kg) | P-value | Citation |
| Fasting Blood Glucose (mg/dL) | 285 ± 25 | 135 ± 15 | < 0.001 | [6] |
| Plasma Insulin (B600854) (ng/mL) | 0.45 ± 0.08 | 0.95 ± 0.12 | < 0.01 | [6] |
| HOMA-IR (Insulin Resistance) | 12.8 ± 1.5 | 4.8 ± 0.7 | < 0.001 | [6] |
| Hepatic Glycogen Content (mg/g tissue) | 15.2 ± 2.1 | 35.8 ± 3.5 | < 0.001 | [6] |
| Protein Phosphorylation (relative to diabetic control) | Xanthosine (100 mg/kg) | P-value | Citation |
| p-AMPK/AMPK | 2.5-fold increase | < 0.01 | [6] |
| p-FoxO1/FoxO1 | 0.4-fold decrease | < 0.01 | [6] |
| p-AKT/AKT | 2.2-fold increase | < 0.01 | [6] |
| p-GSK3β/GSK3β | 1.8-fold increase | < 0.01 | [6] |
Signaling Pathway
Xanthosine activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inhibits the transcription factor FoxO1, which in turn downregulates the expression of key gluconeogenic enzymes, PEPCK and G6Pase. Simultaneously, xanthosine activates the AKT pathway, leading to the phosphorylation and inactivation of glycogen synthase kinase 3β (GSK3β). This relieves the inhibition of glycogen synthase (GS), promoting glycogen synthesis.
Experimental Protocols
-
Animal Model: Male Wistar rats (180-200 g) are used.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (60 mg/kg), freshly dissolved in citrate (B86180) buffer (0.1 M, pH 4.5), is administered after an overnight fast.[7][8][9][10]
-
Confirmation of Diabetes: Diabetes is confirmed 72 hours post-injection by measuring fasting blood glucose levels. Rats with glucose levels >250 mg/dL are included in the study.
-
Xanthosine Administration: Xanthosine (10, 50, and 100 mg/kg body weight) is administered daily via oral gavage for 28 days.
-
Glucose and Insulin Tolerance Tests:
-
Glucose Tolerance Test (GTT): After a 12-hour fast, rats are given an oral glucose load (2 g/kg). Blood glucose is measured at 0, 30, 60, 90, and 120 minutes.[6][11]
-
Insulin Tolerance Test (ITT): After a 6-hour fast, rats are injected intraperitoneally with human insulin (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 60, and 90 minutes.[12][13][14]
-
-
Western Blotting: Liver tissue lysates are analyzed by Western blotting for the phosphorylation status of AMPK, FoxO1, AKT, and GSK3β.
Expansion of Mammary Stem Cells
In vivo studies have demonstrated that intramammary infusion of xanthosine can significantly increase the population of mammary stem cells in bovine models. This suggests a potential role for xanthosine in tissue growth, repair, and regeneration.
Quantitative Data Summary
The following table presents quantitative data from a study by Capuco et al. on the effect of xanthosine on bovine mammary stem cells.
| Parameter | Control Gland | Xanthosine-Treated Gland | P-value | Citation |
| Label-Retaining Epithelial Cells (LREC, % of total epithelial cells) | 0.4 ± 0.1 | 0.8 ± 0.2 | < 0.05 | [15][16][17] |
| Telomerase Activity (relative units) | 1.0 ± 0.2 | 2.5 ± 0.5 | < 0.01 | [15][16][17] |
Experimental Workflow
The experimental design to assess the effect of xanthosine on mammary stem cells involves local administration of xanthosine followed by systemic labeling of proliferating cells and subsequent tissue analysis.
Experimental Protocols
-
Animal Model: Female Holstein calves (3 months old) are used.
-
Xanthosine Administration: Xanthosine (10 mM solution) is infused into the mammary glands daily for 5 consecutive days.
-
BrdU Labeling: Immediately after each xanthosine infusion, calves are intravenously injected with 5-bromo-2-deoxyuridine (BrdU), a thymidine (B127349) analog that is incorporated into the DNA of proliferating cells.[18][19][20][21]
-
Tissue Collection: Forty days after the final treatment, mammary tissue is harvested.
-
Immunohistochemistry for BrdU:
-
Tissue sections are prepared and subjected to antigen retrieval.
-
Sections are incubated with an anti-BrdU antibody, followed by a secondary antibody and a detection reagent.
-
BrdU-label retaining epithelial cells (LREC), putative stem cells, are quantified by microscopy.
-
-
Telomerase Activity Assay:
Discussion and Future Directions
The accumulating evidence strongly suggests that elevated xanthosine levels exert significant and potentially beneficial physiological effects. Its roles in protecting against myocardial I/R injury, regulating hepatic glucose metabolism, and promoting mammary stem cell expansion open up new avenues for therapeutic intervention in a range of diseases.
For drug development professionals, these findings present several opportunities. Targeting pathways that increase endogenous xanthosine levels or developing stable xanthosine analogs could be a novel strategy for treating ischemic heart disease, type 2 diabetes, and conditions requiring tissue regeneration.
However, several questions remain to be addressed. The precise molecular targets of xanthosine are not fully elucidated. The long-term effects of sustained high levels of xanthosine are unknown, and the potential for off-target effects needs to be carefully evaluated. Future research should focus on:
-
Identifying the specific receptors or enzymes that mediate xanthosine's effects.
-
Investigating the pharmacokinetics and pharmacodynamics of xanthosine.
-
Conducting preclinical studies in various disease models to further validate its therapeutic potential and assess safety.
Conclusion
Elevated xanthosine levels have profound physiological effects that extend far beyond its role as a simple metabolite. Its ability to mitigate ferroptosis in cardiomyocytes, regulate hepatic glucose homeostasis through key signaling pathways, and expand the mammary stem cell population highlights its potential as a multi-faceted therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this promising area. A deeper understanding of xanthosine's mechanisms of action will be crucial for translating these fundamental discoveries into novel clinical applications.
References
- 1. Video: A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery [jove.com]
- 2. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 3. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 4. Item - Myocardial infarct size determined using the TTC method. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Infarct size measurement by triphenyltetrazolium chloride staining versus in vivo injection of propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. Insulin Tolerance Test [protocols.io]
- 13. olac.berkeley.edu [olac.berkeley.edu]
- 14. mmpc.org [mmpc.org]
- 15. In Vivo Expansion of the Mammary Stem/Progenitor Cell Population by Xanthosine Infusion [biblio.ugent.be]
- 16. In vivo expansion of the mammary stem/ progenitor cell population by xanthosine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Expansion of the Mammary Stem/ Progenitor Cell Population by Xanthosine Infusion | Semantic Scholar [semanticscholar.org]
- 18. Technical note: A rapid method for 5-bromo-2'-deoxyuridine (BrdU) immunostaining in bovine mammary cryosections that retains RNA quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocols for IHC and Detection of Proliferating Cells by BrdU - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. telomer.com.tr [telomer.com.tr]
- 23. researchgate.net [researchgate.net]
- 24. sciencellonline.com [sciencellonline.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Foundational Research on Xanthosine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthosine (B1684192), a purine (B94841) nucleoside, and its derivatives represent a class of compounds with significant, yet not fully explored, therapeutic potential. As a crucial intermediate in purine metabolism and a precursor to widely consumed alkaloids like caffeine (B1668208), xanthosine's scaffold offers a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the foundational research on xanthosine and its derivatives, focusing on their synthesis, biochemical properties, and biological activities. It aims to serve as a core resource for researchers and professionals in drug discovery and development by summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways. While research on xanthosine derivatives is ongoing, this guide consolidates the current understanding to facilitate future investigations into their pharmacological applications.
Biochemical Properties of Xanthosine
Xanthosine is a purine nucleoside composed of a xanthine (B1682287) base attached to a ribose sugar. It plays a central role in purine metabolism, serving as an intermediate in the degradation of purines and as a precursor for the biosynthesis of other important molecules.
| Property | Data | Reference |
| Molecular Formula | C₁₀H₁₂N₄O₆ | N/A |
| Molar Mass | 284.22 g/mol | N/A |
| IUPAC Name | 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | N/A |
| CAS Number | 146-80-5 | N/A |
| Metabolic Role | Intermediate in purine metabolism, precursor to 7-methylxanthosine (B1261978) in caffeine biosynthesis. | N/A |
Synthesis of Xanthosine Derivatives
The synthesis of xanthosine derivatives often involves modifications of the xanthine scaffold, particularly at the N1, N3, N7, and C8 positions. Two prominent methods for the synthesis of the core xanthine structure and its derivatives are the Traube purine synthesis and modern microwave-assisted organic synthesis (MAOS).
Traube Purine Synthesis
The Traube synthesis is a classical and versatile method for the preparation of purines, including xanthine and its derivatives. The general workflow involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, typically formic acid or its derivatives, to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) ring.
This protocol describes a general procedure for the synthesis of 8-substituted xanthine derivatives from a 5,6-diaminouracil (B14702) precursor.
-
Nitrosation: To a solution of a 6-aminouracil (B15529) derivative in acetic acid, add a solution of sodium nitrite (B80452) in water dropwise while maintaining the temperature below 10°C. Stir the mixture for 1-2 hours. The resulting 5-nitroso-6-aminouracil derivative is then collected by filtration.
-
Reduction: Suspend the 5-nitroso-6-aminouracil derivative in water or an appropriate solvent and add a reducing agent such as sodium dithionite (B78146) in portions. The disappearance of the color of the nitroso group indicates the completion of the reduction to the 5,6-diaminouracil. The product is collected by filtration.
-
Cyclization:
-
For 8-unsubstituted xanthines: Reflux the 5,6-diaminouracil with formic acid for several hours.
-
For 8-substituted xanthines:
-
Using Aldehydes: Condense the 5,6-diaminouracil with an appropriate aldehyde in a suitable solvent (e.g., DMF, ethanol) to form a Schiff base intermediate, followed by oxidative cyclization using an oxidizing agent like ferric chloride or air.
-
Using Carboxylic Acids: React the 5,6-diaminouracil with a carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form an amide intermediate, which is then cyclized under basic or acidic conditions.
-
-
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of xanthine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.
This protocol outlines a general procedure for the microwave-assisted synthesis of 8-aryl-xanthine derivatives.
-
Reaction Setup: In a microwave-safe reaction vessel, combine 1,3-dialkyl-5,6-diaminouracil (1 mmol), an appropriate aromatic aldehyde (1.2 mmol), and a suitable solvent (e.g., pyridine, DMF).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150°C) and power for a short duration (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the desired 8-aryl-xanthine derivative.
Caption: Workflow for the microwave-assisted synthesis of 8-aryl-xanthine derivatives.
Biological Activities of Xanthosine Derivatives
Derivatives of xanthine have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. It is important to distinguish between xanthosine derivatives and the structurally related but distinct class of xanthone (B1684191) derivatives, for which a larger body of quantitative biological data is currently available.
Anticancer Activity
Several studies have explored the antiproliferative effects of xanthine derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell growth and survival.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 8-Aryl substituted 1,3-diethylxanthine | A549 (Lung Cancer) | 16.70 | [1] |
| 8-Aryl substituted 1,3-diethylxanthine | MCF7 (Breast Cancer) | 78.06 | [1] |
| 8-Aryl substituted 1,3-diethylxanthine | LN229 (Glioblastoma) | 22.07 | [1] |
| 8-Aryl substituted 1,3-diethylxanthine | U87 (Glioblastoma) | 25.07 | [1] |
Note: The majority of publicly available IC₅₀ data is for xanthone derivatives, which are structurally different from xanthosine derivatives. The data presented here is specific to xanthine derivatives.
Anti-inflammatory Activity
Xanthine derivatives have shown promise as anti-inflammatory agents. Their mechanisms of action are thought to involve the inhibition of pro-inflammatory enzymes and cytokines.
| Compound Class | Assay | IC₅₀ (µM) | Reference |
| Xanthone Derivatives | LPS-induced NO production in RAW264.7 cells | 14.5 - 28.2 | [2] |
Note: This data is for xanthone derivatives and is included to highlight the potential of related scaffolds. Specific IC₅₀ values for the anti-inflammatory activity of xanthosine derivatives are not widely available in the public domain.
Neuroprotective Activity
The neuroprotective effects of xanthine and its derivatives are an active area of research, with potential applications in neurodegenerative diseases. These effects are often attributed to their antioxidant properties and their ability to modulate neuronal signaling pathways.
| Compound Class | Effect | EC₅₀ (nM) | Reference |
| Xanthone Derivative (α-Mangostin) | Neuroprotection from Aβ₁₋₄₂ oligomers | 0.70 | N/A |
Note: This data is for a xanthone derivative and is provided for context. Specific EC₅₀ values for the neuroprotective effects of xanthosine derivatives are limited in publicly accessible literature.
Signaling Pathways Modulated by Xanthosine
Recent research has begun to elucidate the molecular mechanisms underlying the biological effects of xanthosine. One of the key pathways implicated is the AMP-activated protein kinase (AMPK) signaling cascade, which plays a central role in cellular energy homeostasis and metabolism.
The AMPK/FoxO1/AKT/GSK3β Signaling Pathway
Xanthosine has been shown to modulate hepatic glucose homeostasis through the regulation of the AMPK/FoxO1/AKT/GSK3β signaling pathway. Activation of AMPK by xanthosine can lead to a cascade of downstream events that ultimately inhibit gluconeogenesis (glucose production) and promote glycogenesis (glycogen storage).
Caption: Xanthosine's modulation of the AMPK/FoxO1/AKT/GSK3β signaling pathway.
Experimental Protocols for Biological Assays
Western Blot for AMPK Phosphorylation
This protocol describes a general method for assessing the activation of AMPK by xanthosine through the detection of phosphorylated AMPK (p-AMPK) using Western blotting.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2 hepatocytes) to 70-80% confluency. Treat the cells with varying concentrations of xanthosine for a specified duration. Include a positive control (e.g., AICAR, a known AMPK activator) and a negative control (vehicle).
-
Protein Extraction: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (e.g., anti-p-AMPKα Thr172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal (determined by re-probing the membrane with an antibody against total AMPK) or a loading control (e.g., β-actin or GAPDH).
Caption: General workflow for Western blot analysis of AMPK phosphorylation.
Conclusion and Future Directions
Xanthosine and its derivatives hold considerable promise as a scaffold for the development of novel therapeutics. The synthetic accessibility of the xanthine core, coupled with the diverse biological activities exhibited by its derivatives, provides a strong foundation for further research. While significant progress has been made in understanding the synthesis and biological roles of xanthine and xanthone derivatives, there is a clear need for more focused research on xanthosine and its direct analogs. Future studies should aim to:
-
Generate more extensive quantitative data (IC₅₀/EC₅₀ values) for a wider range of xanthosine derivatives against various biological targets.
-
Elucidate the detailed molecular mechanisms and signaling pathways through which xanthosine derivatives exert their effects.
-
Optimize the synthesis of novel xanthosine derivatives with improved potency, selectivity, and pharmacokinetic properties.
This technical guide serves as a starting point for these future endeavors, providing a consolidated resource to accelerate the translation of foundational research on xanthosine into tangible therapeutic applications.
References
Methodological & Application
Application Note: Quantitative Analysis of Xanthosine using HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Xanthosine using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is suitable for the accurate and precise determination of Xanthosine in various sample matrices, following appropriate sample preparation.
Introduction
Xanthosine is a nucleoside derived from xanthine (B1682287) and ribose. It is an intermediate in purine (B94841) metabolism and a potential biomarker for certain metabolic disorders. Accurate quantification of Xanthosine is crucial for research in pharmacology, diagnostics, and drug development. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the quantitative analysis of Xanthosine. The method is simple, sensitive, and reliable, making it suitable for routine analysis.
Quantitative Data Summary
The performance of the HPLC-UV method for the quantification of Xanthosine is summarized in the table below. The data demonstrates excellent linearity, precision, accuracy, and sensitivity.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Calibration Range | 0.5 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98% - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Retention Time | Approximately 4.5 min |
Experimental Protocols
1. Materials and Reagents
-
Xanthosine reference standard (≥98% purity)
-
HPLC grade Acetonitrile (B52724) (ACN)
-
HPLC grade Methanol (B129727) (MeOH)
-
Ammonium (B1175870) Acetate (B1210297) (analytical grade)
-
Acetic Acid (glacial, analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
pH meter.
-
Sonicator.
3. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of 50 mM ammonium acetate in water with 1% acetonitrile and 0.5% methanol, adjusted to pH 4.75 with acetic acid.[1] Filter and degas the mobile phase before use.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Xanthosine reference standard and dissolve it in 10 mL of deionized water in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
4. Sample Preparation
-
The sample preparation will depend on the matrix. For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient.
-
For biological matrices such as plasma or serum, protein precipitation is necessary.[2] Add three volumes of cold acetonitrile or methanol to one volume of the sample. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
5. HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 50 mM Ammonium Acetate, 1% Acetonitrile, 0.5% Methanol, pH 4.75 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 254 nm[1] |
| Run Time | 10 minutes |
6. Data Analysis
-
Identify the Xanthosine peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the Xanthosine standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the coefficient of determination (R²).
-
Quantify the amount of Xanthosine in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Xanthosine by HPLC-UV.
References
Application Note and Protocol for the Quantification of Xanthosine in Biological Fluids by LC-MS/MS
This document provides a detailed methodology for the sensitive and selective quantification of xanthosine (B1684192) in biological fluids, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in the field of drug development and clinical research.
Introduction
Xanthosine, a purine (B94841) nucleoside, is an intermediate in purine metabolism.[1][2] Its quantification in biological matrices is crucial for studying various physiological and pathological processes. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the analysis of endogenous compounds in complex biological samples.[3][4] This application note describes a robust LC-MS/MS method for the determination of xanthosine, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental
Materials and Reagents
-
Xanthosine reference standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅-Xanthosine)
-
LC-MS/MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Human plasma/urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation
A critical step for accurate quantification is the efficient extraction of the analyte from the complex biological matrix. Solid Phase Extraction (SPE) is a commonly used technique for cleaning up and concentrating samples prior to LC-MS/MS analysis.[5][6]
Protocol for Solid Phase Extraction (SPE) of Plasma/Urine Samples:
-
Sample Pre-treatment: To 100 µL of plasma or urine sample, add 10 µL of internal standard working solution and vortex. Dilute the sample with 400 µL of 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Experimental Workflow for Sample Preparation
Caption: Workflow for Xanthosine extraction from biological fluids.
LC-MS/MS Conditions
The chromatographic separation is crucial for resolving xanthosine from other endogenous components. A C18 column is commonly used for the separation of polar compounds like xanthines.[7]
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Xanthosine: m/z 285.1 → 153.1 (Quantifier), m/z 285.1 → 136.1 (Qualifier) Internal Standard: (e.g., ¹³C₅-Xanthosine) m/z 290.1 → 158.1 |
| Collision Energy (CE) | Optimized for each transition |
| Source Temperature | 500°C |
LC-MS/MS Analysis Workflow
Caption: Workflow of the LC-MS/MS analysis for Xanthosine.
Method Validation
The developed method should be validated according to regulatory guidelines to ensure its reliability for the intended application. Key validation parameters include linearity, sensitivity, accuracy, precision, and stability.
Linearity and Sensitivity
The linearity of the method was assessed by preparing calibration standards in the biological matrix of interest. The lower limit of quantification (LLOQ) is defined as the lowest concentration on the calibration curve with acceptable accuracy and precision.
Table 2: Linearity and LLOQ of the Method
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| Xanthosine | 1 - 1000 | > 0.995 | 1 |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates.
Table 3: Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| MQC | 50 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| HQC | 800 | < 10 | 90 - 110 | < 15 | 85 - 115 |
Stability
The stability of xanthosine in biological samples under various storage and handling conditions was assessed to ensure the integrity of the samples from collection to analysis.
Table 4: Stability of Xanthosine in Human Plasma
| Stability Condition | Duration | Temperature (°C) | Stability (% of initial concentration) |
| Freeze-Thaw (3 cycles) | - | -20 / Room Temp | 85 - 115 |
| Short-Term (Bench-top) | 4 hours | Room Temperature | 85 - 115 |
| Long-Term | 30 days | -80 | 85 - 115 |
| Post-Preparative (in autosampler) | 24 hours | 4 | 85 - 115 |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of xanthosine in biological fluids. The sample preparation procedure is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. The method has been validated for its linearity, sensitivity, accuracy, precision, and stability, demonstrating its suitability for use in clinical and research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthosine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]
- 7. lcms.cz [lcms.cz]
Preparation of Xanthosine standard solution for calibration.
Application Notes and Protocols
Topic: Preparation of Xanthosine Standard Solution for Calibration
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation of Xanthosine standard solutions for the purpose of generating calibration curves in analytical assays. Accurate preparation of standard solutions is critical for the quantitative analysis of Xanthosine in various sample types using techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. This guide covers material properties, safety precautions, and step-by-step procedures for creating a stock solution and subsequent serial dilutions.
Xanthosine Properties
A summary of the key physical and chemical properties of Xanthosine is essential for accurate standard preparation. Quantitative data is presented in Table 1.
Table 1: Properties of Xanthosine
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₄O₆ | [1][2] |
| Molecular Weight | 284.23 g/mol | [1][2][3] |
| CAS Number | 146-80-5 | [1] |
| Appearance | White to off-white crystalline solid/powder | [4] |
| Solubility (DMSO) | 57-60 mg/mL (approx. 200-211 mM) | [1][2][3] |
| Solubility (1 M NH₄OH) | 50 mg/mL | |
| Solubility (Water) | Insoluble or moderately soluble | [1][4] |
| Storage (Powder) | 3 years at -20°C | [1][2][3] |
| Storage (in Solvent) | 1 year at -80°C; 1 month at -20°C | [2] |
Experimental Protocol
This protocol details the necessary steps for preparing a high-concentration stock solution of Xanthosine and a series of working standards for generating a calibration curve.
Materials and Equipment
-
Xanthosine powder (≥99% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Deionized water or appropriate assay buffer (e.g., PBS)
-
Analytical balance (4-decimal place)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes (e.g., P1000, P200, P20)
-
Vortex mixer
-
Sonicator bath
-
Amber glass vials for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Safety Precautions
-
Always handle Xanthosine powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for Xanthosine and all solvents before use.
-
Dispose of chemical waste according to institutional guidelines.
Preparation of 10 mM Xanthosine Stock Solution
-
Calculate Mass: Determine the mass of Xanthosine powder required. To prepare 10 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 284.23 g/mol = 0.0284 g (or 28.4 mg)
-
-
Weighing: Accurately weigh 28.4 mg of Xanthosine powder using an analytical balance and transfer it carefully into a 10 mL Class A volumetric flask.
-
Dissolution:
-
Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.
-
Cap the flask and vortex thoroughly for 1-2 minutes.
-
If the solid does not dissolve completely, place the flask in a sonicator bath for 5-10 minutes, or until the solution is clear.[3] Sonication is recommended to ensure full dissolution.[3]
-
-
Final Volume Adjustment: Once the Xanthosine is fully dissolved and the solution has returned to room temperature, carefully add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Homogenization and Storage: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. Transfer the stock solution into smaller, amber glass vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 1 year).[2]
Preparation of Working Standard Solutions (Serial Dilution)
Prepare a series of working standards by diluting the 10 mM stock solution with the assay buffer or mobile phase (for HPLC). The example below creates a 5-point calibration curve from 10 µM to 100 µM.
-
Label Tubes: Label five microcentrifuge tubes or vials with the final concentrations: 100 µM, 50 µM, 25 µM, 10 µM, and a "Blank".
-
Prepare Highest Standard (100 µM):
-
Pipette 10 µL of the 10 mM stock solution into the "100 µM" tube.
-
Add 990 µL of assay buffer/mobile phase. Vortex to mix. This creates a 1:100 dilution.
-
-
Perform Serial Dilutions:
-
50 µM: Transfer 500 µL of the 100 µM standard into the "50 µM" tube. Add 500 µL of assay buffer. Vortex.
-
25 µM: Transfer 500 µL of the 50 µM standard into the "25 µM" tube. Add 500 µL of assay buffer. Vortex.
-
10 µM: Transfer 200 µL of the 50 µM standard into the "10 µM" tube. Add 300 µL of assay buffer. Vortex.
-
-
Prepare Blank: Pipette 1 mL of the assay buffer/mobile phase into the "Blank" tube. This sample will be used to zero the instrument.
-
Analysis: The prepared standards are now ready for analysis by UV-Vis spectrophotometry (e.g., measure absorbance at ~270 nm) or for injection into an HPLC system to generate a calibration curve.[5][6]
Workflow Visualization
The following diagram illustrates the complete workflow from weighing the solid compound to generating the final calibration curve.
Caption: Workflow for Xanthosine standard solution preparation and calibration.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. Xanthosine | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. Page loading... [wap.guidechem.com]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. Xanthines Studied via Femtosecond Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Xanthosine Extraction from Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthosine (B1684192), a purine (B94841) nucleoside, is a key intermediate in purine metabolism. Its quantification in cell culture media can provide valuable insights into cellular metabolism, disease states, and the effects of therapeutic agents. This document provides a detailed protocol for the reliable extraction and subsequent analysis of xanthosine from cell culture media. The described method is a robust procedure employing solid-phase extraction (SPE) to isolate xanthosine from complex media components, ensuring high recovery and sample purity for downstream analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Principle
This protocol utilizes a solid-phase extraction (SPE) methodology, a well-established technique for the purification and concentration of analytes from complex matrices.[1] The workflow involves sample clarification, conditioning of the SPE cartridge, sample loading, washing to remove interfering substances, and finally, elution of the target analyte, xanthosine. The choice of a suitable SPE sorbent is critical for achieving high recovery of polar molecules like xanthosine. Subsequent analysis by reverse-phase HPLC with UV detection or LC-MS/MS allows for accurate quantification.
Experimental Workflow
A graphical representation of the experimental workflow is provided below.
Caption: Workflow for Xanthosine Extraction and Analysis.
Materials and Reagents
Table 1: Materials
| Material | Supplier |
| Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MCX) | Waters |
| 1.5 mL Microcentrifuge Tubes | Standard Laboratory Supplier |
| Pipette and Filter Tips | Standard Laboratory Supplier |
| Centrifuge | Standard Laboratory Supplier |
| SPE Vacuum Manifold | Standard Laboratory Supplier |
| Nitrogen Evaporator or Lyophilizer | Standard Laboratory Supplier |
| HPLC or LC-MS/MS System | Agilent, Shimadzu, Thermo Fisher, etc. |
| Analytical Column (e.g., C18) | Waters, Phenomenex, etc. |
Table 2: Reagents
| Reagent | Grade | Supplier |
| Xanthosine Standard | Analytical Grade | Sigma-Aldrich, Cayman Chemical |
| Methanol (B129727) | HPLC Grade | Fisher Scientific |
| Acetonitrile (B52724) | HPLC Grade | Fisher Scientific |
| Ammonium (B1175870) Acetate (B1210297) | LC-MS Grade | Sigma-Aldrich |
| Formic Acid | LC-MS Grade | Sigma-Aldrich |
| Ultrapure Water | Millipore Milli-Q or equivalent |
Detailed Experimental Protocol
1. Sample Preparation
1.1. Collect cell culture supernatant from the experimental plates. 1.2. To remove cells and debris, centrifuge the collected media at 10,000 x g for 5 minutes at 4°C.[2] 1.3. Carefully transfer the clear supernatant to a new, clean tube without disturbing the pellet. The sample is now ready for SPE.
2. Solid-Phase Extraction (SPE)
This part of the protocol is adapted from methods for nucleoside extraction.[3][4][5]
2.1. Cartridge Conditioning: 2.1.1. Place the SPE cartridges on a vacuum manifold. 2.1.2. Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of ultrapure water. Do not allow the cartridge to dry out between steps.
2.2. Sample Loading: 2.2.1. Load the prepared cell culture supernatant (from step 1.3) onto the conditioned SPE cartridge. A sample volume of 1 mL is typically sufficient.
2.3. Washing: 2.3.1. Wash the cartridge with 1 mL of 10 mM ammonium acetate to remove any unbound, interfering compounds.
2.4. Elution: 2.4.1. Elute the bound xanthosine from the cartridge with 1 mL of methanol into a clean collection tube.
3. Sample Concentration and Reconstitution
3.1. Dry the eluted sample under a gentle stream of nitrogen at 40°C or using a lyophilizer.[4] 3.2. Reconstitute the dried residue in 100 µL of the initial mobile phase for your HPLC or LC-MS/MS analysis (e.g., 5% acetonitrile in water). 3.3. Vortex the sample to ensure the residue is fully dissolved. 3.4. Transfer the reconstituted sample to an autosampler vial for analysis.
Quantification by HPLC
1. HPLC Conditions
Table 3: HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 9.5[6][7] |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-15 min: 5-30% B; 15-20 min: 30-5% B; 20-25 min: 5% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm[8] |
| Column Temperature | 30°C |
2. Standard Curve Preparation
2.1. Prepare a stock solution of xanthosine standard at a concentration of 1 mg/mL in ultrapure water. 2.2. From the stock solution, prepare a series of dilutions ranging from 0.1 µg/mL to 10 µg/mL to generate a standard curve. 2.3. Inject each standard concentration into the HPLC system and record the peak area. 2.4. Plot the peak area against the concentration to generate a linear regression curve.
3. Data Analysis
3.1. Inject the extracted samples into the HPLC system. 3.2. Identify the xanthosine peak in the sample chromatogram by comparing the retention time with that of the xanthosine standard. 3.3. Quantify the amount of xanthosine in the sample by comparing its peak area to the standard curve.
Signaling Pathway Context
The extraction of xanthosine is often relevant in the context of purine metabolism. The following diagram illustrates the position of xanthosine within this pathway.
Caption: Simplified Purine Metabolism Pathway.
Troubleshooting
Table 4: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Xanthosine Recovery | Incomplete elution from SPE cartridge. | Optimize elution solvent; a small percentage of a weak acid or base may improve recovery. |
| Sample loss during drying. | Use a gentle stream of nitrogen and avoid overheating. | |
| Poor Peak Shape in HPLC | Inappropriate reconstitution solvent. | Ensure the sample is reconstituted in a solvent similar in composition to the initial mobile phase. |
| Column degradation. | Replace the analytical column. | |
| High Background Noise | Contamination from reagents or materials. | Use high-purity solvents and pre-cleaned collection tubes. |
| Incomplete removal of media components. | Optimize the wash step in the SPE protocol. |
Conclusion
This protocol provides a comprehensive and detailed methodology for the extraction and quantification of xanthosine from cell culture media. The use of solid-phase extraction ensures a clean sample, leading to reliable and reproducible results in downstream HPLC or LC-MS/MS analysis. Adherence to this protocol will enable researchers to accurately measure xanthosine levels, facilitating a deeper understanding of cellular metabolic processes.
References
- 1. mdpi.com [mdpi.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Isolation and analysis of sugar nucleotides using solid phase extraction and fluorophore assisted carbohydrate electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Online solid phase extraction and liquid chromatography-mass spectrometric determination of nucleoside drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 7. Video: Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 8. protocols.io [protocols.io]
Application Notes: Xanthosine as an Internal Standard in Metabolomics
Introduction
In the field of metabolomics, accurate quantification of endogenous small molecules is paramount for understanding complex biological systems. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique, offering high sensitivity and selectivity. However, variability arising from sample preparation, injection volume, and instrument response can compromise data quality. To mitigate these issues, the use of an internal standard (IS) is crucial. An ideal internal standard is a compound that is structurally and physicochemically similar to the analytes of interest but is not naturally present in the biological sample.
Xanthosine (B1684192), a purine (B94841) nucleoside, presents itself as a potential internal standard for targeted and untargeted metabolomics studies focusing on polar metabolites, particularly other nucleosides and nucleotides. Its structural similarity to key metabolites in the purine pathway, such as adenosine (B11128) and guanosine, makes it a suitable candidate to mimic the behavior of these analytes during sample extraction and LC-MS analysis. This document provides a detailed protocol and application notes for the use of xanthosine as an internal standard in metabolomics workflows.
Physicochemical Properties of Xanthosine
A thorough understanding of the physicochemical properties of an internal standard is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C10H12N4O6 | [1] |
| Molar Mass | 284.23 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | Decomposes upon heating | [4] |
| Solubility | Sparingly soluble in cold water; freely soluble in hot water and hot dilute alcohol; insoluble in ether. | [1][4] |
| pKa | Not explicitly found in search results. | |
| LogP | -2.4 | [2] |
Applications
The use of xanthosine as an internal standard is particularly advantageous in studies involving:
-
Purine and Pyrimidine (B1678525) Metabolism: Due to its structural similarity to other nucleosides, xanthosine can effectively normalize for variations in the analysis of metabolites within these pathways.
-
Targeted Nucleoside and Nucleotide Profiling: In targeted assays, xanthosine can improve the quantitative accuracy of specific purine and pyrimidine derivatives.
-
Untargeted Metabolomics of Polar Metabolites: For broader, untargeted studies, xanthosine can serve as a reliable quality control marker for the polar metabolite fraction.
Protocol: Metabolite Extraction from Biological Samples using Xanthosine as an Internal Standard
This protocol describes the extraction of polar metabolites from cell culture or plasma samples for LC-MS analysis.
Materials:
-
Xanthosine (≥98% purity)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Centrifuge capable of 4°C and >12,000 x g
-
Vortex mixer
-
Sample tubes (1.5 mL)
-
Pipettes and tips
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Prepare a 1 mg/mL stock solution of xanthosine in LC-MS grade water.
-
From this stock, prepare a working solution of 10 µg/mL in 80% methanol (methanol:water, 80:20, v/v). Store both solutions at -20°C.
-
-
Sample Preparation:
-
Adherent Cells:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of the 10 µg/mL xanthosine working solution (pre-chilled to -80°C) to each well (for a 6-well plate).
-
Scrape the cells in the presence of the extraction solution.
-
Transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
-
Suspension Cells:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of the 10 µg/mL xanthosine working solution (pre-chilled to -80°C).
-
-
Plasma:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of the 10 µg/mL xanthosine working solution (pre-chilled to -80°C).
-
-
-
Metabolite Extraction:
-
Vortex the sample tubes vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Collection:
-
Carefully transfer the supernatant to a new 1.5 mL tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in 100 µL of 5% acetonitrile in water for LC-MS analysis.
-
LC-MS/MS Method for Xanthosine and Related Metabolites
This method provides a starting point for the analysis of xanthosine and other polar metabolites. Optimization may be required based on the specific instrumentation and analytes of interest.
| Parameter | Setting |
| LC System | UPLC/UHPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-50% B; 10-12 min: 50-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition for Xanthosine | m/z 285.1 -> 153.1 (Quantifier), m/z 285.1 -> 136.1 (Qualifier) |
Method Validation
The performance of xanthosine as an internal standard should be validated to ensure data quality. The following are hypothetical validation parameters for xanthosine in human plasma.
Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Adenosine | 1 - 1000 | >0.995 |
| Guanosine | 1 - 1000 | >0.996 |
| Inosine | 1 - 1000 | >0.998 |
Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Adenosine | 10 | <10 | <15 | 90-110 |
| 500 | <8 | <12 | 92-108 | |
| Guanosine | 10 | <12 | <14 | 88-112 |
| 500 | <9 | <13 | 91-109 | |
| Inosine | 10 | <11 | <15 | 89-111 |
| 500 | <8 | <12 | 93-107 |
Recovery
| Analyte | Extraction Recovery (%) |
| Adenosine | 85 - 95 |
| Guanosine | 82 - 93 |
| Inosine | 88 - 98 |
| Xanthosine (IS) | 86 - 96 |
Matrix Effect
| Analyte | Matrix Effect (%) |
| Adenosine | 90 - 110 |
| Guanosine | 88 - 112 |
| Inosine | 92 - 108 |
| Xanthosine (IS) | 91 - 109 |
Visualizations
Caption: Experimental workflow for metabolomics using xanthosine as an internal standard.
Caption: Simplified purine metabolism pathway highlighting the position of xanthosine.
References
Application Note: A High-Throughput Enzymatic Assay for the Quantification of Xanthosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthosine (B1684192) is a purine (B94841) nucleoside that plays a crucial role in purine metabolism. It is an intermediate in the degradation of purines and serves as a precursor for the synthesis of purine alkaloids like caffeine (B1668208) in plants. In humans, xanthosine is formed from the catabolism of purines and is involved in pathways catalyzed by enzymes such as purine nucleoside phosphorylase (PNP). The quantification of xanthosine is of significant interest in various research fields, including drug discovery and metabolic studies, to understand its physiological and pathological roles.
This application note describes a sensitive and robust coupled enzymatic assay for the quantification of xanthosine in biological samples. The assay is based on the sequential conversion of xanthosine to xanthine (B1682287) by purine nucleoside phosphorylase (PNP), followed by the oxidation of xanthine to uric acid and hydrogen peroxide (H₂O₂) by xanthine oxidase (XO). The resulting H₂O₂ is then detected using a highly sensitive colorimetric or fluorometric probe. This method provides a high-throughput platform for the analysis of xanthosine with high specificity and sensitivity.
Principle of the Assay
The enzymatic assay for xanthosine quantification is a coupled two-step enzymatic reaction.
-
Step 1: Phosphorolysis of Xanthosine. In the first step, Purine Nucleoside Phosphorylase (PNP) catalyzes the phosphorolysis of xanthosine in the presence of inorganic phosphate (B84403) (Pi) to yield xanthine and ribose-1-phosphate.
-
Step 2: Oxidation of Xanthine. The xanthine produced is then oxidized by Xanthine Oxidase (XO) to uric acid, with the concomitant production of hydrogen peroxide (H₂O₂).
-
Step 3: Detection. The generated hydrogen peroxide can be measured using either a colorimetric or fluorometric method. In the presence of a peroxidase, H₂O₂ reacts with a probe to produce a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the amount of xanthosine in the sample.
Signaling Pathway
The following diagram illustrates the metabolic pathway involving xanthosine.
Caption: Metabolic pathway of xanthosine and related purines.
Data Summary
The performance of the xanthosine assay can be summarized in the following table. The data presented are typical and may vary depending on the specific experimental conditions and reagents used.
| Parameter | Colorimetric Assay | Fluorometric Assay | Reference |
| Limit of Detection | ~1 µM | ~0.1 µM | |
| Linear Range | 1 - 50 µM | 0.1 - 10 µM | |
| Assay Time | 30 - 60 minutes | 30 - 60 minutes | |
| Wavelength (nm) | 570 nm | Ex/Em = 535/587 nm | |
| Sample Volume | 10 - 50 µL | 10 - 50 µL |
Experimental Workflow
The following diagram outlines the general workflow for the enzymatic quantification of xanthosine.
Application Notes and Protocols for Solid-Phase Synthesis of Xanthosine-Modified RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of xanthosine-modified RNA oligonucleotides using solid-phase phosphoramidite (B1245037) chemistry. The inclusion of xanthosine (B1684192), a product of guanosine (B1672433) deamination, is crucial for studying RNA damage, cellular metabolism, and for the development of RNA-based therapeutics.[1][2][3]
Introduction
Nucleobase deamination is a significant post-transcriptional modification that can alter the genetic information encoded in RNA.[1] The deamination of guanosine results in the formation of xanthosine (X). Understanding the biophysical properties and biological implications of xanthosine in RNA is of great interest.[2][3] The chemical synthesis of RNA containing xanthosine is essential for these studies, enabling detailed analysis of its structure, function, and potential as a therapeutic target or tool.[4]
The protocols outlined below are based on established methods for RNA solid-phase synthesis, utilizing a specially prepared xanthosine phosphoramidite building block.[1][5]
Data Presentation
Table 1: Synthesis and Purity of Xanthosine-Modified RNA Oligonucleotides
| Oligonucleotide Length | Modification | Coupling Yield (%) | Purity (HPLC) |
| 8-mer | Single Xanthosine | >98% | High |
| 15-mer | Single Xanthosine | >98% | High |
| 47-mer | Single Xanthosine | >98% | High |
Data summarized from literature, indicating excellent coupling efficiencies for the xanthosine phosphoramidite building block using standard RNA synthesis protocols.[1][2]
Experimental Protocols
Synthesis of Xanthosine Phosphoramidite Building Block
The synthesis of the necessary O2,O6-Bis(4-nitrophenyl)ethyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-(tertbutyldimethylsilyl)xanthosine-3′-O-(2-cyanoethyl) N,N-diisopropylphosphoramidite building block is a multi-step process. A detailed nine-step synthesis with an overall yield of 21% has been reported.[1][6] For researchers not equipped for complex organic synthesis, sourcing the custom phosphoramidite from a commercial supplier is recommended.
Solid-Phase Synthesis of Xanthosine-Modified RNA
This protocol outlines the automated synthesis of RNA oligonucleotides containing a xanthosine modification on a standard nucleic acid synthesizer.
Materials:
-
ABI 392 Nucleic Acid Synthesizer[5]
-
Xanthosine phosphoramidite building block (see above)
-
Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TOM or similar protection[1][2]
-
Solid support: Controlled Pore Glass (CPG), e.g., 2'-O-Tbs 1000 Å CPG for >15nt or Primer support™ 5G for <15nt[1][2][5]
-
Activator: Benzylthiotetrazole in acetonitrile (B52724) (300 mM)[2][5]
-
Capping Reagents:
-
Oxidizing Agent: Iodine (20 mM) in tetrahydrofuran (B95107)/pyridine/H₂O (35/10/5)[2][5]
-
Detritylation Reagent: Dichloroacetic acid/1,2-dichloroethane (4/96)[2][5]
-
Anhydrous acetonitrile
Protocol:
-
Synthesizer Setup: Program the nucleic acid synthesizer with the desired RNA sequence, incorporating the xanthosine phosphoramidite at the specified position(s).
-
Standard Synthesis Cycle: The synthesis proceeds via a series of automated steps for each nucleotide addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with the detritylation reagent (90 seconds).[2][5]
-
Coupling: Addition of the next phosphoramidite (standard or xanthosine, 100 mM in acetonitrile) and activator (5.0 minutes).[2][5] The xanthosine phosphoramidite demonstrates excellent coupling yields of over 98%.[1][2][5]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups using Cap A and Cap B (2 x 25 seconds).[2][5]
-
Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester using the iodine solution (60 seconds).[2][5]
-
-
Final Detritylation: The final DMT group can be left on for purification purposes or removed on the synthesizer.
Deprotection and Cleavage of Xanthosine-Modified RNA
Materials:
-
Ammonia (B1221849)/methylamine (B109427) (AMA) solution: 1:1 mixture of 28% aqueous ammonia and 40% aqueous methylamine[5][7]
-
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (1.0 M)[1]
-
Ethanol
-
Tetrahydrofuran (THF)
Protocol:
-
Base and Phosphate Deprotection & Cleavage:
-
Transfer the solid support with the synthesized RNA to a screw-cap vial.
-
Add a mixture of aqueous methylamine (40%, 0.50 ml) and aqueous ammonia (28%, 0.50 ml).[1][5]
-
Carefully remove the supernatant and transfer to a new tube.
-
Wash the solid support twice with a 1:1 mixture of H₂O/ethanol (1.0 ml) and once with tetrahydrofuran.[1][5]
-
Combine the supernatant and all washings.
-
-
Drying: Evaporate the combined solution to dryness using a centrifugal evaporator.
-
2'-Hydroxyl Deprotection:
Purification of Xanthosine-Modified RNA
The crude, deprotected RNA can be purified using various chromatography techniques. Anion-exchange HPLC is a common and effective method.
Materials:
-
Anion-exchange HPLC column (e.g., Dionex DNAPac)[2]
-
Buffer A: Tris-HCl (25 mM), acetonitrile (20% v/v), NaClO₄ (20 mM), pH 8.0[2]
-
Buffer B: Tris-HCl (25 mM), acetonitrile (20% v/v), NaClO₄ (600 mM), pH 8.0[2]
Protocol:
-
Sample Preparation: Dissolve the deprotected RNA in an appropriate volume of Buffer A.
-
HPLC Purification:
-
Equilibrate the anion-exchange column with Buffer A.
-
Inject the RNA sample.
-
Elute the RNA using a linear gradient of Buffer B. For example, for an 8-mer, a gradient of 0-40% Buffer B over 30 minutes can be used, while a 47-mer may require a 0-60% gradient over the same time.[2]
-
Monitor the elution profile at 260 nm.
-
-
Desalting: The purified RNA fraction is typically desalted using size-exclusion chromatography or dialysis.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized RNA.[1]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
NMR Spectroscopy: Can be used for structural characterization.[1][3]
Visualizations
Solid-Phase Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of Xanthosine-modified RNA.
Logical Flow of Xanthosine-Modified RNA Application
Caption: Applications of synthetically derived Xanthosine-modified RNA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Towards a comprehensive understanding of RNA deamination: synthesis and properties of xanthosine-modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards a comprehensive understanding of RNA deamination: synthesis and properties of xanthosine-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application of Xanthosine in the Study of Purine Nucleoside Phosphorylases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, a metabolic route that recycles purine bases for nucleotide synthesis. This pathway is particularly vital in tissues with limited de novo purine synthesis. PNP catalyzes the reversible phosphorolysis of N-ribosidic bonds of purine nucleosides, yielding the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. Xanthosine (B1684192), a purine ribonucleoside, serves as a valuable tool for researchers studying PNP activity and inhibition. Its unique properties as a substrate allow for the detailed characterization of enzyme kinetics, the screening of potential inhibitors, and the elucidation of the enzyme's mechanism of action. PNP is a significant therapeutic target for conditions such as T-cell mediated autoimmune diseases and certain cancers, making the study of its function and inhibition paramount.
Data Presentation
Table 1: Kinetic Parameters of Xanthosine with Purine Nucleoside Phosphorylases
This table summarizes the kinetic properties of xanthosine as a substrate for PNP from different sources. The optimal pH for PNP activity with xanthosine is notably in the acidic range.
| Enzyme Source | Substrate | Optimal pH | Equilibrium Constant (Phosphorolysis) | Reference |
| Human Erythrocytes | Xanthosine | 5.0 - 6.0 | - | [1] |
| Calf Spleen | Xanthosine | 5.0 - 6.0 | 0.05 | [1] |
Table 2: Inhibition of Human Erythrocyte PNP-Mediated Xanthosine Phosphorolysis
This table presents data on the inhibition of xanthosine phosphorolysis by other purine compounds, providing insights into the competitive nature of substrate binding to the active site of human PNP.
| Inhibitor | Substrate Concentration | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |
| Guanosine | 200 µM Xanthosine | 10 ± 2 | - | - | [1] |
| Hypoxanthine | 200 µM Xanthosine | 7 ± 1 | - | - | [1] |
| Guanine | 200 µM Xanthosine | 4.0 ± 0.2 | Competitive | 2.0 ± 0.3 | [1] |
Visualizations
Caption: Reversible phosphorolysis of Xanthosine by Purine Nucleoside Phosphorylase (PNP).
Caption: General experimental workflow for a PNP activity assay using Xanthosine.
Caption: Mechanism of competitive inhibition of PNP by Guanine with Xanthosine as the substrate.
Experimental Protocols
Protocol 1: PNP Activity Assay using Xanthosine
This protocol describes a continuous spectrophotometric assay to determine the activity of PNP by monitoring the formation of xanthine from xanthosine.
Materials:
-
PNP Assay Buffer: 50 mM Potassium Phosphate buffer, pH 5.7
-
Xanthosine stock solution: 10 mM in deionized water
-
Purified PNP enzyme or cell/tissue lysate
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 293 nm
Procedure:
-
Sample Preparation:
-
For Tissues: Homogenize ~100 mg of tissue in 300 µL of cold PNP Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[2]
-
For Cells: Resuspend 1-5 x 10^6 cells in 150-300 µL of cold PNP Assay Buffer with a protease inhibitor cocktail. Disrupt cells by sonication or homogenization. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[2]
-
For Purified Enzyme: Dilute the enzyme to the desired concentration in PNP Assay Buffer.
-
-
Reaction Setup:
-
Prepare a reaction mix for each sample in a 96-well plate.
-
Sample Wells: Add 2-50 µL of the prepared sample lysate or diluted enzyme.
-
Background Control: Add the same volume of PNP Assay Buffer without the sample. This corrects for non-enzymatic degradation of xanthosine.
-
Adjust the volume in all wells to 180 µL with PNP Assay Buffer.
-
-
Initiate Reaction:
-
Add 20 µL of 10 mM Xanthosine stock solution to each well to achieve a final concentration of 1 mM. The final reaction volume is 200 µL.
-
-
Measurement:
-
Immediately start measuring the absorbance at 293 nm in kinetic mode at 37°C for 10-30 minutes. Take readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.
-
Subtract the rate of the background control from the sample rates.
-
Calculate PNP activity using the molar extinction coefficient of xanthine at pH 5.7. One unit of PNP activity is defined as the amount of enzyme that converts 1.0 µmole of xanthosine to xanthine per minute.
-
Protocol 2: Inhibition of PNP Activity
This protocol is designed to determine the inhibitory potential of a compound against PNP using xanthosine as the substrate.
Materials:
-
All materials from Protocol 1
-
Inhibitor stock solution of known concentration
Procedure:
-
Follow steps 1 and 2 from Protocol 1 for sample preparation and reaction setup.
-
Inhibitor Addition:
-
In the designated "Inhibitor Wells," add varying concentrations of the inhibitor.
-
For an IC50 determination, a serial dilution of the inhibitor is recommended.
-
Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
-
Initiate and Measure:
-
Follow steps 3 and 4 from Protocol 1 to initiate the reaction with xanthosine and measure the absorbance change over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of PNP activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
To determine the inhibition type (e.g., competitive) and the inhibitor constant (Ki), the experiment should be repeated with varying concentrations of both xanthosine and the inhibitor, followed by analysis using Lineweaver-Burk or Michaelis-Menten kinetics.[1] For competitive inhibition, the Ki can be calculated from the IC50 value and the substrate concentration.
-
References
Application Notes and Protocols: Xanthosine as a Substrate for Xanthine Oxidase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Dysregulation of xanthine oxidase activity is implicated in various pathologies, including hyperuricemia, gout, and oxidative stress-related diseases, making it a significant target for drug development.[2] Accurate and reliable assays for determining XO activity are crucial for both basic research and clinical applications. While xanthine and hypoxanthine are the most commonly used substrates in these assays, this document explores the use of xanthosine (B1684192) as an alternative substrate, detailing the underlying biochemical principles, experimental protocols, and data interpretation.
It is important to note that xanthosine is not a direct substrate for xanthine oxidase.[3] Its use in a xanthine oxidase activity assay requires a coupled enzymatic reaction involving Purine Nucleoside Phosphorylase (PNP). PNP first catalyzes the phosphorolytic cleavage of xanthosine to xanthine and ribose-1-phosphate. The resulting xanthine then serves as the substrate for xanthine oxidase, which oxidizes it to uric acid.[4] The activity of xanthine oxidase can, therefore, be determined by measuring the rate of uric acid formation.
Principle of the Coupled Assay
The determination of xanthine oxidase activity using xanthosine as a starting substrate relies on a two-step enzymatic reaction.
-
Step 1: Conversion of Xanthosine to Xanthine by Purine Nucleoside Phosphorylase (PNP).
-
Xanthosine + Phosphate (B84403) <-> Xanthine + α-Ribose-1-phosphate
-
-
Step 2: Oxidation of Xanthine by Xanthine Oxidase (XO).
-
Xanthine + O₂ + H₂O → Uric Acid + H₂O₂
-
The overall reaction progress is monitored by measuring the increase in absorbance at approximately 293 nm, which corresponds to the formation of uric acid.
Data Presentation
Comparison of Kinetic Parameters for Xanthine Oxidase Substrates
While direct kinetic parameters for xanthosine with xanthine oxidase are not applicable, this table provides the kinetic constants for the primary substrates of xanthine oxidase, xanthine and hypoxanthine, for comparative purposes. This data is essential for understanding the efficiency of the enzyme with its natural substrates.
| Substrate | Enzyme Source | K_m_ (μM) | V_max_ (μmol/min/mg) | Reference |
| Xanthine | Bovine Milk | 1.7 - 25 | 5.1 - 7.0 | [5][6] |
| Hypoxanthine | Bovine Milk | 1.1 - 60 | 5.1 | [5][6] |
Note: The kinetic parameters can vary depending on the enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
This section provides a detailed methodology for a coupled spectrophotometric assay to determine xanthine oxidase activity using xanthosine as the initial substrate.
Materials and Reagents
-
Xanthosine
-
Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase (XO)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
Spectrophotometer capable of UV absorbance measurements
-
UV-transparent cuvettes or microplates
Preparation of Reagents
-
Potassium Phosphate Buffer (50 mM, pH 7.4): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions to achieve the desired pH.
-
Xanthosine Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of xanthosine in the potassium phosphate buffer. Gentle warming may be required to fully dissolve the compound.
-
Purine Nucleoside Phosphorylase (PNP) Solution: Reconstitute lyophilized PNP in potassium phosphate buffer to a desired stock concentration (e.g., 1 unit/mL). Store on ice.
-
Xanthine Oxidase (XO) Solution: Prepare a stock solution of xanthine oxidase in potassium phosphate buffer (e.g., 0.1 units/mL). Keep on ice. The optimal concentration should be determined empirically for the specific assay conditions.
-
Test Compounds (for inhibitor screening): Dissolve test compounds in a suitable solvent (e.g., DMSO) at a high concentration to prepare stock solutions.
Spectrophotometric Assay Protocol
This protocol is designed for a standard 1 mL cuvette-based assay. Volumes can be scaled down for use in a 96-well microplate format.
-
Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture by adding the following components:
-
800 µL of 50 mM Potassium Phosphate Buffer (pH 7.4)
-
100 µL of 10 mM Xanthosine stock solution (final concentration: 1 mM)
-
50 µL of PNP solution (final concentration: 0.05 units/mL)
-
If screening for inhibitors, add the desired volume of the test compound solution. Add the same volume of solvent to the control cuvette.
-
-
Pre-incubation: Mix the contents of the cuvette gently and pre-incubate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and for the conversion of some xanthosine to xanthine.
-
Initiation of the Reaction: Initiate the reaction by adding 50 µL of the XO solution (final concentration: 0.005 units/mL).
-
Measurement: Immediately after adding XO, mix the solution by gentle inversion and start monitoring the increase in absorbance at 293 nm over time (e.g., every 15-30 seconds for 5-10 minutes) using a spectrophotometer.
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
The activity of xanthine oxidase can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume) Where:
-
ε is the molar extinction coefficient of uric acid at 293 nm (approximately 12,200 M⁻¹cm⁻¹).
-
Path length is typically 1 cm for a standard cuvette.
-
-
Mandatory Visualizations
Signaling Pathway
Caption: Coupled enzymatic reaction for xanthine oxidase assay using xanthosine.
Experimental Workflow
Caption: Workflow for the coupled xanthine oxidase assay with xanthosine.
Discussion
Advantages of Using Xanthosine in a Coupled Assay
-
Alternative Substrate: Provides an alternative to the direct use of xanthine or hypoxanthine, which can be useful in specific experimental contexts or for comparative studies.
-
Study of Coupled Enzyme Systems: This assay format is a good model for studying coupled enzymatic reactions and can be adapted to investigate the kinetics of both PNP and XO simultaneously.
Disadvantages and Considerations
-
Indirect Measurement: The assay measures the activity of XO indirectly, relying on the prior conversion of xanthosine to xanthine by PNP. The overall reaction rate will be dependent on the activities and concentrations of both enzymes.
-
Requirement for an Additional Enzyme: The need for purified PNP adds complexity and cost to the assay setup. The purity and activity of the PNP preparation must be consistent to ensure reproducible results.
-
Potential for Rate-Limiting Step: The concentration and activity of PNP must be sufficiently high to ensure that the conversion of xanthosine to xanthine is not the rate-limiting step of the overall reaction. If the PNP activity is too low, the measured rate will reflect the activity of PNP rather than XO.
-
Interference from Test Compounds: When screening for XO inhibitors, it is crucial to independently verify that the test compounds do not also inhibit PNP, as this would lead to a false-positive result for XO inhibition.
Conclusion
The use of xanthosine as a substrate for xanthine oxidase activity assays is achieved through a coupled reaction with purine nucleoside phosphorylase. This application note provides the necessary background, data context, and a detailed protocol for researchers to implement this assay. While it offers an alternative approach to studying xanthine oxidase, careful consideration of the assay's indirect nature and the potential for confounding factors is essential for accurate data interpretation. This method is particularly valuable for studying the interplay between different enzymes in the purine catabolism pathway and can be a useful tool in the arsenal (B13267) of researchers in enzymology and drug discovery.
References
- 1. scispace.com [scispace.com]
- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A new spectrophotometric assay for enzymes of purine metabolism. III. Determination of purine nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. portlandpress.com [portlandpress.com]
- 6. A kinetic study of hypoxanthine oxidation by milk xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Inhibitors of Xanthosine Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthosine (B1684192) and its related metabolites are central to the purine (B94841) metabolic pathways, which are essential for the synthesis of DNA and RNA, cellular energy transfer, and signaling.[1] The enzymes that regulate the levels of these purine nucleotides are critical for cell function and proliferation. Consequently, these enzymes have become attractive targets for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and gout.[2][3] High-throughput screening (HTS) provides a robust platform for rapidly evaluating large chemical libraries to identify novel inhibitors of these key enzymes, accelerating the early stages of drug discovery.[4][5] This document outlines detailed protocols for HTS assays targeting three key enzymes in xanthosine metabolism: Xanthine (B1682287) Oxidase (XO), Purine Nucleoside Phosphorylase (PNP), and GMP Synthetase (GMPS).
Key Metabolic Pathway
The metabolism of xanthosine involves several key enzymatic steps that are potential targets for inhibition. Xanthosine can be converted to xanthine by purine nucleoside phosphorylase (PNP).[6] Xanthine is then oxidized to uric acid by xanthine oxidase (XO).[7] In a separate pathway, xanthosine monophosphate (XMP), an intermediate in purine metabolism, is converted to guanosine (B1672433) monophosphate (GMP) by GMP synthetase (GMPS).[8][9]
High-Throughput Screening Workflow
A typical HTS campaign follows a hierarchical process to identify and validate potential inhibitors. The workflow begins with assay development and optimization, followed by a primary screen of a large compound library at a single concentration. Hits from the primary screen are then subjected to confirmatory dose-response studies to determine their potency (IC50) and eliminate false positives.
Assay Validation: The Z'-Factor
Before initiating a full-scale HTS, the quality and robustness of the assay must be validated. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS.[10] It measures the separation between the positive and negative control signals, taking into account the data variation within each control group.[11][12]
The Z'-factor is calculated using the following formula: Z'-factor = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no inhibitor).
-
μn and σn are the mean and standard deviation of the negative control (e.g., a known inhibitor or no enzyme).
| Z'-Factor Value | Assay Quality | Interpretation |
| 1.0 | Ideal | An ideal assay with no data variation (theoretically unattainable).[13] |
| 0.5 to 1.0 | Excellent | A robust assay with a large separation between controls, highly suitable for HTS.[12][13] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but caution is required due to a small separation window.[12][13] |
| < 0 | Unacceptable | Significant overlap between control signals; the assay is not suitable for screening.[12][13] |
Experimental Protocols
Protocol 1: HTS for Xanthine Oxidase (XO) Inhibitors
This protocol describes a continuous spectrophotometric assay that measures the XO-catalyzed formation of uric acid from xanthine by monitoring the increase in absorbance at 295 nm.[14]
A. Reagents and Materials:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.
-
Xanthine Oxidase (XO): Bovine milk XO, diluted in Assay Buffer to a working concentration of 0.1-0.2 U/mL.[15]
-
Substrate: Xanthine solution, 150 µM in Assay Buffer.
-
Positive Control: Allopurinol (B61711) (a known XO inhibitor), 10 µM.
-
Test Compounds: Dissolved in DMSO.
-
Microplates: 384-well, UV-transparent.
-
Plate Reader: Spectrophotometer capable of reading absorbance at 295 nm in kinetic mode.
B. Assay Procedure:
-
Dispense 1 µL of test compound, DMSO (negative control), or allopurinol (positive control) into the wells of a 384-well plate.
-
Add 25 µL of XO enzyme solution to all wells.
-
Incubate the plate at 25°C for 15 minutes to allow compounds to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the xanthine substrate solution to all wells.
-
Immediately place the plate in the reader and begin monitoring the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes.
C. Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each test compound: % Inhibition = (1 - (V_compound - V_blank) / (V_DMSO - V_blank)) * 100
-
Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for dose-response analysis.
Protocol 2: HTS for Purine Nucleoside Phosphorylase (PNP) Inhibitors
This is a coupled-enzyme assay where the product of the PNP reaction (hypoxanthine or xanthine) is converted by XO to uric acid, which is then detected by absorbance at 293 nm.[16]
A. Reagents and Materials:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
-
PNP Enzyme: Recombinant human PNP, diluted in Assay Buffer.
-
Substrate: Inosine, 200 µM in Assay Buffer.
-
Coupling Enzyme: Xanthine Oxidase (XO), 0.05 U/mL in Assay Buffer.
-
Positive Control: Forodesine (a known PNP inhibitor).
-
Test Compounds: Dissolved in DMSO.
-
Microplates: 384-well, UV-transparent.
B. Assay Procedure:
-
Dispense 1 µL of test compound, DMSO, or positive control into the wells.
-
Prepare a reaction mix containing PNP enzyme and XO in Assay Buffer.
-
Add 25 µL of the enzyme reaction mix to each well.
-
Incubate for 10 minutes at room temperature.
-
Start the reaction by adding 25 µL of the inosine substrate solution.
-
Immediately begin kinetic measurement of absorbance at 293 nm for 20-30 minutes.
C. Data Analysis:
-
Calculate the reaction rate from the linear phase of the kinetic read.
-
Determine the percent inhibition for each compound as described in Protocol 1.
Protocol 3: HTS for GMP Synthetase (GMPS) Inhibitors
This assay directly measures the conversion of XMP to GMP by monitoring the decrease in absorbance at 290 nm.[17]
A. Reagents and Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 20 mM MgCl₂, 100 mM KCl.
-
GMPS Enzyme: Recombinant human GMPS.
-
Substrates: 150 µM Xanthosine 5'-monophosphate (XMP), 1 mM ATP, 10 mM L-glutamine, all prepared in Assay Buffer.
-
Positive Control: Mizoribine (a known GMPS inhibitor).[8]
-
Test Compounds: Dissolved in DMSO.
-
Microplates: 384-well, UV-transparent.
B. Assay Procedure:
-
Dispense 1 µL of test compound, DMSO, or positive control into the wells.
-
Add 25 µL of GMPS enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Prepare a substrate master mix containing XMP, ATP, and L-glutamine in Assay Buffer.
-
Initiate the reaction by adding 25 µL of the substrate master mix.
-
Immediately monitor the decrease in absorbance at 290 nm in kinetic mode for 30 minutes at 37°C.
C. Data Analysis:
-
Calculate the reaction rate (decrease in mOD/min).
-
Determine the percent inhibition for each compound as described in Protocol 1.
Protocol 4: IC50 Determination
For confirmed hits, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[18][19]
-
Prepare serial dilutions of the hit compound (typically 8-10 concentrations, e.g., from 100 µM to 1 nM).
-
Perform the corresponding enzyme assay (as described above) for each concentration in triplicate.
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value.[20]
Data Presentation: Known Inhibitors
The following table summarizes known inhibitors for the target enzymes, providing a reference for assay validation and comparison.
| Target Enzyme | Inhibitor | Organism/Source | Inhibition Type | IC50 / Kᵢ Value |
| Xanthine Oxidase | Allopurinol | Bovine Milk | - | - |
| Compound H3 | - | - | 2.6 µM (IC50)[21][22] | |
| ALS-28 | - | Competitive | 2.7 µM (Kᵢ)[3] | |
| Purine Nucleoside Phosphorylase | Forodesine | Human | - | - |
| Coformycin | - | ADA Inhibitor (used in coupled assays)[16] | - | |
| GMP Synthetase | Mizoribine | E. coli | Competitive | 1.8 µM (Kᵢ)[8] |
| Psicofuranine | Human | - | 17.3 µM (IC50)[8] | |
| l-XMP | E. coli | - | 7.5 µM (Kᵢ)[23] | |
| Decoyinine | Human | - | 46.5 µM (IC50)[8] |
References
- 1. mdpi.com [mdpi.com]
- 2. Virtual and experimental high-throughput screening (HTS) in search of novel inosine 5'-monophosphate dehydrogenase II (IMPDH II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. High-throughput screening. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Human Metabolome Database: Showing metabocard for Xanthosine (HMDB0000299) [hmdb.ca]
- 7. SMPDB [smpdb.ca]
- 8. benchchem.com [benchchem.com]
- 9. GMP synthase - Wikipedia [en.wikipedia.org]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. assay.dev [assay.dev]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. Xanthine oxidase assay [bio-protocol.org]
- 15. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 16. benchchem.com [benchchem.com]
- 17. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. courses.edx.org [courses.edx.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Identification of xanthine oxidase inhibitors through hierarchical virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isotope-Labeled Xanthosine for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system.[1][2] The use of stable isotope-labeled substrates allows researchers to trace the fate of atoms through metabolic pathways, providing a dynamic view of cellular metabolism.[3][4][5][6] While tracers like glucose and glutamine are commonly employed to study central carbon metabolism[7][8], isotope-labeled xanthosine (B1684192) offers a unique tool to specifically probe purine (B94841) metabolism and its interconnected pathways. Xanthosine is a purine nucleoside that plays a key role as an intermediate in the catabolism of purine nucleotides.[9][10][11] This document provides detailed application notes and protocols for utilizing isotope-labeled xanthosine in metabolic flux analysis.
Principle
Stable isotope-labeled xanthosine, for example, uniformly labeled with Carbon-13 ([U-¹³C]-Xanthosine) or Nitrogen-15 ([U-¹⁵N]-Xanthosine), is introduced into a biological system (e.g., cell culture, tissue explants). The labeled xanthosine is taken up by the cells and metabolized. Downstream metabolites will incorporate the heavy isotopes. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the mass isotopomer distribution (MID) of these metabolites can be determined.[12][13] This data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes.[2]
Applications
-
Elucidating Purine Salvage and Catabolism: Tracing the flow of labeled xanthosine can quantify the relative activities of purine salvage pathways versus catabolic routes leading to uric acid.[14]
-
Investigating Nucleotide Synthesis: The incorporation of labels from xanthosine into RNA and DNA can provide insights into de novo versus salvage pathways for nucleotide synthesis.[15]
-
Studying Interconnected Pathways: The fate of the ribose moiety of xanthosine can be traced into the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis, revealing connections between purine and central carbon metabolism.
-
Drug Development: Evaluating the effect of therapeutic agents on purine metabolism by observing changes in metabolic fluxes in the presence of the compound.
Data Presentation: Expected Labeling Patterns
The expected labeling patterns from [U-¹³C₁₀]-Xanthosine in key metabolites are summarized below. This table serves as a guide for data interpretation.
| Metabolite | Expected Isotopologue(s) | Pathway Indicated |
| Xanthine (B1682287) | M+5, M+10 | Purine Catabolism |
| Uric Acid | M+5, M+10 | Purine Catabolism |
| Allantoin | M+4, M+5 | Purine Catabolism (in most mammals) |
| Ribose-1-phosphate | M+5 | Purine Nucleoside Phosphorylase activity |
| Ribose-5-phosphate | M+5 | Pentose Phosphate Pathway |
| PRPP | M+5 | Pentose Phosphate Pathway |
| IMP | M+5, M+10 | Purine Salvage/Interconversion |
| GMP | M+5, M+10 | Purine Salvage/Interconversion |
| AMP | M+5, M+10 | Purine Salvage/Interconversion |
| RNA/DNA (Guanine) | M+5 | Incorporation into nucleic acids |
| RNA/DNA (Adenine) | M+5 | Incorporation into nucleic acids |
Signaling Pathways and Experimental Workflow
Purine Metabolism Pathway
The following diagram illustrates the central role of xanthosine in purine metabolism.
Caption: Overview of Purine Metabolism Highlighting Xanthosine's Position.
Experimental Workflow for Metabolic Flux Analysis
This diagram outlines the major steps in a typical isotope-labeled xanthosine metabolic flux experiment.
Caption: Step-by-step workflow for a stable isotope tracing experiment.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Adherent Cells with [U-¹³C]-Xanthosine
Objective: To label intracellular metabolites of adherent cells with [U-¹³C]-Xanthosine for metabolic flux analysis.
Materials:
-
Adherent cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Isotope-free medium (custom formulation without xanthosine)
-
[U-¹³C]-Xanthosine (or other desired labeled variant)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), chilled to -80°C
-
Acetonitrile (B52724) (LC-MS grade), chilled to -20°C
-
Water (LC-MS grade)
-
Cell scrapers
-
Centrifuge capable of 4°C and >15,000 x g
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture under standard conditions.
-
Media Change: Once cells reach the desired confluency, aspirate the medium, wash once with pre-warmed PBS, and replace with pre-warmed isotope-free medium containing the desired concentration of [U-¹³C]-Xanthosine (e.g., 100 µM).
-
Labeling: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.
-
Quenching and Extraction:
-
At each time point, place the plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells rapidly with 2 mL of ice-cold PBS.
-
Immediately add 1 mL of -80°C 80% methanol/water solution to the well to quench metabolism.
-
Place the plate at -80°C for 15 minutes.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell lysate for 1 minute at 4°C.
-
Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.
Protocol 2: LC-MS/MS Analysis of Labeled Metabolites
Objective: To separate and quantify the mass isotopomer distribution of purine pathway metabolites.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
A C18 reverse-phase LC column suitable for polar metabolites
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50% methanol/water).
-
LC Separation:
-
Inject a portion of the reconstituted sample (e.g., 5 µL) onto the LC system.
-
Use a gradient optimized for polar metabolite separation. For example:
-
0-2 min: 0% B
-
2-17 min: 0% to 80% B
-
17-20 min: 80% B
-
20-21 min: 80% to 0% B
-
21-30 min: 0% B (re-equilibration)
-
-
-
MS Detection:
-
Operate the mass spectrometer in negative ion mode for many purine-related metabolites.
-
Acquire data in full scan mode over a mass range of m/z 75-1000.
-
Use a targeted MS/MS or parallel reaction monitoring (PRM) method for specific metabolites to confirm identity and improve quantification.
-
-
Data Analysis:
-
Identify peaks corresponding to the metabolites of interest based on accurate mass and retention time.
-
Extract the ion chromatograms for each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite.
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of stable isotopes to determine the fractional enrichment and mass isotopomer distribution.
-
Logical Relationship for Flux Calculation
The following diagram illustrates the conceptual relationship between experimental data and the calculated metabolic fluxes.
Caption: Conceptual model for calculating metabolic fluxes from isotopic data.
References
- 1. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. SMPDB [smpdb.ca]
- 11. Human Metabolome Database: Showing metabocard for Xanthosine (HMDB0000299) [hmdb.ca]
- 12. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Fatty acid oxidation-induced HIF-1α activation facilitates hepatic urate synthesis through upregulating NT5C2 and XDH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzyme Kinetics Studies Using Xanthosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro enzyme kinetics studies using xanthosine (B1684192) as a substrate. The primary focus is on Purine (B94841) Nucleoside Phosphorylase (PNP), for which xanthosine is a well-characterized substrate. Additionally, information on the specific E. coli Xanthosine Phosphorylase (XapA) is included. While Xanthine (B1682287) Oxidase (XO) is a key enzyme in purine metabolism, extensive kinetic studies with xanthosine as a direct substrate are not prominently featured in the reviewed literature; its primary substrates are hypoxanthine (B114508) and xanthine.
Overview of Xanthosine in Enzyme Kinetics
Xanthosine, a purine nucleoside, serves as a valuable substrate for investigating the kinetics of nucleoside phosphorylases. These enzymes play a crucial role in the purine salvage pathway, catalyzing the reversible phosphorolytic cleavage of N-glycosidic bonds in nucleosides. Understanding the kinetics of these enzymes is vital for drug development, particularly in the areas of cancer and immunology, where PNP inhibitors are of significant interest.
Key Enzymes Investigated with Xanthosine
-
Purine Nucleoside Phosphorylase (PNP): Mammalian PNP (EC 2.4.2.1) efficiently catalyzes the phosphorolysis of xanthosine to xanthine and ribose-1-phosphate. The optimal pH for this reaction is in the range of 5-6. Kinetic studies often involve monitoring the formation of xanthine or the consumption of xanthosine.
-
E. coli Xanthosine Phosphorylase (XapA): Escherichia coli possesses a specific xanthosine phosphorylase (also referred to as inosine-guanosine phosphorylase), the product of the xapA gene, which is induced by xanthosine. This enzyme is also involved in the phosphorolysis of xanthosine.
Quantitative Data Summary
The following tables summarize the kinetic parameters for mammalian and E. coli purine nucleoside phosphorylases with xanthosine as a substrate, as well as inhibitory constants for relevant compounds.
Kinetic Parameters for Purine Nucleoside Phosphorylase (PNP) with Xanthosine
| Enzyme Source | pH | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Calf Spleen | 5.7 | Xanthosine | 130 ± 10 | 180 ± 10 |
| Calf Spleen | 7.0 | Xanthosine | 200 ± 20 | 100 ± 10 |
| Human Erythrocyte | 5.7 | Xanthosine | 150 ± 15 | Not Reported |
Data extracted from Kierdaszuk, B., et al. (2002). European Journal of Biochemistry.
Inhibition of Human Erythrocyte PNP-Catalyzed Xanthosine Phosphorolysis
| Inhibitor | Concentration (µM) | Inhibition (%) | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Guanosine | 20 | 65 | 10 ± 2 | 2.0 ± 0.3 | Competitive |
| Hypoxanthine | 20 | 75 | 7 ± 1 | Not Reported | Not Reported |
| Guanine | 10 | 80 | 4.0 ± 0.2 | Not Reported | Not Reported |
Data extracted from Kierdaszuk, B., et al. (2002). European Journal of Biochemistry. The assay was performed with 200 µM xanthosine at pH 5.7.
Experimental Protocols
The following are detailed protocols for conducting in vitro enzyme kinetic assays with xanthosine.
Protocol 1: Kinetic Analysis of Mammalian PNP with Xanthosine
This protocol is adapted from the methods described by Kierdaszuk, B., et al. (2002).
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of mammalian PNP for xanthosine.
Materials:
-
Purified calf spleen or human erythrocyte PNP
-
Xanthosine stock solution (e.g., 10 mM in water)
-
Potassium phosphate (B84403) buffer (50 mM, at desired pH, e.g., 5.7 and 7.0)
-
Coupling enzyme: Xanthine Oxidase (XO)
-
Spectrophotometer capable of measuring absorbance at 295 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Prepare Reagent Mix: For each reaction, prepare a reagent mix containing 50 mM potassium phosphate buffer (at the desired pH) and a suitable concentration of Xanthine Oxidase.
-
Prepare Xanthosine Dilutions: Prepare a series of xanthosine dilutions in water to achieve final concentrations ranging from approximately 0.1 to 5 times the expected Km (e.g., 20 µM to 1 mM).
-
Set up the Assay:
-
To each well of a microplate or a cuvette, add the reagent mix.
-
Add the varying concentrations of the xanthosine substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
-
Initiate the Reaction: Add a fixed amount of purified PNP to each well/cuvette to start the reaction. The final volume should be consistent for all reactions (e.g., 200 µL).
-
Monitor the Reaction: Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the xanthine produced by PNP, catalyzed by the coupling enzyme XO. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of uric acid at 295 nm.
-
Plot the initial velocities (V0) against the corresponding xanthosine concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for a linear representation.
-
Protocol 2: Inhibition Assay of PNP with Xanthosine as a Substrate
Objective: To determine the IC50 and Ki of a test compound against PNP using xanthosine as the substrate.
Materials:
-
All materials from Protocol 1
-
Stock solution of the inhibitor compound
Procedure:
-
Follow Steps 1-3 of Protocol 1.
-
Add Inhibitor: To the assay wells, add the inhibitor at various concentrations. Include a control with no inhibitor.
-
Initiate and Monitor the Reaction: Follow steps 4 and 5 of Protocol 1.
-
Data Analysis:
-
IC50 Determination: For a fixed xanthosine concentration (typically near the Km value), calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Determination: To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (xanthosine) and the inhibitor. Generate Lineweaver-Burk plots for each inhibitor concentration. The pattern of the lines will indicate the type of inhibition (competitive, non-competitive, or uncompetitive), and the Ki can be calculated from the intercepts and slopes of these plots.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Phosphorolysis of Xanthosine by PNP.
Caption: General workflow for PNP kinetic assays.
Caption: Competitive inhibition of PNP.
Application Notes: Cell-based Assays to Determine the Effects of Xanthosine
Introduction
Xanthosine, a purine (B94841) nucleoside, is a key intermediate in purine metabolism and serves as a precursor for the biosynthesis of xanthine (B1682287) and subsequently uric acid.[1] It is also a foundational molecule in the biosynthesis of methylxanthines like caffeine (B1668208) and theobromine (B1682246) in plants.[2][3][4] Emerging research has highlighted the diverse biological activities of Xanthosine, suggesting its potential as a therapeutic agent. These activities include regulation of hepatic glucose homeostasis, cardioprotective effects against ischemia-reperfusion injury, and modulation of cellular proliferation.[5][6][7] This document provides detailed protocols for a panel of cell-based assays to enable researchers, scientists, and drug development professionals to investigate and quantify the multifaceted effects of Xanthosine on cellular processes.
Key Cellular Effects of Xanthosine
-
Metabolic Regulation: Xanthosine has been shown to influence glucose metabolism by promoting glucose uptake and inhibiting gluconeogenesis in hepatocytes. This is mediated through the activation of the AMPK/FoxO1/AKT/GSK3β signaling cascade.[5]
-
Cardioprotection: Studies indicate that Xanthosine can protect cardiomyocytes from ischemia-reperfusion injury by mitigating ferroptosis, reducing oxidative stress, and preserving mitochondrial function.[7]
-
Cell Proliferation and Differentiation: Xanthosine has been observed to promote the symmetric cell division and enhance the progenitor cell activity in primary bovine mammary epithelial cell cultures.[6]
-
Purinergic Signaling Modulation: As a purine nucleoside, Xanthosine is involved in purinergic signaling pathways, which regulate a wide array of cellular functions including inflammation, neurotransmission, and cell death.[8][9][10] Xanthine derivatives are known antagonists of adenosine (B11128) receptors, suggesting a potential role for Xanthosine in modulating these receptors.[1][11][12]
Experimental Protocols
This section details the step-by-step methodologies for key cell-based assays to evaluate the biological effects of Xanthosine.
1. Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of Xanthosine on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14][15]
-
Materials:
-
Appropriate cell line (e.g., HepG2 for metabolic studies, H9c2 for cardiotoxicity)
-
Complete cell culture medium
-
Xanthosine (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Xanthosine in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of Xanthosine. Include a vehicle control (medium with the solvent used to dissolve Xanthosine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of Xanthosine that inhibits cell viability by 50%).
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Xanthosine.[16]
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Xanthosine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of Xanthosine for a specified duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of Xanthosine.
-
3. Anti-Inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This assay evaluates the potential anti-inflammatory effects of Xanthosine by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[17][18][19][20]
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Xanthosine
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of Xanthosine for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (cells only, cells + LPS, cells + Xanthosine without LPS).
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess Reagent according to the manufacturer's protocol.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by Xanthosine.
-
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison and interpretation.
Table 1: Effect of Xanthosine on Cell Viability
| Cell Line | Treatment Duration (hours) | Xanthosine Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HepG2 | 24 | 10 | ||
| 50 | ||||
| 100 | ||||
| H9c2 | 48 | 10 | ||
| 50 | ||||
| 100 |
Table 2: Apoptotic Effects of Xanthosine
| Cell Line | Xanthosine Concentration (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| MCF-7 | 0 (Control) | ||
| 25 | |||
| 50 | |||
| 100 |
Table 3: Anti-Inflammatory Effects of Xanthosine
| Treatment Group | Nitric Oxide (NO) Production (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control | ||
| LPS (1 µg/mL) | ||
| LPS + Xanthosine (10 µM) | ||
| LPS + Xanthosine (50 µM) | ||
| LPS + Xanthosine (100 µM) |
Visualizations
Diagrams created using DOT language to illustrate key pathways and workflows.
Caption: Xanthosine's role in hepatic glucose homeostasis signaling.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. Xanthine - Wikipedia [en.wikipedia.org]
- 2. Xanthosine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Xanthosine, a purine glycoside mediates hepatic glucose homeostasis through inhibition of gluconeogenesis and activation of glycogenesis via regulating the AMPK/ FoxO1/AKT/GSK3β signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Xanthosine alleviates myocardial ischemia–reperfusion injury through attenuation of cardiomyocyte ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 10. Frontiers | The Role of Purinergic Signaling in Heart Transplantation [frontiersin.org]
- 11. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. broadpharm.com [broadpharm.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and anti-inflammatory effects of xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory xanthone derivatives from Garcinia delpyana | Semantic Scholar [semanticscholar.org]
Application Notes: The Role of Xanthosine in Caffeine Biosynthesis Research
References
- 1. researchgate.net [researchgate.net]
- 2. Caffeine Biosynthesis - everthing you need to know about caffeine - The Happy Coffee Network [thehappycoffeenetwork.com]
- 3. Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation [frontiersin.org]
- 7. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Xanthosine Peak Tailing in Reverse-Phase HPLC
Welcome to the technical support center for troubleshooting challenges in reverse-phase High-Performance Liquid Chromatography (HPLC). This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues with Xanthosine (B1684192).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to the asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half. It is often quantified using the USP Tailing Factor (Tf), which should ideally be close to 1.0 for a symmetrical Gaussian peak. A value greater than 1.2 is generally considered to indicate significant tailing.[1]
Q2: Why is my Xanthosine peak tailing in reverse-phase HPLC?
A2: Peak tailing for a polar compound like Xanthosine in reverse-phase HPLC is most commonly caused by secondary interactions between the analyte and the stationary phase.[2] The primary culprits include:
-
Secondary Silanol (B1196071) Interactions: Unwanted interactions between the polar functional groups of Xanthosine and residual silanol groups (Si-OH) on the silica-based stationary phase.[3][4]
-
Incorrect Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both Xanthosine and the silanol groups, affecting retention and peak shape.[2]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion.[2]
-
Metal Chelation: Trace metal impurities in the column's silica (B1680970) matrix or from the HPLC system can chelate with Xanthosine, causing tailing.[4]
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shape.[1]
Q3: What is the pKa of Xanthosine and why is it important?
A3: Xanthosine has multiple pKa values, with a key one being approximately 5.7.[5] The pKa is the pH at which the compound is 50% ionized and 50% unionized. Operating the mobile phase pH close to the pKa of Xanthosine can result in a mixed population of ionized and unionized molecules, leading to peak broadening and tailing.[6] Therefore, it is crucial to control the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.
Troubleshooting Guides
Issue 1: Xanthosine Peak Tailing on a Standard C18 Column
If you are observing peak tailing for Xanthosine on a standard C18 column, follow this step-by-step guide to diagnose and resolve the issue.
Secondary interactions with silanol groups are a primary cause of peak tailing for polar compounds like Xanthosine.[3] Adjusting the mobile phase pH can help to suppress the ionization of either the silanol groups or the analyte, thereby minimizing these interactions.
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare a series of mobile phase buffers: Prepare your aqueous mobile phase with buffers at various pH levels, for example, pH 2.5, 3.0, 4.0, 5.0, and 6.0. A common starting point is 0.1% formic acid in water, which gives a pH of approximately 2.7.
-
Equilibrate the column: Start with the lowest pH mobile phase and flush the column until a stable baseline is achieved.
-
Inject Xanthosine standard: Inject a standard solution of Xanthosine and record the chromatogram.
-
Increase pH incrementally: Move to the next pH level, ensuring the column is fully equilibrated before the next injection.
-
Analyze the data: Calculate the USP Tailing Factor for the Xanthosine peak at each pH. Plot the tailing factor against the pH to identify the optimal pH that provides the most symmetrical peak.
Expected Outcome:
Lowering the mobile phase pH (e.g., to 2.5-3.0) often improves the peak shape for compounds like Xanthosine by protonating the residual silanol groups, thus reducing their ability to interact with the analyte.[3]
Quantitative Data Summary: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | USP Tailing Factor (Tf) |
| 6.0 | 2.1 |
| 5.0 | 1.8 |
| 4.0 | 1.5 |
| 3.0 | 1.2 |
| 2.5 | 1.1 |
Note: This data is illustrative and may vary depending on the specific column and other chromatographic conditions.
The concentration of the buffer in the mobile phase can also impact peak shape. A higher buffer concentration can help to mask the residual silanol groups and maintain a more consistent pH at the column surface.[2]
Experimental Protocol: Buffer Concentration Optimization
-
Select the optimal pH: Based on the previous experiment, choose the pH that gave the best peak shape.
-
Prepare mobile phases with varying buffer concentrations: Prepare mobile phases with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) at the selected pH.
-
Analyze Xanthosine at each concentration: Equilibrate the column with each mobile phase and inject the Xanthosine standard.
-
Evaluate peak shape: Calculate the USP Tailing Factor for each concentration to determine the optimal buffer strength.
Quantitative Data Summary: Effect of Buffer Concentration on Tailing Factor (at pH 3.0)
| Buffer Concentration | USP Tailing Factor (Tf) |
| 10 mM | 1.4 |
| 25 mM | 1.2 |
| 50 mM | 1.1 |
Note: This data is illustrative. For MS applications, lower buffer concentrations are generally preferred.
If optimizing the mobile phase does not resolve the peak tailing, the issue may lie with the column itself. Standard C18 columns can vary in the number of residual silanol groups. Using a modern, high-purity, end-capped C18 column or a column with a different stationary phase can significantly improve peak shape.
-
End-capped C18 columns: These columns have been treated to reduce the number of accessible silanol groups.
-
Polar-embedded columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups and provides alternative selectivity.[7]
-
Polar-endcapped columns: These columns have polar groups at the end of the alkyl chains, offering another way to improve the peak shape of polar analytes.[8]
Quantitative Data Summary: Comparison of Column Types for Xanthosine Analysis
| Column Type | USP Tailing Factor (Tf) |
| Standard C18 (non-end-capped) | 1.9 |
| End-capped C18 | 1.3 |
| Polar-embedded C18 | 1.1 |
Note: This data is illustrative and assumes optimized mobile phase conditions.
Issue 2: General Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve peak tailing for Xanthosine.
Caption: A logical workflow for troubleshooting peak tailing of Xanthosine.
Signaling Pathways and Logical Relationships
The primary cause of peak tailing for polar analytes like Xanthosine often involves secondary interactions with the stationary phase. The following diagram illustrates the relationship between mobile phase pH and these interactions.
Caption: The effect of mobile phase pH on silanol interactions and peak shape.
By systematically addressing these potential causes, you can significantly improve the peak shape of Xanthosine in your reverse-phase HPLC analyses, leading to more accurate and reliable results.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid-base properties of xanthosine 5'-monophosphate (XMP) and of some related nucleobase derivatives in aqueous solution: micro acidity constant evaluations of the (N1)H versus the (N3)H deprotonation ambiguity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Xanthosine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Xanthosine using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating Xanthosine and other xanthines?
A1: The most prevalent method for separating Xanthosine and related compounds is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase, which is often a mixture of buffered water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][3]
Q2: How does the mobile phase pH affect the separation of Xanthosine?
A2: The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like Xanthosine.[2][4][5] Adjusting the pH can alter the ionization state of Xanthosine, which in turn affects its retention time and selectivity on the column.[4][5] For acidic compounds, selecting a pH lower than their pKa generally leads to better retention.[6] It is crucial to maintain a stable pH using a suitable buffer system to ensure reproducible results.[4]
Q3: What are the recommended starting mobile phase compositions for Xanthosine separation?
A3: For RP-HPLC, a good starting point is a buffered aqueous solution mixed with an organic modifier. Common buffers include phosphate (B84403) or acetate (B1210297) buffers.[3][7] The organic component is typically acetonitrile or methanol.[3][4] For Hydrophilic Interaction Liquid Chromatography (HILIC), which is an alternative for polar compounds, a mobile phase with a high percentage of organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer (e.g., ammonium (B1175870) formate) is used.[8][9][10]
Q4: Can changing the organic solvent in the mobile phase improve my separation?
A4: Yes, altering the organic solvent can significantly impact the selectivity of the separation.[11] Acetonitrile and methanol are the most common choices in reversed-phase HPLC.[4] Due to their different properties, switching from one to the other can change the elution order of compounds in a mixture.[12]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My Xanthosine peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by several factors.[13][14]
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol (B1196071) groups on a silica-based column, can cause tailing.[11]
-
Solution: Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.05-0.1%) can mask these active sites and improve peak shape.[11] Using a well-end-capped column can also mitigate this issue.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.[13]
-
Solution: Adjust the pH of the mobile phase. For acidic compounds like Xanthosine, ensure the pH is sufficiently low to suppress ionization.
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in broad and tailing peaks.[11][14]
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shapes.[11]
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[14]
-
Issue 2: Inconsistent Retention Times
Q: The retention time for Xanthosine is shifting between injections. What could be the cause?
A: Fluctuating retention times can compromise the reliability of your analysis.[15]
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause.[16]
-
Solution: Ensure the mobile phase is prepared accurately and consistently. If using an online mixing system, verify its performance. Degas the mobile phase properly to prevent air bubbles, which can affect the pump's performance.[15]
-
-
Column Equilibration: Insufficient column equilibration time between runs can lead to drifting retention times.[15]
-
Solution: Increase the equilibration time to ensure the column is fully conditioned with the mobile phase before the next injection.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[13]
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause variations in the flow rate, leading to inconsistent retention times.[15]
-
Solution: Perform regular maintenance on your HPLC pump.
-
Issue 3: Poor Resolution
Q: I am not getting adequate separation between Xanthosine and other components in my sample. How can I improve the resolution?
A: Improving resolution often involves adjusting the mobile phase or other chromatographic parameters.
-
Solvent Strength: In RP-HPLC, decreasing the amount of organic solvent (the "strong" solvent) in the mobile phase will increase retention times and can improve the separation of closely eluting peaks.[4][11]
-
Gradient Profile: If you are using a gradient elution, making the gradient shallower (i.e., increasing the elution time with a slower change in solvent composition) can enhance resolution.[11]
-
Flow Rate: Reducing the flow rate generally improves peak resolution by allowing more time for the analyte to interact with the stationary phase.[11]
-
Change Selectivity: If adjusting the solvent strength is not effective, changing the organic solvent (e.g., from acetonitrile to methanol) or the type of stationary phase can alter the selectivity of the separation.[1][11]
Data Presentation
Table 1: Effect of Mobile Phase Composition on Xanthosine Retention (RP-HPLC)
| Mobile Phase Composition (Aqueous:Organic) | Organic Modifier | Buffer (pH) | Retention Time (min) | Peak Shape |
| 95:5 | Acetonitrile | 10 mM Acetate (pH 5.0) | 12.5 | Symmetrical |
| 90:10 | Acetonitrile | 10 mM Acetate (pH 5.0) | 8.2 | Symmetrical |
| 85:15 | Acetonitrile | 10 mM Acetate (pH 5.0) | 5.1 | Broad |
| 95:5 | Methanol | 10 mM Acetate (pH 5.0) | 14.8 | Symmetrical |
| 90:10 | Methanol | 10 mM Acetate (pH 5.0) | 9.9 | Symmetrical |
Note: Data is illustrative and will vary based on the specific column, instrument, and other experimental conditions.
Table 2: Influence of Mobile Phase pH on Xanthosine Retention (RP-HPLC)
| Mobile Phase pH | Buffer | Retention Time (min) | Resolution (from adjacent peak) |
| 3.0 | 300 mM NaH2PO4 | 10.8 | 2.1 |
| 4.5 | 25 mM Phosphate | 9.2 | 1.8 |
| 7.2 | 25 mM Disodium Phosphate | 6.5 | 1.3 |
Note: Data is illustrative and based on typical behavior. Actual results will depend on the specific analytical conditions.
Experimental Protocols
General Protocol for RP-HPLC Method Development for Xanthosine Separation
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically used.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common choice.[3]
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a buffer solution (e.g., 25 mM phosphate buffer) and adjust to the desired pH (e.g., pH 4.5) using phosphoric acid.[3] Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.[8]
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Start with an isocratic elution of 95% Mobile Phase A and 5% Mobile Phase B.
-
Gradually increase the percentage of Mobile Phase B to decrease the retention time of Xanthosine.
-
If co-elution occurs, consider adjusting the pH of Mobile Phase A or switching the organic modifier (Mobile Phase B).
-
For complex mixtures, a gradient elution may be necessary to achieve adequate separation of all components.
-
Visualizations
Caption: Workflow for optimizing the mobile phase in HPLC.
References
- 1. lcms.cz [lcms.cz]
- 2. Simultaneous determination of guanine, uric acid, hypoxanthine and xanthine in human plasma by reversed-phase high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation and determination of theophylline from paraxanthine in human serum by reversed-phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. aapco.org [aapco.org]
- 13. uhplcs.com [uhplcs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing degradation of Xanthosine standard during storage.
FOR IMMEDIATE RELEASE
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the degradation of Xanthosine standard during storage. This document outlines potential issues, troubleshooting solutions, and best practices to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of a Xanthosine standard?
A1: The stability of a Xanthosine standard can be compromised by several factors, including:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
pH: Xanthosine is susceptible to hydrolysis, particularly in acidic conditions, which can cleave the N-glycosidic bond.
-
Light: Exposure to UV or ambient light can induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the modification of the purine (B94841) ring.
-
Repeated Freeze-Thaw Cycles: These can compromise the stability of the standard solution.
Q2: What are the visible signs of Xanthosine degradation?
A2: While visual inspection is not a definitive measure of stability, you may observe a slight yellowing of a previously colorless solution. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can reveal the presence of degradation products as additional peaks in the chromatogram.
Q3: What is the main degradation product of Xanthosine?
A3: Under hydrolytic conditions, particularly in acidic environments, the primary degradation product of Xanthosine is Xanthine (B1682287) . This occurs through the cleavage of the N-glycosidic bond that links the xanthine base to the ribose sugar.
Q4: How should I prepare stock solutions of Xanthosine to maximize stability?
A4: For optimal stability, dissolve the solid Xanthosine standard in a high-purity solvent such as DMSO for long-term storage. For aqueous solutions, use a buffer at a neutral or slightly alkaline pH. It is recommended to prepare fresh aqueous solutions for immediate use whenever possible.
Q5: Can I store my Xanthosine standard solution at room temperature?
A5: Storing Xanthosine solutions at room temperature is not recommended for extended periods. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. For long-term storage, freezing at -20°C or -80°C is strongly advised.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the Xanthosine standard. | 1. Confirm the identity of the extra peaks, which may correspond to Xanthine. 2. Prepare a fresh standard solution from a new vial of solid Xanthosine. 3. Review your storage and handling procedures to ensure they align with the recommendations in this guide. |
| Inconsistent or non-reproducible experimental results | Partial degradation of the Xanthosine standard, leading to an inaccurate concentration. | 1. Assess the purity of your current standard solution using a validated HPLC method. 2. If degradation is confirmed, discard the old solution and prepare a fresh one. 3. Always aliquot stock solutions to minimize freeze-thaw cycles. |
| Loss of signal intensity in analytical assays | Significant degradation of the Xanthosine standard. | 1. Verify the storage temperature and duration. Long-term storage at inappropriate temperatures can lead to significant degradation. 2. Consider the possibility of photodegradation if the standard was not protected from light. 3. Prepare a fresh standard and re-run the assay. |
Data Presentation: Xanthosine Stability Under Various Conditions
The following table summarizes the expected stability of Xanthosine under different storage conditions. This data is compiled from general knowledge of purine nucleoside stability and should be used as a guideline. Specific stability testing for your particular application is always recommended.
| Storage Condition | Solvent | Temperature | Duration | Expected Degradation |
| Solid | N/A | 2-8°C | >3 years | Minimal |
| Solution | DMSO | -20°C | 1 year | < 5% |
| Solution | Aqueous Buffer (pH 7.4) | -20°C | 6 months | < 10% |
| Solution | Aqueous Buffer (pH 7.4) | 4°C | 1 week | < 5% |
| Solution | Aqueous Buffer (pH 5.0) | 25°C | 24 hours | Significant |
| Solution | Aqueous Buffer (pH 7.4) | 25°C | 24 hours | Minor |
Experimental Protocols
Protocol 1: Assessment of Xanthosine Stability by HPLC
This protocol outlines a general procedure for assessing the stability of a Xanthosine standard solution using High-Performance Liquid Chromatography (HPLC).
1. Objective: To quantify the amount of Xanthosine remaining and to detect the presence of its primary degradation product, Xanthine, in a standard solution over time.
2. Materials:
-
Xanthosine standard
-
Xanthine standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphate (B84403) buffer (e.g., potassium phosphate monobasic)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
3. Method:
-
Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of phosphate buffer (pH ~6-7) and acetonitrile.
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve Xanthosine and Xanthine standards in the mobile phase or a suitable solvent to prepare stock solutions of known concentrations.
-
Prepare a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation: Dilute the Xanthosine standard solution to be tested to a concentration that falls within the calibration range.
-
HPLC Analysis:
-
Set the HPLC system parameters (e.g., flow rate: 1.0 mL/min, injection volume: 10 µL, column temperature: 25°C).
-
Set the UV detector to a wavelength suitable for both Xanthosine and Xanthine (e.g., 260 nm).
-
Inject the calibration standards to generate a calibration curve.
-
Inject the test sample.
-
-
Data Analysis:
-
Identify and quantify the peaks for Xanthosine and Xanthine in the sample chromatogram based on the retention times of the standards.
-
Calculate the percentage of Xanthosine remaining and the percentage of Xanthine formed.
-
Protocol 2: Forced Degradation Study of Xanthosine
This protocol describes how to perform a forced degradation study to understand the degradation pathways of Xanthosine under various stress conditions.
1. Objective: To identify potential degradation products and assess the intrinsic stability of Xanthosine under hydrolytic, oxidative, and photolytic stress.
2. Materials:
-
Xanthosine standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Photostability chamber
3. Method:
-
Preparation of Xanthosine Solution: Prepare a stock solution of Xanthosine in a suitable solvent (e.g., water or a buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the Xanthosine solution to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add NaOH to the Xanthosine solution to achieve a final concentration of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Add H₂O₂ to the Xanthosine solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a defined period.
-
Photodegradation: Expose the Xanthosine solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (as described in Protocol 1), preferably with a mass spectrometer to identify the mass of the degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation under each condition.
-
Visualizations
Figure 1: Primary degradation pathway of Xanthosine via acid hydrolysis.
Figure 2: Troubleshooting workflow for addressing Xanthosine standard degradation.
Figure 3: Recommended storage and handling of Xanthosine standard.
Common interferences in the mass spectrometry of Xanthosine.
Welcome to the Technical Support Center for the mass spectrometry analysis of Xanthosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common interferences encountered during the analysis of Xanthosine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the mass spectrometric analysis of Xanthosine. The questions are designed to help you identify and resolve common interferences.
FAQ 1: What are the expected m/z values for Xanthosine and its common adducts?
Answer:
Understanding the expected mass-to-charge ratios (m/z) for Xanthosine and its common adducts is the first step in correctly identifying your analyte and potential interferences. The molecular formula for Xanthosine is C₁₀H₁₂N₄O₆, and its monoisotopic mass is approximately 284.0757 Da.
When analyzing Xanthosine using electrospray ionization (ESI), you can expect to observe several common adducts. The formation of these adducts is influenced by the solvent composition and the presence of salts. Below is a table summarizing the expected m/z values for the most common adducts of Xanthosine in positive ion mode.
| Ion Species | Adduct | Formula | Theoretical m/z |
| Protonated Molecule | [M+H]⁺ | [C₁₀H₁₂N₄O₆+H]⁺ | 285.0830 |
| Sodium Adduct | [M+Na]⁺ | [C₁₀H₁₂N₄O₆+Na]⁺ | 307.0649 |
| Potassium Adduct | [M+K]⁺ | [C₁₀H₁₂N₄O₆+K]⁺ | 323.0388 |
| Ammonium Adduct | [M+NH₄]⁺ | [C₁₀H₁₂N₄O₆+NH₄]⁺ | 302.1095 |
FAQ 2: I am observing unexpected peaks at the same nominal mass as Xanthosine. What could be the cause?
Answer:
Observing unexpected peaks with the same nominal mass as Xanthosine is a classic case of isobaric interference . Isobaric compounds have the same nominal mass but different elemental compositions and exact masses. High-resolution mass spectrometry is essential to differentiate between Xanthosine and these interferences.
Common Isobaric Interferences for Xanthosine (Nominal Mass: 284 Da):
| Potential Isobaric Compound | Molecular Formula | Exact Mass | Mass Difference from Xanthosine (Da) | Biological Relevance/Source |
| Deoxyguanosine Monophosphate (dGMP) Metabolite | C₁₀H₁₄N₅O₇P¹⁻ | 347.0631 | - | While not isobaric as a whole molecule, fragments can be. |
| Cytidine Triphosphate (CTP) Fragment | C₉H₁₆N₃O₁₄P₃¹⁻ | 483.0000 | - | Fragments of larger molecules can be isobaric. |
| Various Endogenous Metabolites | - | - | - | Complex biological matrices contain numerous small molecules that can be isobaric. |
Troubleshooting Isobaric Interferences:
-
High-Resolution Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to resolve species with very similar masses.
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate Xanthosine from potential isobaric interferences. This can be achieved by adjusting the column chemistry, mobile phase composition, gradient profile, and flow rate.
-
Tandem Mass Spectrometry (MS/MS): Utilize MS/MS to generate specific fragment ions for Xanthosine. Since isobaric compounds have different structures, they will produce different fragmentation patterns.
FAQ 3: My Xanthosine signal intensity is suppressed or enhanced, and it varies between samples. What is causing this?
Answer:
Variable signal intensity, either suppression or enhancement, is a strong indicator of matrix effects . Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts) interfere with the ionization of the analyte of interest in the mass spectrometer's ion source. This leads to inaccurate and imprecise quantification.
Common Sources of Matrix Effects in Biological Samples:
-
Phospholipids (B1166683): Abundant in plasma and serum, they are notorious for causing ion suppression in ESI.
-
Salts: High concentrations of salts from buffers or the biological matrix can suppress the analyte signal.
-
Endogenous Metabolites: A wide array of small molecules in the biological matrix can co-elute with Xanthosine and affect its ionization.
Troubleshooting Matrix Effects:
-
Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and removing phospholipids and salts.
-
Liquid-Liquid Extraction (LLE): Can be used to partition Xanthosine away from interfering matrix components.
-
Protein Precipitation (PPT): A simpler but less effective method. While it removes proteins, many small molecule interferences and phospholipids may remain in the supernatant.
-
-
Optimize Chromatography:
-
Gradient Elution: Use a gradient that effectively separates Xanthosine from the regions where most matrix components elute (often at the beginning and end of the chromatogram).
-
Divert Valve: Use a divert valve to direct the flow from the LC to waste during the initial and final stages of the run when highly interfering compounds are likely to elute, thus preventing them from entering the mass spectrometer.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Xanthosine (e.g., ¹³C, ¹⁵N-labeled Xanthosine) is the gold standard for correcting matrix effects. The SIL-IS co-elutes with Xanthosine and experiences the same ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.
FAQ 4: I see a peak at the m/z of a known Xanthosine fragment, but it appears at the same retention time as the precursor ion. What is happening?
Answer:
This phenomenon is known as in-source fragmentation (ISF) . ISF occurs when the analyte fragments in the ion source of the mass spectrometer before it reaches the mass analyzer. This can lead to an overestimation of the fragment ion intensity and an underestimation of the precursor ion intensity, compromising quantitative accuracy.
Common In-Source Fragments of Xanthosine:
The most common fragmentation pathway for nucleosides like Xanthosine is the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar moiety.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
| 285.0830 ([M+H]⁺) | 153.0408 | 132.0422 | Loss of the ribose sugar |
Troubleshooting In-Source Fragmentation:
-
Optimize Ion Source Parameters: ISF is often caused by overly harsh conditions in the ion source.
-
Reduce Cone/Nozzle/Orifice Voltage: This is the primary parameter to adjust. Lowering this voltage reduces the energy imparted to the ions as they enter the mass spectrometer, thus minimizing fragmentation.
-
Adjust Source Temperature: Lowering the source temperature can sometimes reduce in-source fragmentation.
-
-
Use a Softer Ionization Technique: If available, consider using a "softer" ionization method that imparts less energy to the analyte molecules.
-
Monitor Multiple Fragment Ions: When developing an MS/MS method, monitor multiple fragment ions. If one fragment is also a significant in-source fragment, choose
Improving the recovery of Xanthosine from complex biological matrices.
Welcome to the technical support center for optimizing the recovery of Xanthosine from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low Xanthosine recovery during solid-phase extraction (SPE)?
A1: Low recovery of Xanthosine during SPE can be attributed to several factors. As a polar molecule, careful optimization of the extraction parameters is crucial. Common causes include:
-
Inappropriate Sorbent Selection: Using a sorbent that does not have a strong affinity for Xanthosine. For polar analytes like Xanthosine, reversed-phase sorbents (e.g., C18) may not provide adequate retention unless the mobile phase is highly aqueous.
-
Incorrect Sample pH: The pH of the sample can significantly impact the ionization state of Xanthosine and its interaction with the sorbent. The pH should be adjusted to ensure optimal retention.
-
Suboptimal Elution Solvent: The elution solvent may not be strong enough to desorb Xanthosine from the sorbent.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.[1]
-
High Flow Rate: A flow rate that is too fast during sample loading or elution can prevent efficient interaction between Xanthosine and the sorbent.[2]
Q2: How can I minimize matrix effects when quantifying Xanthosine by LC-MS/MS in plasma or urine?
A2: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[3] To minimize these effects for Xanthosine analysis:
-
Optimize Sample Cleanup: Employ a robust sample preparation method, such as SPE or liquid-liquid extraction (LLE), to remove interfering matrix components like phospholipids (B1166683) and salts.
-
Chromatographic Separation: Ensure adequate chromatographic separation of Xanthosine from co-eluting matrix components. This can be achieved by optimizing the mobile phase composition, gradient, and column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Xanthosine is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Q3: What are the best practices for storing biological samples to ensure Xanthosine stability?
A3: The stability of Xanthosine in biological matrices is critical for accurate quantification. General best practices include:
-
Low Temperature Storage: Store samples at -80°C for long-term stability. For shorter periods, -20°C may be adequate.
-
pH Control: The stability of purine (B94841) nucleosides can be pH-dependent. While specific data for Xanthosine is limited, maintaining a neutral or slightly acidic pH during storage is generally advisable.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. It is recommended to aliquot samples into single-use volumes before freezing.
-
Use of Preservatives: For urine samples, the addition of preservatives may be considered to prevent microbial degradation, but their compatibility with the analytical method must be verified.
Q4: I am observing inconsistent recovery in my experiments. What are the likely causes?
A4: Inconsistent recovery can be a frustrating issue. The most common culprits include:
-
Variable Sample Preparation: Inconsistencies in manual sample preparation steps, such as pipetting, mixing, or timing, can lead to variability.
-
SPE Cartridge Drying: Allowing the SPE sorbent to dry out between conditioning, loading, and washing steps can lead to channeling and inconsistent interaction with the analyte.
-
Fluctuations in pH: Small variations in the pH of samples and buffers can lead to significant differences in extraction efficiency.
-
Instrumental Variability: Issues with the analytical instrument, such as fluctuating detector response or inconsistent injection volumes, can contribute to inconsistent results.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Action |
| Analyte is found in the flow-through during sample loading. | Sorbent is not retaining Xanthosine. | - Ensure proper conditioning of the SPE cartridge. - Decrease the flow rate during sample loading. - Adjust the sample pH to optimize retention. For reversed-phase SPE, a more polar sample environment may be needed. - Consider a different sorbent with a stronger affinity for polar compounds. |
| Analyte is lost during the wash step. | Wash solvent is too strong. | - Decrease the organic content of the wash solvent. - Increase the polarity of the wash solvent. - Adjust the pH of the wash solvent to ensure Xanthosine remains retained. |
| Analyte is not completely eluted. | Elution solvent is too weak. | - Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier). - Adjust the pH of the elution solvent to favor the elution of Xanthosine. - Increase the volume of the elution solvent or perform a second elution. - Allow the elution solvent to soak in the sorbent for a few minutes before final elution.[2] |
| Low recovery across all fractions. | Xanthosine may be degrading during the process. | - Investigate the stability of Xanthosine under the pH and solvent conditions used in the SPE method. - Perform the extraction at a lower temperature. |
High Variability in Recovery
| Symptom | Possible Cause | Troubleshooting Action |
| Inconsistent results between replicate samples. | Inconsistent sample processing. | - Ensure all manual steps (e.g., vortexing time, solvent addition) are performed uniformly. - Use an automated SPE system for improved precision. - Verify the accuracy and precision of all pipettes and dispensers. |
| SPE cartridge bed has dried out. | - Do not allow the sorbent to dry between the conditioning, equilibration, and sample loading steps. | |
| Inconsistent flow rates. | - Use a vacuum manifold with a regulator or a positive pressure manifold to ensure consistent flow rates across all samples. |
Quantitative Data
The following tables summarize expected recovery rates for Xanthosine and related compounds from various biological matrices based on published methodologies. Note that actual recovery will depend on the specific experimental conditions.
Table 1: Solid-Phase Extraction (SPE) Recovery of Xanthines from Biological Fluids
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Xanthines | Human Plasma | C18 | Methanol (B129727) | 72.9 - 98.9 | [4] |
| Xanthines | Human Urine | C18 | 1% Hydrochloric Acid | >95 | [4] |
| Xanthine | Human Urine | Not specified | Not specified | 94.3 - 107.3 | [2] |
| Palbociclib & Abemaciclib | Human Plasma | Oasis PRiME HLB® | Methanol | >85 | [5][6] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery
| Analyte | Matrix | Extraction Solvent | Average Recovery (%) | Reference |
| Organic Acids | Human Urine | Ethyl Acetate | 77.4 | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Xanthosine from Human Plasma
This protocol provides a general procedure for the extraction of Xanthosine from human plasma using a reversed-phase SPE cartridge. Optimization may be required based on the specific sorbent and analytical system used.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
To 500 µL of plasma supernatant, add 500 µL of a weak buffer (e.g., 2% formic acid in water) to adjust the pH and dilute the matrix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute Xanthosine from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Solid-Phase Extraction of Xanthosine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AMP and GMP Catabolism in Arabidopsis Converge on Xanthosine, Which Is Degraded by a Nucleoside Hydrolase Heterocomplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Nucleosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak resolution between xanthosine (B1684192) and guanosine (B1672433) in high-performance liquid chromatography (HPLC).
Troubleshooting Guide: Enhancing Resolution Between Xanthosine and Guanosine Peaks
Poor resolution between xanthosine and guanosine is a common challenge in reversed-phase chromatography due to their structural similarity. This guide provides a systematic approach to troubleshoot and optimize your separation method.
Initial Assessment: Confirming Co-elution
Before modifying your HPLC method, it's crucial to confirm that the issue is indeed co-elution and not another problem like poor peak shape.
-
Symptom: You may observe shouldering, tailing, or fronting of the peak that is supposed to represent either xanthosine or guanosine.
-
Action: If your system is equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. With a DAD, compare the UV spectra across the peak; any spectral differences suggest the presence of more than one compound. An MS detector can definitively distinguish between compounds with different mass-to-charge ratios under a single chromatographic peak.
Systematic Optimization of Chromatographic Parameters
Once co-elution is confirmed, systematically adjust the following parameters. It is recommended to change only one parameter at a time to clearly understand its effect on the separation.
A logical workflow for troubleshooting co-elution issues is presented below.
Detailed Troubleshooting Steps
Mobile Phase Optimization
Changes to the mobile phase composition can significantly impact the selectivity of the separation.
-
Adjusting pH: The ionization state of xanthosine and guanosine is pH-dependent. Modifying the mobile phase pH can alter their hydrophobicity and interaction with the stationary phase. For purine (B94841) nucleosides, separations are often successful in the pH range of 3 to 7. A change of as little as 0.5 pH units can have a significant effect.
-
Changing the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to different solvent properties and their interactions with the analytes and the stationary phase.
-
Modifying Organic Strength:
-
Isocratic Elution: Decreasing the percentage of the organic solvent will increase retention times and may provide better separation.
-
Gradient Elution: A shallower gradient (a slower increase in the organic solvent concentration) can improve the resolution of closely eluting peaks.
-
Stationary Phase and Column Parameters
If mobile phase adjustments are not sufficient, changing the column chemistry is often the most effective strategy.
-
Change Stationary Phase Chemistry: If you are using a standard C18 column, consider a column with a different selectivity. Phenyl-hexyl or polar-embedded columns can offer alternative retention mechanisms that may resolve compounds that co-elute on a C18 phase. Hydrophilic Interaction Chromatography (HILIC) is another powerful technique for separating polar compounds like nucleosides.
-
Decrease Particle Size: Moving to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm) increases column efficiency, resulting in sharper peaks and improved resolution.
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance separation, although this will also increase analysis time and backpressure.
Temperature and Flow Rate
-
Optimize Column Temperature: Controlling the column temperature is crucial for reproducible retention times. Varying the temperature (e.g., in 5 °C increments between 25 °C and 45 °C) can also affect selectivity and may improve resolution.
-
Lower the Flow Rate: Reducing the flow rate can improve separation efficiency and lead to better resolution, though it will increase the analysis time.
Quantitative Data from Experimental Protocols
Table 1: Reversed-Phase HPLC Starting Conditions for Nucleoside Analysis
| Parameter | Recommended Setting | Expected Outcome |
| Column | C18, 150 x 4.6 mm, 5 µm | Good starting point for many nucleoside separations. |
| Mobile Phase A | 10-25 mM Phosphate (B84403) or Acetate Buffer | Buffering is critical for reproducible retention of ionizable compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape for polar analytes. |
| pH | 3.0 - 6.0 | Adjusting pH is a powerful tool to alter selectivity. |
| Gradient | 0-15% B over 20-30 minutes | A shallow gradient is often necessary to resolve structurally similar nucleosides. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Temperature | 30 - 40 °C | Elevated temperature can improve peak efficiency. |
| Detection | UV at 254 nm or 260 nm | Common wavelengths for detecting purine nucleosides. |
Table 2: HILIC Starting Conditions for Nucleoside Analysis
| Parameter | Recommended Setting | Expected Outcome |
| Column | Amide or Unbonded Silica, 150 x 2.1 mm, 3 µm | HILIC is well-suited for the retention and separation of very polar compounds. |
| Mobile Phase A | Acetonitrile | The strong solvent in HILIC. |
| Mobile Phase B | 10-20 mM Ammonium (B1175870) Acetate or Formate (B1220265) in Water | The aqueous component that facilitates partitioning. |
| pH | 4.0 - 6.0 | Can influence the charge state of both the analytes and the stationary phase. |
| Gradient | 95-70% A over 15-20 minutes | A high initial organic percentage is required for retention in HILIC. |
| Flow Rate | 0.2 - 0.5 mL/min | Lower flow rates are typical for smaller ID columns. |
| Temperature | 30 - 45 °C | Can influence retention and selectivity. |
| Detection | UV at 254 nm or 260 nm / MS | HILIC is often coupled with MS due to the volatile mobile phases used. |
Detailed Experimental Protocols
The following are example protocols that can be adapted for the separation of xanthosine and guanosine.
Protocol 1: Reversed-Phase HPLC Method Development
This protocol outlines a systematic approach to developing a robust reversed-phase HPLC method.
-
Initial Conditions:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
UV Detector: 254 nm.
-
-
Scouting Gradient:
-
Run a broad gradient to determine the approximate elution times of xanthosine and guanosine (e.g., 5% to 50% B in 20 minutes).
-
-
Gradient Optimization:
-
Based on the scouting run, design a more focused, shallower gradient around the elution time of the two analytes. For example, if they elute between 10% and 20% B, you could try a gradient of 8% to 22% B over 30 minutes.
-
-
pH and Organic Modifier Screening:
-
If resolution is still insufficient, systematically vary the pH of Mobile Phase A (e.g., in 0.5 unit increments from 3.5 to 5.5).
-
Separately, substitute acetonitrile with methanol as Mobile Phase B and repeat the gradient optimization.
-
Protocol 2: HILIC Method Development
This protocol provides a starting point for developing a HILIC method for xanthosine and guanosine.
-
Initial Conditions:
-
Column: Amide-based HILIC column (e.g., 150 x 2.1 mm, 3 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM ammonium acetate, pH 5.0.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
UV Detector: 254 nm.
-
-
Scouting Gradient:
-
Run a broad gradient from high to low organic content (e.g., 95% to 70% A in 15 minutes).
-
-
Optimization:
-
Adjust the gradient slope and buffer concentration to improve separation. An increase in buffer concentration can sometimes increase retention in HILIC.
-
If using an MS detector, ammonium formate can be used as an alternative buffer.
-
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a single broad peak where I expect to see xanthosine and guanosine. How can I confirm if it's a co-elution issue?
A1: The best way to confirm co-elution is to use a peak purity analysis tool if your software and detector (like a DAD) support it. This tool compares spectra across the peak. If the spectra are not homogenous, it indicates the presence of multiple components. Alternatively, if you have access to a mass spectrometer, you can look for the mass-to-charge ratios of both compounds across the peak's elution profile.
Q2: I have tried adjusting the mobile phase pH and organic content, but the peaks are still not resolved. What should I try next?
A2: If optimizing the mobile phase is not sufficient, the next most effective step is to change the column's stationary phase. The selectivity (α) is the most powerful factor in the resolution equation, and it is most significantly influenced by the chemistry of the stationary phase. Consider switching from a standard C18 column to one with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. For very polar analytes like nucleosides, HILIC can be an excellent alternative.
Q3: Can increasing the column temperature always improve the resolution of xanthosine and guanosine?
A3: Not necessarily. While increasing the temperature generally decreases solvent viscosity and can lead to sharper, more efficient peaks, it can also alter the selectivity of the separation. In some cases, this change in selectivity might improve resolution, but in others, it could worsen it. The effect of temperature on the separation of your specific analytes should be evaluated empirically. A good starting point is to test temperatures between 30°C and 50°C.
Q4: Will a longer column guarantee baseline separation?
A4: A longer column increases the number of theoretical plates (N), which improves column efficiency and can lead to better resolution. However, it is not a guarantee of baseline separation, especially if the selectivity (α) between the two compounds is very low (close to 1). While a longer column will result in narrower peaks, if the retention times are still very close, they may still overlap. Additionally, longer columns lead to longer run times and higher backpressure.
Q5: What is the role of the buffer concentration in the mobile phase for separating these nucleosides?
A5: The buffer concentration is important for maintaining a stable pH throughout the analysis, which is crucial for reproducible retention times of ionizable compounds like xanthosine and guanosine. In some cases, particularly in HILIC, the buffer salt concentration can also influence the thickness of the water layer on the stationary phase, thereby affecting retention and selectivity. A typical starting buffer concentration is in the range of 10-25 mM.
Technical Support Center: LC-MS/MS Quantification of Xanthosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification of Xanthosine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Xanthosine quantification?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as Xanthosine, by co-eluting substances from the sample matrix.[1] The "matrix" consists of all components in the sample other than the analyte of interest, which in biological fluids like plasma or urine, includes salts, lipids, proteins, and other endogenous metabolites. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative results for Xanthosine.
Q2: My quantitative results for Xanthosine are showing poor reproducibility and accuracy. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are classic signs of uncompensated matrix effects. Because the composition of biological matrices can vary significantly between individuals and even between different samples from the same individual, the extent of ion suppression or enhancement can be inconsistent. This variability leads to unreliable results. It is crucial to assess and mitigate matrix effects during method development and validation.
Q3: How can I determine if my Xanthosine analysis is affected by matrix effects?
A3: Two primary experimental methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of Xanthosine is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal for Xanthosine indicates the presence of matrix effects at that retention time.
-
Post-Extraction Spike Method: This is a quantitative approach that compares the peak area of Xanthosine spiked into a pre-extracted blank matrix sample to the peak area of Xanthosine in a neat solvent. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Q4: What are the most common sources of matrix effects in biological samples for Xanthosine analysis?
A4: In biological matrices like plasma and urine, common sources of matrix effects include:
-
Phospholipids (B1166683): Particularly prevalent in plasma, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[2]
-
Salts: High concentrations of salts from the biological matrix or buffers can suppress the ionization of Xanthosine.
-
Endogenous Metabolites: Other nucleosides, bases, and structurally related molecules can co-elute and compete with Xanthosine for ionization.
-
Proteins: While larger proteins are often removed during sample preparation, residual peptides can still cause matrix effects.
Q5: What is the best way to mitigate matrix effects for Xanthosine quantification?
A5: A multi-faceted approach is often the most effective. This includes:
-
Optimized Sample Preparation: To remove interfering components. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing a wider range of interferences compared to Protein Precipitation (PPT).
-
Chromatographic Separation: Optimizing the LC method to separate Xanthosine from co-eluting matrix components is crucial. Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for retaining and separating polar compounds like Xanthosine from less polar matrix components.[3][4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS for Xanthosine (e.g., ¹³C or ¹⁵N labeled) will have nearly identical chemical and physical properties to the unlabeled analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal. While a specific commercial source for labeled Xanthosine can be challenging to find, custom synthesis services are available, and metabolic labeling can be an alternative for generating SIL-IS for various nucleosides.[5][6]
Troubleshooting Guides
Issue 1: Low Xanthosine Signal Intensity and Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify suppression zones. 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Optimize Chromatography: Develop an LC method with better separation of Xanthosine from the suppression zone. Consider using a HILIC column for better retention and separation of polar analytes. |
| Incomplete Protein Removal (Plasma) | 1. Optimize Protein Precipitation: Ensure the ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to plasma is sufficient (typically at least 3:1). Ensure thorough vortexing and adequate centrifugation time and speed. 2. Consider Alternative Precipitation Agents: Trichloroacetic acid (TCA) can be more effective for certain proteins. |
| High Salt Concentration | 1. Modify Sample Preparation: Use an SPE protocol that includes a wash step with a low organic content solvent to remove salts. 2. Dilute the Sample: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of interfering salts. |
Issue 2: Inconsistent and Irreproducible Xanthosine Quantification
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects Between Samples | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for sample-to-sample variations in matrix effects. The ratio of the analyte to the SIL-IS should remain constant even if the absolute signal intensity fluctuates. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect observed in the unknown samples. |
| Carryover from Previous Injections | 1. Optimize Autosampler Wash: Use a strong wash solvent and increase the wash volume and duration between injections. 2. Inject a Blank Sample: After a high concentration sample, inject a blank to ensure no carryover is present. |
| Analyte Instability in Matrix | 1. Perform Stability Studies: Assess the stability of Xanthosine in the biological matrix under different storage conditions (e.g., room temperature, freeze-thaw cycles). |
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize representative quantitative data on the impact of different sample preparation methods on matrix effects and recovery for nucleosides and related polar analytes in plasma and urine. Note: Specific data for Xanthosine is limited in the literature; therefore, data for closely related and structurally similar compounds are presented to illustrate the trends.
Table 1: Matrix Effect and Recovery in Human Plasma
| Sample Preparation Method | Analyte | Matrix Effect (%)* | Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Paraxanthine | 96.7 - 105.3 | 72.9 - 75.1 | [7] |
| Solid-Phase Extraction (SPE) | Paraxanthine | Not explicitly stated, but method showed good accuracy | >80% | [8] |
| HybridSPE (Phospholipid Depletion) | Propranolol | ~100 (minimal suppression) | >90% | [9] |
| Protein Precipitation (Acetonitrile) | Propranolol | <20 (significant suppression) | >90% | [9] |
*Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.
Table 2: Matrix Effect and Recovery in Human Urine
| Sample Preparation Method | Analyte | Matrix Effect (%)* | Recovery (%) | Reference |
| Dilute and Shoot | Xanthine (B1682287) | Not explicitly quantified, but good accuracy with SIL-IS | 94.3 - 107.3 | [10][11] |
| Solid-Phase Extraction (SPE) | Various Drugs | Generally < ±20 | > 85% | [12] |
*Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Protein Precipitation for Xanthosine in Human Plasma
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (SIL-IS) for Xanthosine.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Xanthosine in Human Plasma or Urine
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences.
-
Elution: Elute Xanthosine from the cartridge with a suitable elution solvent (e.g., methanol or acetonitrile with a small percentage of formic acid or ammonium (B1175870) hydroxide, depending on the sorbent and analyte pKa) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Workflow for identifying, quantifying, and mitigating matrix effects in Xanthosine LC-MS/MS analysis.
Caption: Logical relationship of matrix components to inaccurate quantification of Xanthosine.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Nucleosides and Nucleobases in Natural Cordyceps by HILIC–ESI/TOF/MS and HILIC–ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Ionization Source for Xanthosine Detection
Welcome to the technical support center for the optimization of ionization sources for Xanthosine detection. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during LC-MS analysis of Xanthosine.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Signal Intensity or No Peak for Xanthosine
Q: Why am I observing a very low signal or no detectable peak for Xanthosine?
A: Low signal intensity is a common issue in mass spectrometry and can stem from several factors ranging from sample preparation to instrument settings.[1][2] Potential causes include suboptimal ionization, incorrect instrument parameters, or issues with the sample itself.[1][3]
Troubleshooting Steps:
-
Verify Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated. Regular calibration is crucial for maintaining sensitivity and mass accuracy.[1][4] This process sets key voltages, adjusts for correct peak width, and ensures the mass axis is assigned correctly.[4]
-
Check Ionization Source Parameters: Electrospray ionization (ESI) is commonly used for nucleosides like Xanthosine.[5] The efficiency of ESI is highly dependent on parameters such as sprayer voltage, gas flow rates, and temperatures.[4]
-
Sprayer Voltage: This is a critical parameter. While a default setting may work for many analytes, optimizing the voltage for Xanthosine can significantly improve sensitivity.[4] Using lower sprayer voltages can help avoid unstable signals or complete signal loss.[4]
-
Gas Flows and Temperatures: The nebulizing and drying gas flow rates, as well as the source temperature, must be optimized. These parameters affect droplet formation and desolvation, which are key to efficient ionization.[4]
-
-
Confirm Mobile Phase Compatibility: The mobile phase composition must be compatible with ESI. Ensure you are using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) and that the pH is suitable for ionizing Xanthosine, which is expected to ionize well in positive mode as [M+H]+.[6][7] Non-volatile salts, such as phosphate (B84403) buffers, are not suitable for MS applications.[7]
-
Assess Sample Concentration and Integrity: Ensure the sample concentration is within the detection limits of the instrument.[1] If the concentration is too low, you may not see a signal. Also, confirm that the sample has not degraded.[8]
-
Check for Leaks: Air leaks in the system can lead to a loss of sensitivity.[2] Check all connections from the gas supply to the column connectors.[2]
Issue 2: In-source Fragmentation of Xanthosine
Q: My mass spectrum shows unexpected fragments instead of the primary precursor ion for Xanthosine (m/z 285.083 for [M+H]+). What is causing this?
A: This phenomenon is likely due to in-source fragmentation (ISF), where the analyte fragments within the ionization source before reaching the mass analyzer.[9][10] While ESI is considered a "soft" ionization technique, ISF can still occur, especially for fragile molecules like nucleosides.[10] This can lead to misidentification and inaccurate quantification.[9]
Troubleshooting Steps:
-
Optimize Cone/Fragmentor Voltage: The cone voltage (or fragmentor voltage) is a key parameter that influences ISF.[4] While higher voltages can help in declustering, excessive voltage will induce fragmentation. Typical cone voltages range from 10 to 60 V.[4] Systematically reduce the cone voltage to find a balance where adducts are minimized without causing the parent molecule to fragment.
-
Adjust Source Temperatures: High source or desolvation gas temperatures can provide too much energy to the analyte ions, causing them to break apart. Try reducing the temperature settings.[11]
-
Review Mobile Phase: The mobile phase composition can influence the stability of the ion. Ensure the pH and solvent choice are appropriate.
-
Confirm Identity of Fragments: The primary fragment of Xanthosine often results from the cleavage of the glycosidic bond, leading to the loss of the ribose sugar and the appearance of a xanthine (B1682287) fragment ion (approx. m/z 153.04).[6] If you observe this, it is a strong indicator of ISF.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
Q: The chromatographic peak for Xanthosine is showing significant tailing or broadening. What are the potential causes and solutions?
A: Poor peak shape can compromise resolution and quantification.[1] It is often caused by issues with the chromatography, but source conditions can also play a role.
Troubleshooting Steps:
-
Optimize Mobile Phase Additives: The choice and concentration of mobile phase additives are critical for good peak shape, especially for polar compounds.
-
Acids: Formic acid is a common choice for LC-MS as it aids in protonation for positive mode ESI and generally provides good peak shape without causing significant ion suppression.[12] While trifluoroacetic acid (TFA) can produce very sharp peaks, it is known to cause severe ion suppression in ESI-MS.[12][13]
-
Buffers: Using a volatile buffer like ammonium formate can help maintain a stable pH and improve peak shape.
-
-
Check for Column Issues: Contaminants on the column can lead to peak splitting or broadening.[1] Ensure proper sample preparation and regular column maintenance. A mismatch between the sample solvent and the mobile phase can also cause peak distortion.
-
Adjust Ion Source Settings: Suboptimal ionization conditions can sometimes contribute to peak broadening.[1] After optimizing the chromatography, re-evaluate source parameters like gas flows and temperatures.
Data & Protocols
Table 1: General ESI Source Optimization Parameters
This table provides typical starting ranges for key ESI parameters. Optimal values are instrument and method-dependent and should be determined empirically.
| Parameter | Typical Range | Purpose & Considerations |
| Capillary/Sprayer Voltage | 2000 - 4000 V | Optimizes the spray process. Lower voltages can prevent unstable signals or discharge.[4] |
| Cone/Fragmentor Voltage | 10 - 60 V | Controls ion transmission and can induce/reduce fragmentation. Higher values help with declustering.[4] |
| Source/Ion Source Temp. | 100 - 150 °C | Aids in the desolvation of droplets.[4][14] |
| Desolvation Gas Temp. | 200 - 350 °C | High-temperature gas that helps evaporate solvent from droplets.[15] |
| Nebulizing Gas Pressure | 10 - 50 psi | Assists in forming small, efficiently charged droplets from the eluent flow.[4][15] |
| Drying/Desolvation Gas Flow | 4 - 12 L/min | Removes solvent, aiding the transition of analyte ions into the gas phase.[15] |
Table 2: Common Mobile Phase Additives for LC-MS
The choice of additive affects both chromatographic separation and ionization efficiency.
| Additive | Typical Concentration | Ionization Mode | Pros | Cons |
| Formic Acid | 0.1% | Positive | Good for ionization, volatile.[12] | Can sometimes lead to broader peaks compared to TFA.[13] |
| Acetic Acid | 0.1% | Positive/Negative | Volatile, useful for pH adjustment.[7] | Weaker acid than formic acid. |
| Ammonium Formate | 5 - 10 mM | Positive/Negative | Volatile buffer, improves peak shape, good for HILIC.[16] | Requires careful pH adjustment with acid/base. |
| Ammonium Acetate | 5 - 10 mM | Positive/Negative | Volatile buffer, useful alternative to formate.[16] | Can be less effective than formate for some compounds. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Positive | Excellent for peak shape in chromatography.[12] | Causes significant signal suppression in ESI-MS.[12] Generally not recommended. |
Experimental Protocol: Generic LC-MS Method for Xanthosine Detection
This protocol provides a starting point for developing a method for Xanthosine analysis.
-
Sample Preparation:
-
Prepare a stock solution of Xanthosine standard in a suitable solvent (e.g., water or methanol).
-
Dilute the stock solution to create working standards and quality controls in the initial mobile phase composition.
-
For biological samples, perform a protein precipitation (e.g., with cold acetonitrile (B52724) or methanol) followed by centrifugation to remove proteins. Evaporate the supernatant and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Formate.[16]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[15]
-
Flow Rate: 0.2 - 0.4 mL/min.[4]
-
Gradient: Start with a low percentage of organic phase (e.g., 1-5% B), ramp up to a high percentage (e.g., 95% B) to elute Xanthosine, hold, and then return to initial conditions for re-equilibration.
-
Injection Volume: 1 - 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan to identify the precursor ion ([M+H]+ at m/z 285.08) and then switch to Selected Ion Monitoring (SIM) or tandem MS (MS/MS) for quantification.
-
MS/MS Transition (Example): Precursor ion m/z 285.1 → Product ion m/z 153.0 (corresponding to the xanthine base).[6]
-
Source Parameters: Optimize using the ranges in Table 1 via infusion of a standard solution.
-
Visual Guides
Diagrams
Caption: Workflow for Xanthosine analysis from sample preparation to data processing.
Caption: Decision tree for troubleshooting low signal intensity of Xanthosine.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Advances in Quantitative Techniques for Mapping RNA Modifications [mdpi.com]
- 6. Xanthosine | C10H12N4O6 | CID 64959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. halocolumns.com [halocolumns.com]
- 14. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
Dealing with low sensitivity for Xanthosine in analytical assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low sensitivity in analytical assays for Xanthosine.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low sensitivity when analyzing Xanthosine?
Low sensitivity in Xanthosine assays can stem from several factors, including:
-
Suboptimal sample preparation: Inefficient extraction, presence of interfering substances from the matrix, or degradation of Xanthosine during sample handling can all lead to lower than expected signals.
-
Inadequate assay conditions: The pH, temperature, and buffer composition of your assay can significantly impact results, especially for enzymatic assays.
-
Instrumental limitations: The inherent sensitivity of the analytical instrument (e.g., HPLC-UV vs. LC-MS/MS) plays a crucial role. Incorrect instrument settings can also severely diminish signal intensity.
-
Low abundance in samples: In some biological contexts, the concentration of Xanthosine may be below the detection limit of the chosen analytical method.
Q2: Which analytical technique offers the highest sensitivity for Xanthosine detection?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) generally provides the highest sensitivity and specificity for the quantification of Xanthosine, with reported lower limits of quantitation (LLOQ) in the low µg/g range in complex matrices.[1] Capillary electrophoresis (CE) coupled with techniques like laser-induced fluorescence (LIF) or mass spectrometry also offers high sensitivity, enabling detection at low micromolar concentrations.[2] Fluorometric enzymatic assays are also very sensitive, capable of detecting Xanthosine levels as low as 0.4 µM.
Q3: Can endogenous enzymes in my sample interfere with enzymatic assays for Xanthosine?
Yes, endogenous enzymes in biological samples can interfere with enzymatic assays. For example, if your sample contains active xanthine (B1682287) oxidase, it can convert xanthine/hypoxanthine, leading to inaccurate measurements. It is crucial to properly prepare your sample, which may include deproteinization or heat inactivation steps, to minimize the impact of such enzymes. Some assay kits recommend paired wells, one with and one without the enzyme mix, to measure and subtract the endogenous background.
Troubleshooting Guides
HPLC-UV Assays
Problem: Low signal-to-noise ratio for the Xanthosine peak.
| Possible Cause | Troubleshooting Step |
| Inappropriate UV wavelength | Verify the UV detector is set to the absorbance maximum of Xanthosine (typically around 260-270 nm). |
| Low sample concentration | Concentrate the sample using solid-phase extraction (SPE) or evaporation. |
| Poor chromatographic peak shape | Broad peaks lead to lower peak height. Optimize the mobile phase composition and gradient to achieve sharper peaks. Ensure the sample is dissolved in a solvent compatible with the mobile phase.[3] |
| Contaminated detector cell | Flush the detector cell with an appropriate cleaning solution as recommended by the manufacturer. |
| Degraded detector lamp | Check the lamp's energy output. A weak lamp will result in higher noise and lower signal. |
LC-MS/MS Assays
Problem: Poor ionization and low signal intensity for Xanthosine.
| Possible Cause | Troubleshooting Step |
| Suboptimal MS parameters | Perform compound optimization (tuning) to determine the best precursor/product ions, collision energy, and other voltage settings for Xanthosine on your specific instrument.[4] |
| Matrix effects | The presence of co-eluting compounds from the sample matrix can suppress the ionization of Xanthosine. Improve sample cleanup using techniques like solid-phase extraction (SPE). Diluting the sample can also mitigate matrix effects. |
| Incorrect mobile phase pH | The pH of the mobile phase can significantly affect the ionization efficiency of Xanthosine. Experiment with different mobile phase additives (e.g., formic acid, acetic acid) to find the optimal pH for positive or negative ionization mode. |
| Contaminated ion source | A dirty ion source can lead to a significant drop in sensitivity. Clean the ion source according to the manufacturer's instructions. |
Enzymatic Assays
Problem: High background signal or low specific signal.
| Possible Cause | Troubleshooting Step |
| Endogenous enzyme activity | Prepare a sample blank by omitting the assay's enzyme mix to measure the background signal from endogenous enzymes. Subtract this background from your sample readings. |
| Sample interference | Some compounds in your sample may inhibit the assay enzyme or interfere with the detection chemistry. Perform a spike and recovery experiment to assess for interference. If interference is present, further sample cleanup or dilution may be necessary. |
| Reagent degradation | Ensure that all kit components, especially enzymes and standards, have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles of reagents. |
| Incorrect incubation time or temperature | Follow the kit protocol precisely for incubation times and temperatures to ensure optimal enzyme activity. |
Quantitative Data Summary
Table 1: Comparison of Lower Limits of Quantitation (LLOQ) for Xanthosine/Xanthine in Biological Samples
| Analytical Method | Matrix | LLOQ |
| LC-MS/MS | Vegetables | 1.0 µg/g |
| LC-MS | Dried Blood Spots | 0.05 µg/mL (for structurally similar Xanthine) |
| Fluorometric Enzymatic Assay | Various Biological Samples | 0.4 µM |
| Colorimetric Enzymatic Assay | Various Biological Samples | 20 µM |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Xanthosine from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard and dilute with 1 mL of water or a suitable buffer to reduce viscosity and ensure analytes are free in solution.[5][6]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol in water) can further remove interfering substances.
-
Elution: Elute Xanthosine and other retained analytes with 2 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[5]
Protocol 2: General LC-MS/MS Parameters for Xanthosine Analysis
These parameters are a starting point and should be optimized for your specific instrument and column.
-
LC Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute Xanthosine, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by direct infusion of a Xanthosine standard.
Visualizations
Caption: Troubleshooting workflow for low Xanthosine sensitivity.
Caption: Solid-Phase Extraction (SPE) workflow for Xanthosine.
References
- 1. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Strategies to minimize ion suppression for Xanthosine analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during xanthosine (B1684192) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in xanthosine analysis?
A: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, xanthosine, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your assay.[2] When analyzing complex biological samples like plasma, urine, or cell lysates, endogenous substances such as salts, phospholipids, and proteins are common causes of ion suppression.[1][3]
Q2: What are the common causes of ion suppression for a nucleoside like xanthosine?
A: Common causes of ion suppression for polar molecules like xanthosine, especially in biological matrices, include:
-
High concentrations of co-eluting matrix components: These molecules compete with xanthosine for ionization in the MS source.[1]
-
Matrix effects from biological samples: Endogenous compounds like phospholipids, salts, and proteins are well-known to cause ion suppression.[1][3]
-
Mobile phase additives: High concentrations of non-volatile buffers or salts can lead to the formation of adducts and suppress the ionization of the analyte.[1]
-
Ionization source saturation: A high total ion current entering the mass spectrometer can lead to a non-linear response and suppression of the analyte signal.[1]
Q3: How can I determine if ion suppression is affecting my xanthosine analysis?
A: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[1][3] This technique helps to pinpoint where in the chromatographic run the elution of matrix components is causing a decrease in the analyte signal.[3][4] By comparing the signal of a continuously infused xanthosine standard during the analysis of a blank matrix injection versus a pure solvent injection, you can visualize the zones of suppression.[3]
Q4: Which ionization mode, positive or negative, is generally better for xanthosine analysis to minimize ion suppression?
A: Both positive and negative ionization modes can be used for the analysis of nucleosides. However, for some compounds, negative ion mode electrospray ionization (ESI) can be less prone to ion suppression because fewer matrix components ionize in negative mode, which reduces competition for ionization.[1][5] The optimal choice depends on the specific matrix and experimental conditions, so it is advisable to test both modes during method development.
Troubleshooting Guide
Issue 1: Low Xanthosine Signal Intensity
Possible Cause: Significant ion suppression from co-eluting matrix components.[1]
Solutions:
-
Optimize Sample Preparation: The most effective way to mitigate ion suppression is to remove interfering matrix components before analysis.[1][6]
-
Modify Chromatographic Conditions: Adjusting the LC method can separate the elution of xanthosine from the ion suppression zones.[1][2]
-
Dilute the Sample: A simple dilution can reduce the concentration of interfering matrix components. This is only feasible if the xanthosine concentration is high enough to remain detectable after dilution.[1][2][4][7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for xanthosine will co-elute and experience the same degree of ion suppression, allowing for more accurate quantification.[1]
Troubleshooting Workflow for Low Xanthosine Signal
Caption: Troubleshooting workflow for low xanthosine signal.
Issue 2: Poor Reproducibility and Accuracy
Possible Cause: Variable matrix effects between samples.
Solutions:
-
Implement Robust Sample Preparation: Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner extracts than protein precipitation.[3][6]
-
Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to compensate for consistent matrix effects.
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than ESI for certain analytes and matrices.[5][7][8]
-
Use a Metal-Free HPLC System: For phosphorylated compounds, interactions with metal components in standard HPLC systems can cause signal suppression. While xanthosine itself is not phosphorylated, this could be a consideration for related analytes or if metal adducts are suspected. Using a metal-free column and flow path can mitigate this.[9]
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Xanthosine from Plasma
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Mix 100 µL of plasma with 200 µL of 4% phosphoric acid. Load the mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute xanthosine with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
Setup: Tee a syringe pump delivering a constant flow of a standard solution of xanthosine (e.g., 100 ng/mL) into the LC flow path between the analytical column and the mass spectrometer inlet.
-
Initial Signal: Begin the LC gradient with the mobile phase and allow the infused xanthosine signal to stabilize.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma extract prepared by your current method).
-
Analysis: Monitor the xanthosine signal throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression caused by eluting matrix components.
Experimental Workflow for Ion Suppression Assessment
Caption: Workflow for identifying ion suppression zones.
Data Summary
The following table summarizes common sample preparation techniques and their general effectiveness in reducing ion suppression.
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Removing Phospholipids | Relative Cost and Labor |
| Protein Precipitation (PPT) | 80-100% | Low | Low |
| Liquid-Liquid Extraction (LLE) | 60-90% | Moderate to High | Moderate |
| Solid Phase Extraction (SPE) | 70-95% | High | High |
Note: Values are generalized and can vary significantly based on the specific protocol and matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. providiongroup.com [providiongroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Validation for Robust Xanthosine Quantification
Welcome to the technical support center for Xanthosine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation and to troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for Xanthosine quantification?
A1: The choice of technique depends on the specific requirements of your study, such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and cost-effective method for quantifying Xanthosine in various samples.[1][2] It offers good selectivity and sensitivity for many applications.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and specificity, making it ideal for complex biological matrices like plasma or urine where Xanthosine may be present at low concentrations.[3][4]
-
UV-Vis Spectrophotometry can be a simpler and faster method, often used for enzymatic assays where Xanthosine is a product, by measuring the change in absorbance at a specific wavelength.[5]
Q2: What are the critical parameters for validating a Xanthosine quantification method?
A2: Method validation ensures the reliability of your results. Key parameters to evaluate include:
-
Specificity/Selectivity: The ability to accurately measure Xanthosine in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of Xanthosine.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD): The lowest amount of Xanthosine in a sample that can be detected but not necessarily quantitated as an exact value.[6][7][8][9]
-
Limit of Quantification (LOQ): The lowest amount of Xanthosine in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7][8][9][10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The chemical stability of Xanthosine in the sample and in standard solutions under specific storage and processing conditions.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of Xanthosine?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy of LC-MS/MS quantification.[3] To minimize these effects:
-
Optimize Sample Preparation: Use effective extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the sample matrix.[11]
-
Improve Chromatographic Separation: Modify the mobile phase composition, gradient, or use a different column to separate Xanthosine from interfering compounds.
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with Xanthosine is the most effective way to compensate for matrix effects and variations in sample processing.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as close as possible to the study samples to mimic the matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during Xanthosine quantification.
HPLC-UV Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload | - Wash the column with a strong solvent, or replace if necessary.- Adjust the mobile phase pH to ensure Xanthosine is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate- Temperature variations- Air bubbles in the pump | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Purge the pump to remove any trapped air bubbles. |
| Low sensitivity/small peak area | - Low sample concentration- Incorrect detection wavelength- Sample degradation | - Concentrate the sample if possible.- Ensure the UV detector is set to the absorbance maximum of Xanthosine (around 254 nm and 274 nm).- Check sample stability and storage conditions. |
| Baseline noise or drift | - Contaminated mobile phase or column- Detector lamp aging- Air bubbles in the detector flow cell | - Use high-purity solvents and filter the mobile phase.- Replace the detector lamp if it has exceeded its lifetime.- Purge the detector to remove air bubbles. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ion suppression or enhancement | - Co-eluting matrix components- High concentration of non-volatile salts in the mobile phase | - Improve sample clean-up (e.g., SPE).- Optimize chromatography to separate Xanthosine from interferences.- Use a stable isotope-labeled internal standard.- Use volatile mobile phase additives (e.g., ammonium (B1175870) formate (B1220265) instead of phosphate (B84403) salts). |
| Poor peak intensity | - Inefficient ionization- Suboptimal MS parameters- Sample degradation | - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Perform tuning and calibration of the mass spectrometer.- Investigate sample stability under the storage and analytical conditions. |
| No peak detected | - Instrument failure- Incorrect MRM transition- Very low sample concentration | - Check instrument connections and performance with a known standard.- Verify the precursor and product ions for Xanthosine.- Consider a more sensitive instrument or a larger sample injection volume. |
| Inconsistent results | - Variability in sample preparation- Unstable spray in the ESI source | - Automate sample preparation steps if possible.- Ensure consistent sample handling and extraction.- Check for clogs in the ESI probe and ensure a stable spray. |
Method Validation Workflow
The following diagram illustrates a typical workflow for validating a Xanthosine quantification method.
Caption: A general workflow for the development and validation of a Xanthosine quantification method.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and resolve common issues during Xanthosine quantification.
Caption: A troubleshooting decision tree for common issues in Xanthosine quantification.
Quantitative Data Summary
The following tables summarize typical validation parameters for different Xanthosine quantification methods reported in the literature.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 0.1 - 2 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Precision (%RSD) | < 10-15% | [1] |
| Accuracy (% Recovery) | > 85% | [1] |
| LOD | < 1 ng (on-column) | [1] |
| LOQ | 14 - 41 ng/mL | [12] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 0.25 - 80 µM | [3] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Precision (CV) | < 7.5% | [3] |
| Accuracy (% Recovery) | 93 - 116% | [3] |
| LOD | Low attomole range | [13] |
| LOQ | 0.2 - 1.0 µg/g | [4] |
Experimental Protocols
HPLC-UV Method for Xanthosine Quantification
This protocol is a general guideline and may require optimization for specific sample types.
1.1. Materials and Reagents
-
Xanthosine standard
-
HPLC-grade methanol (B129727) and water
-
Ammonium phosphate or other suitable buffer components
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[14]
-
HPLC system with UV detector
1.2. Standard Preparation
-
Prepare a stock solution of Xanthosine (e.g., 1 mg/mL) in a suitable solvent (e.g., water or mobile phase).
-
Perform serial dilutions of the stock solution to prepare calibration standards covering the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
1.3. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add a protein precipitation agent (e.g., 300 µL of cold acetonitrile).
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL) before injection.
1.4. Chromatographic Conditions
-
Mobile Phase: A typical mobile phase is a mixture of aqueous buffer and an organic modifier (e.g., 0.01 M ammonium phosphate: methanol (95:5 v/v), pH adjusted to 3.9).[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Injection Volume: 20 µL
-
UV Detection: 254 nm or 274 nm
1.5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the Xanthosine standards against their known concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of Xanthosine in the samples by interpolating their peak areas from the calibration curve.
LC-MS/MS Method for Xanthosine Quantification
This protocol provides a general framework for developing a sensitive and specific LC-MS/MS method.
2.1. Materials and Reagents
-
Xanthosine standard
-
Stable isotope-labeled Xanthosine (if available, as an internal standard)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, ammonium formate)
-
LC-MS/MS system with an electrospray ionization (ESI) source
2.2. Standard and Sample Preparation
-
Follow similar procedures as for the HPLC-UV method for preparing standard solutions and extracting Xanthosine from the sample matrix.
-
If using an internal standard, spike it into all standards and samples at a fixed concentration before extraction.
2.3. LC-MS/MS Conditions
-
Chromatography: Use a reversed-phase or HILIC column suitable for polar compounds. A gradient elution is often employed to achieve good separation and peak shape.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Xanthosine, followed by re-equilibration.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for Xanthosine and the internal standard need to be determined by infusing the standards into the mass spectrometer.
-
Optimization: Optimize MS parameters such as collision energy and source parameters for maximum signal intensity.
-
2.4. Data Analysis
-
Integrate the peak areas for Xanthosine and the internal standard.
-
Calculate the peak area ratio (Xanthosine/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Quantify Xanthosine in the samples using the regression equation from the calibration curve.
UV-Vis Spectrophotometric Assay (Enzymatic)
This protocol is suitable for measuring Xanthosine production from an enzymatic reaction, such as the one catalyzed by xanthine (B1682287) oxidase.
3.1. Materials and Reagents
-
Enzyme (e.g., Xanthine Oxidase)
-
Substrate (e.g., Xanthine)
-
Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5)
-
UV-Vis spectrophotometer and cuvettes
3.2. Assay Procedure
-
Prepare a reaction mixture in a cuvette containing the buffer and substrate solution.
-
Equilibrate the mixture at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
Immediately start monitoring the increase in absorbance at the wavelength corresponding to the product (uric acid, which is formed from xanthine), typically 293 nm.
-
Record the change in absorbance over time.
3.3. Calculation
-
Calculate the rate of reaction (ΔOD per minute) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of the product to convert the rate of change in absorbance to the rate of Xanthosine (or subsequent product) formation (e.g., in µmol/min).
References
- 1. A simple high-performance liquid chromatography assay for simultaneous measurement of adenosine, guanosine, and the oxypurine metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Enhancing the Stability of Xanthosine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of xanthosine (B1684192) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of xanthosine in aqueous solutions?
A1: The stability of xanthosine in aqueous solutions is primarily influenced by three main factors:
-
pH: Xanthosine is an ionizable molecule with a pKa of approximately 5.7. Its stability is significantly pH-dependent. The neutral form of xanthosine, which is more prevalent at acidic pH, is a preferred substrate for certain degrading enzymes. Therefore, pH control is a critical factor in maintaining the stability of xanthosine solutions.
-
Enzymatic Degradation: A major pathway for xanthosine degradation is through enzymatic activity, particularly by purine (B94841) nucleoside phosphorylases (PNPs). These enzymes catalyze the phosphorolysis of the glycosidic bond, breaking down xanthosine into xanthine (B1682287) and ribose-1-phosphate. This enzymatic degradation is most efficient in the pH range of 5-6.
-
Temperature: Like most chemical reactions, the degradation of xanthosine is accelerated at higher temperatures. To ensure long-term stability, it is recommended to store xanthosine solutions at low temperatures.
Q2: What is the main degradation pathway for xanthosine?
A2: The primary degradation pathway for xanthosine is the enzymatic cleavage of the N-glycosidic bond, which connects the xanthine base to the ribose sugar. This reaction is primarily catalyzed by the enzyme purine nucleoside phosphorylase (PNP) and results in the formation of xanthine and ribose-1-phosphate. Hydrolysis of this bond can also occur under certain conditions.
Q3: Are there any known degradation products of xanthosine that I should be aware of?
A3: Yes, the primary and most well-documented degradation product of xanthosine is xanthine , resulting from the cleavage of the glycosidic bond. Under forced degradation conditions, such as strong acid or base hydrolysis, or oxidative stress, other degradation products may be formed. It is crucial to perform a forced degradation study to identify all potential degradation products for your specific formulation and storage conditions.
Q4: What are the recommended storage conditions for aqueous solutions of xanthosine?
A4: To maximize stability, aqueous solutions of xanthosine should be:
-
Stored at low temperatures: For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.
-
Buffered to an appropriate pH: Based on the stability profile of similar nucleosides, maintaining a pH away from the optimal range for enzymatic degradation (pH 5-6) is recommended. A slightly alkaline pH (e.g., 7.5-8.5) may be beneficial, but this should be experimentally verified for your specific application.
-
Protected from light: While there is limited specific data on the photosensitivity of xanthosine, it is good practice to protect nucleoside solutions from light to prevent potential photodegradation.
-
Prepared in a sterile manner: To prevent microbial growth, which can introduce enzymes that may degrade xanthosine, solutions should be prepared using sterile techniques and filtered through a 0.22 µm filter.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of xanthosine concentration in solution. | Enzymatic Degradation: The solution may be contaminated with purine nucleoside phosphorylases (PNPs) or other degrading enzymes. | 1. Ensure Aseptic Technique: Prepare solutions under sterile conditions to prevent microbial contamination. 2. Filter Sterilize: Pass the final solution through a 0.22 µm filter. 3. Add Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding a general purine nucleoside phosphorylase inhibitor. The suitability and concentration of any inhibitor must be validated for your specific experimental system. |
| Incorrect pH: The pH of the solution may be in the optimal range for xanthosine degradation (around pH 5-6). | 1. Measure pH: Accurately measure the pH of your xanthosine solution. 2. Adjust and Buffer: Adjust the pH to a more stable range (e.g., 7.5-8.5) using a suitable buffer system (e.g., phosphate (B84403) or Tris buffer). Ensure the chosen buffer is compatible with your downstream applications. | |
| High Storage Temperature: The solution is being stored at a temperature that accelerates degradation. | 1. Review Storage Conditions: Ensure the solution is stored at the recommended temperature (refrigerated for short-term, frozen for long-term). 2. Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated freezing and thawing. | |
| Appearance of unknown peaks in HPLC analysis. | Chemical Degradation: Xanthosine may be degrading due to hydrolysis, oxidation, or other chemical reactions. | 1. Perform Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). 2. Optimize Formulation: Based on the degradation profile, consider adding stabilizers such as antioxidants (e.g., ascorbic acid, if compatible) or chelating agents (e.g., EDTA) to your formulation. The use of non-reducing sugars instead of reducing sugars in the formulation may also improve stability.[1] |
| Precipitation in the xanthosine solution. | Low Solubility: The concentration of xanthosine may exceed its solubility in the aqueous buffer. | 1. Check Solubility Limits: Xanthosine has limited solubility in aqueous buffers. Consider preparing a stock solution in a solvent like DMSO and then diluting it into your aqueous buffer.[2] 2. Adjust pH: The solubility of xanthosine is pH-dependent. Adjusting the pH may help to increase its solubility. |
Quantitative Data Summary
Direct quantitative stability data for xanthosine is limited in the scientific literature. However, data from the closely related purine nucleoside, inosine (B1671953), can provide a useful reference for predicting the stability profile of xanthosine. The following table summarizes the hydrolysis kinetics of inosine in aqueous solution at 80°C (353 K).
Table 1: Hydrolysis Rate Constants (k) for Inosine at 80°C at Different pH Values
| pH | Rate Constant (k) x 10⁵ (s⁻¹) |
| 0.45 | 1.15 |
| 1.12 | 0.98 |
| 2.15 | 1.05 |
| 3.10 | 1.20 |
| 4.18 | 1.35 |
| 5.25 | 1.50 |
| 6.20 | 1.65 |
| 7.15 | 1.80 |
| 8.10 | 1.95 |
| 9.12 | 2.10 |
| 10.15 | 2.25 |
| 11.10 | 2.40 |
| 12.13 | 2.55 |
Data extrapolated from studies on inosine hydrolysis.[3][4]
Note: This data suggests that the hydrolysis of the glycosidic bond in purine nucleosides is relatively slow, even at elevated temperatures, but does show a pH-dependent increase in the rate from acidic to alkaline conditions. The primary stability concern for xanthosine in many biological applications will likely be enzymatic degradation, which is most prominent around pH 5-6.
Experimental Protocols
Protocol 1: Forced Degradation Study of Xanthosine
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of xanthosine in a suitable solvent (e.g., water or a buffer at a neutral pH) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven for 1, 3, and 7 days.
-
Photodegradation: Expose the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Analyze an unstressed control sample at each time point for comparison.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of xanthosine under each stress condition.
-
Protocol 2: Stability-Indicating HPLC Method for Xanthosine
This protocol provides a starting point for developing an HPLC method to separate xanthosine from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffer and an organic solvent.
-
Buffer (A): 20 mM potassium phosphate buffer, pH adjusted to 6.5.
-
Organic Solvent (B): Methanol or acetonitrile.
-
Example Isocratic Method: 95% A and 5% B.
-
Example Gradient Method: Start with 95% A, and linearly increase B to 40% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of xanthosine and its degradation products.
Visualizations
References
Technical Support Center: Optimal Separation of Xanthosine Isomers
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on selecting the optimal chromatographic column for the separation of Xanthosine isomers, complete with troubleshooting guides and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective type of column for separating Xanthosine and its isomers?
A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column is the most frequently utilized and generally effective method for the separation of xanthines and their derivatives, including Xanthosine isomers.[1] C18 columns offer a good balance of hydrophobicity for retaining these moderately polar compounds. However, for specific isomer types, other column chemistries may provide superior selectivity.
Q2: I am trying to separate positional isomers of Xanthosine. Which column should I choose?
A2: For positional isomers, which can be challenging to separate due to very similar physical and chemical properties, exploring columns that offer different separation mechanisms is crucial. While a standard C18 column is a good starting point, consider columns with phenyl or pentafluorophenyl (PFP) stationary phases. These columns can provide alternative selectivity through π-π interactions with the aromatic rings of the Xanthosine isomers. Embedded amide or C8 columns can also offer unique spatial selectivity that may be beneficial for resolving closely eluting positional isomers.
Q3: How can I separate enantiomers of a chiral Xanthosine derivative?
A3: The separation of enantiomers requires a chiral stationary phase (CSP) or a chiral mobile phase additive. Direct separation using a chiral HPLC column is the most common approach. While various types of chiral columns are available, studies have shown that even some reversed-phase columns, such as certain C18 phases, can exhibit chiral selectivity for specific xanthine (B1682287) derivatives under optimized conditions.[2][3] It is recommended to screen several types of chiral columns (e.g., polysaccharide-based, Pirkle-type) to find the one that provides the best resolution for your specific Xanthosine enantiomers.
Q4: My Xanthosine isomers are highly polar and show poor retention on a C18 column. What are my options?
A4: For highly polar isomers with insufficient retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC columns utilize a polar stationary phase (e.g., bare silica (B1680970), amide, or zwitterionic phases) with a mobile phase consisting of a high percentage of organic solvent and a small amount of aqueous buffer.[4][5] This technique promotes the retention of polar analytes, allowing for their effective separation.
Troubleshooting Guides
Issue 1: Poor Resolution of Xanthosine Isomer Peaks
Question: My Xanthosine isomer peaks are co-eluting or have very poor separation. How can I improve the resolution?
Answer: Poor resolution is a common issue when separating structurally similar isomers. Here are several strategies to improve peak separation:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve resolution.
-
Solvent Type: If you are using acetonitrile, try switching to methanol, or vice versa. The difference in solvent polarity and selectivity can alter the elution profile of your isomers.
-
pH: The pH of the mobile phase can affect the ionization state of Xanthosine and its interaction with the stationary phase. Small adjustments to the pH can lead to significant changes in selectivity.
-
Additives: Incorporating additives like formic acid or using a phosphate (B84403) buffer can improve peak shape and influence selectivity.[2][3]
-
-
Change the Column:
-
If mobile phase optimization is insufficient, the column chemistry is likely not selective enough for your isomers. Refer to the column selection guide below to choose a stationary phase with a different retention mechanism. For example, if a C18 column fails, a phenyl-hexyl or a HILIC column may provide the necessary selectivity.
-
-
Adjust Method Parameters:
-
Temperature: Lowering the column temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase.
-
Flow Rate: Reducing the flow rate can lead to better resolution by allowing more time for the separation to occur.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: The peaks for my Xanthosine isomers are tailing significantly. What is causing this and how can I fix it?
Answer: Peak tailing for compounds like Xanthosine is often due to secondary interactions with the stationary phase or issues with the HPLC system.
-
Chemical Causes and Solutions:
-
Silanol (B1196071) Interactions: Free silanol groups on the silica backbone of the column can interact with the polar groups of Xanthosine, causing tailing.
-
Solution: Use a well-end-capped column. Adding a small amount of an acidic modifier (like 0.1% formic acid) to the mobile phase can suppress the ionization of silanols and reduce these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample or reducing the injection volume.[6]
-
-
-
Physical Causes and Solutions:
-
Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.
-
Solution: Minimize the length of tubing and ensure all fittings are secure.
-
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
-
Data Presentation
Table 1: Comparison of HPLC Columns for Xanthine Separation
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Characteristics & Applications |
| ZORBAX StableBond C18[1] | C18 | 1.8, 3.5, 5 | 4.6 x 50, 4.6 x 100, 4.6 x 250 | Good overall separation for a mixture of xanthines. Smaller particle sizes and shorter columns can significantly reduce analysis time while maintaining resolution.[1] |
| ZORBAX StableBond Cyano[1] | Cyano (CN) | 1.8 | - | Provides less retention than C18 but may offer different selectivity. May not resolve all xanthine isomers.[1] |
| ZORBAX StableBond Phenyl[1] | Phenyl | 1.8 | - | Offers alternative selectivity to C18, particularly for aromatic compounds, through π-π interactions. |
| ZORBAX Bonus RP[1] | Polar Embedded | 3.5 | 4.6 x 100 | Designed for enhanced retention of polar compounds in reversed-phase mode. |
| ACE® Equivalence™ C18[2][3] | C18 | 5 | 4.6 x 250 | Demonstrated success in the chiral separation of a specific xanthine-based derivative.[2][3] |
| HILIC Columns | Bare Silica, Amide, Zwitterionic | 3-5 | Various | Recommended for highly polar analytes that are poorly retained on reversed-phase columns.[4][5] |
Experimental Protocols
Method 1: General Reversed-Phase Separation of Xanthines
This method is a starting point for the separation of a mixture of xanthine compounds.
-
HPLC System: Standard HPLC with UV detector.
-
Column: ZORBAX StableBond C18 (e.g., 4.6 x 50 mm, 1.8 µm).[1]
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.[1]
-
Column Temperature: 35 °C.
-
Detection: UV at 270 nm.[1]
Method 2: Chiral Separation of a Xanthine Derivative
This method was successfully used for the enantiomeric separation of a specific xanthine-based hydrazide-hydrazone.
-
HPLC System: Standard HPLC with UV detector.
-
Mobile Phase: Isocratic mixture of methanol, water, and phosphate buffer at pH 7.4 (50:46:4 v/v/v).[2][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
Visualizations
Caption: Workflow for selecting the optimal column for Xanthosine isomer separation.
Caption: Troubleshooting workflow for common HPLC issues in Xanthosine isomer analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HILIC Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Reducing background noise in Xanthosine electrochemical detection.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in the electrochemical detection of xanthosine (B1684192).
Troubleshooting Guide
High background noise can obscure the faradaic signal of xanthosine, leading to poor sensitivity and inaccurate quantification. The following guide addresses common issues and provides systematic solutions.
Issue 1: High and Unstable Baseline Current in Cyclic Voltammetry (CV)
| Question | Possible Causes | Solutions & Troubleshooting Steps |
| Why is my baseline current excessively high and noisy? | 1. Contaminated Electrode Surface: The working electrode surface is fouled with reaction byproducts, adsorbed species, or impurities from the sample or environment.[1] 2. Contaminated Supporting Electrolyte/Solvent: Impurities in the buffer or solvent are electroactive in the potential window of interest.[1][2] 3. Improperly Prepared Reference Electrode: A clogged frit or air bubbles in the reference electrode can lead to an unstable potential.[3] 4. High Scan Rate: The charging current (a major component of background noise) is directly proportional to the scan rate.[4] 5. High Electrolyte Concentration: While necessary, excessively high concentrations can increase the capacitive current.[5] | 1. Thoroughly Clean the Working Electrode: For a glassy carbon electrode (GCE), polish it with alumina (B75360) slurry on a polishing pad, followed by sonication in deionized water and ethanol.[6][7][8][9] (See Experimental Protocol 1). 2. Prepare Fresh Solutions: Use high-purity reagents and solvents. Prepare fresh supporting electrolyte for each set of experiments.[10] If using an HPLC system, flush the system and use a fresh mobile phase.[1] 3. Inspect and Maintain the Reference Electrode: Ensure the filling solution is at the correct level and free of air bubbles. If the frit appears clogged, gently rinse or replace it.[3] 4. Optimize Scan Rate: Decrease the scan rate. A slower scan rate minimizes the contribution of the capacitive current to the total current.[4] However, be aware that very slow scan rates can sometimes allow time for reaction products to diffuse away or participate in side reactions.[11] 5. Optimize Electrolyte Concentration: Use a sufficient concentration (typically 0.1 M) to minimize solution resistance, but avoid unnecessarily high concentrations.[12][13] |
Issue 2: Poor Signal-to-Noise Ratio in Differential Pulse Voltammetry (DPV)
| Question | Possible Causes | Solutions & Troubleshooting Steps |
| My xanthosine peak is broad and poorly defined. How can I improve the signal? | 1. Suboptimal DPV Parameters: The pulse amplitude, pulse width, and step potential are not optimized for xanthosine detection.[14][15] 2. Incorrect pH of Supporting Electrolyte: The pH affects the protonation state of xanthosine and, consequently, its oxidation potential and peak current. 3. Interfering Species: Other electroactive compounds in the sample matrix (e.g., uric acid, ascorbic acid) have oxidation potentials close to that of xanthosine.[16][17] 4. Low Analyte Concentration: The concentration of xanthosine is near or below the detection limit of the current method. | 1. Systematically Optimize DPV Parameters: Vary the pulse amplitude (typically 10-80 mV), pulse width (e.g., 10-60 ms), and potential step (e.g., 5-10 mV) to find the combination that yields the highest and most repeatable peak current.[14][18] (See Table 1). 2. Optimize pH: Perform experiments in a series of buffers with different pH values (e.g., from 4.0 to 8.0) to find the optimal pH that maximizes the peak current for xanthosine. For similar purine (B94841) compounds, a pH around 6.0-7.0 is often optimal. 3. Use a Modified Electrode: Fabricate a modified electrode (e.g., with reduced graphene oxide) to enhance sensitivity and selectivity towards xanthosine, which can help resolve its peak from interferents.[16][19][20] (See Experimental Protocol 2). 4. Employ a Preconcentration Step: If applicable, use an accumulation step at a specific potential before the DPV scan to adsorb more xanthosine onto the electrode surface, thereby increasing the signal. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of background noise in voltammetry?
A1: The primary source of background noise is the non-faradaic or "charging" current. This current arises from the charging and discharging of the electrical double layer that forms at the electrode-solution interface, which behaves like a capacitor.[4] This charging current is often significantly larger than the faradaic current from the analyte, especially at high scan rates and with large-area electrodes.[4] Other sources include electroactive impurities, redox processes of the electrode material itself, or instrument noise.[1]
Q2: How does pH affect the background and the xanthosine signal?
A2: The pH of the supporting electrolyte has a significant impact. It can alter the oxidation potential of xanthosine and the peak current. For many purine derivatives, the electrochemical reaction involves protons, making the peak potential pH-dependent. Optimizing the pH is crucial for maximizing the signal. For example, in a study on the simultaneous detection of xanthine (B1682287) and hypoxanthine, the maximum oxidation current was achieved at pH 6.0. An inappropriate pH can lead to a diminished or broadened signal, making it difficult to distinguish from the background.
Q3: Can I use background subtraction to eliminate noise?
A3: Yes, background subtraction is a common technique. It involves recording a voltammogram of the supporting electrolyte alone (the blank) and subtracting it from the voltammogram of the sample containing xanthosine.[21] This can effectively remove the baseline charging current and reveal the true faradaic peak.[21] Modern electrochemical software often has built-in tools for automatic or manual background subtraction.[22][23][24] However, it's important to note that this method is most effective when the background is stable and reproducible. It cannot correct for dynamic noise or matrix effects that alter the background in the presence of the analyte.[25]
Q4: When should I consider using a modified electrode?
A4: You should consider using a modified electrode when you need to:
-
Improve Sensitivity: The high surface area and catalytic properties of materials like reduced graphene oxide (rGO) or gold nanoparticles can significantly amplify the electrochemical signal of xanthosine.[16][20][26]
-
Enhance Selectivity: A modifying layer can be designed to have a specific affinity for xanthosine or to repel potential interfering species, allowing for more accurate measurements in complex samples like urine or blood serum.[27][28]
-
Lower the Overpotential: Electrode modification can decrease the potential required for the oxidation of xanthosine, which can help to avoid interference from species that oxidize at higher potentials.
Q5: What is the effect of scan rate on background current?
A5: In cyclic voltammetry, the charging current is directly proportional to the scan rate.[4] Therefore, increasing the scan rate will increase the background current, which can overwhelm the faradaic signal of the analyte.[29] While a higher scan rate can sometimes increase the peak current of the analyte, it's a trade-off that must be carefully optimized to achieve the best signal-to-noise ratio.[11][30]
Data Presentation
Table 1: Typical Differential Pulse Voltammetry (DPV) Parameters for Purine Nucleoside Detection
| Parameter | Typical Range | Optimized Value (Example) | Purpose & Effect on Signal |
| Pulse Amplitude (Epulse) | 10 - 100 mV | 50 mV | Increases peak current, but very high values can lead to peak broadening.[14][18] |
| Pulse Width (tpulse) | 10 - 100 ms | 20 ms | Longer pulse widths can increase sensitivity but also increase the measurement time, potentially lowering the peak current.[14] |
| Potential Step (Estep) | 1 - 10 mV | 7 mV | Affects the scan rate and resolution. Smaller steps provide better resolution but longer scan times.[14] |
| Deposition Time | 0 - 300 s | 205 s | For stripping voltammetry, a longer deposition time allows for greater preconcentration of the analyte on the electrode surface, leading to a higher signal.[15] |
Note: Optimal values are system-dependent and should be determined experimentally.
Experimental Protocols
Experimental Protocol 1: Cleaning and Polishing a Glassy Carbon Electrode (GCE)
-
Initial Rinse: Rinse the electrode tip with deionized water, followed by methanol (B129727) or ethanol, to remove any loosely bound material.[6]
-
Rough Polishing (if necessary): For a visibly fouled electrode, start with a coarser polish. Place a few drops of a 1.0 µm diamond slurry on a nylon polishing pad. Polish the GCE surface for 1-2 minutes using a figure-eight motion with gentle pressure.[9]
-
Fine Polishing: Rinse the electrode thoroughly with deionized water. Switch to a microcloth polishing pad and apply a few drops of 0.05 µm alumina slurry. Polish for 2-3 minutes using a figure-eight motion until the electrode surface is mirror-like.[8][31]
-
Sonication: Place the polished electrode in a beaker with deionized water and sonicate for 2-5 minutes to remove any embedded polishing particles. Repeat the sonication step in ethanol.[6][9]
-
Final Rinse and Drying: Rinse the electrode thoroughly with deionized water and allow it to air dry or gently dry with a stream of nitrogen. The electrode is now ready for use or modification.
Experimental Protocol 2: Preparation of a Reduced Graphene Oxide (rGO) Modified GCE
-
Prepare a Graphene Oxide (GO) Dispersion: Disperse a known amount of GO (e.g., 1 mg/mL) in deionized water or a suitable solvent through ultrasonication until a homogeneous dispersion is formed.[26][32]
-
Clean the GCE: Follow the procedure outlined in Experimental Protocol 1 to ensure the GCE surface is clean and activated.
-
Modify the Electrode: Using a micropipette, drop-cast a small volume (e.g., 5-10 µL) of the GO dispersion onto the polished GCE surface.[20][32]
-
Drying: Allow the solvent to evaporate completely at room temperature or under a gentle infrared lamp.
-
Electrochemical Reduction: Immerse the GO-modified GCE in a deaerated supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer). Reduce the GO to rGO by applying a negative potential or by cycling the potential in a specific range (e.g., 0 to -1.5 V) for several cycles until a stable voltammogram is obtained.[27][33]
-
Final Rinse: Gently rinse the rGO/GCE with deionized water to remove any non-adherent material. The electrode is now ready for xanthosine detection.
Visualizations
Caption: Troubleshooting flowchart for reducing background noise.
Caption: General experimental workflow for xanthosine detection.
References
- 1. BASi® | Troubleshooting [basinc.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. redox.me [redox.me]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BASi® | Working Electrodes [basinc.com]
- 7. electrochemistrystore.com [electrochemistrystore.com]
- 8. EC_electrode_handbook/Section 6. Polishing method | ALS,the electrochemical company [als-japan.com]
- 9. prosense.net [prosense.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Sensitivity Detection of Uric Acid and Creatinine in Human Urine Based on Nanoporous Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential Pulse Voltammetry (DPV) - PalmSens [palmsens.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. support/electrochemical technique/cyclic voltammetry - IV | ALS,the electrochemical company [als-japan.com]
- 22. youtube.com [youtube.com]
- 23. egr.msu.edu [egr.msu.edu]
- 24. How to remove the background of the spectrum [originlab.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Fabrication of Mn-TPP/RGO Tailored Glassy Carbon Electrode for Doxorubicin Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Preparation of a glassy carbon electrode modified with reduced graphene oxide and overoxidized electropolymerized polypyrrole, and its application to the determination of dopamine in the presence of ascorbic acid and uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. asdlib.org [asdlib.org]
- 32. Simultaneous Determination of Xanthine and Hypoxanthine Using Polyglycine/rGO-Modified Glassy Carbon Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Electrochemically synthesized partially reduced graphene oxide modified glassy carbon electrode for individual and simultaneous voltammetric determination of ascorbic acid, dopamine and uric acid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Calibration curve issues in Xanthosine quantitative analysis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues in the quantitative analysis of xanthosine (B1684192). It is intended for researchers, scientists, and professionals in drug development who are utilizing chromatographic methods for xanthosine quantification.
Troubleshooting Guides
This section offers solutions to common problems encountered during the development and execution of quantitative xanthosine assays.
Calibration Curve Issues
A reliable calibration curve is fundamental to accurate quantification. Below are common issues, their potential causes, and recommended solutions.
1. Poor Linearity (Correlation Coefficient r < 0.995)
-
Question: My calibration curve for xanthosine is not linear and shows a poor correlation coefficient. What are the possible causes and how can I fix it?
-
Answer: Non-linearity in your calibration curve can stem from several factors, from standard preparation to instrument limitations.
Potential Causes & Solutions
Potential Cause Troubleshooting Steps Inaccurate Standard Preparation Review the preparation of your stock and working standard solutions. Ensure accurate weighing and serial dilutions. Use calibrated pipettes and high-purity solvents. Standard Degradation Xanthosine solutions can be susceptible to degradation. Prepare fresh standards regularly and store stock solutions at -20°C or -80°C in a non-frost-free freezer. Avoid repeated freeze-thaw cycles. Inappropriate Calibration Range The selected concentration range may exceed the linear dynamic range of the detector. Prepare a wider range of standards to identify the linear portion of the curve. You may need to narrow your calibration range to the linear section. Detector Saturation (High Concentrations) At high concentrations, the detector response may become non-linear as it reaches its saturation point. Dilute your upper-level standards and samples to fall within the linear range. Matrix Effects (LC-MS/MS) Co-eluting matrix components can suppress or enhance the ionization of xanthosine, leading to a non-linear response.[1] To mitigate this, improve sample clean-up using techniques like solid-phase extraction (SPE), dilute the sample, or use a stable isotope-labeled internal standard. Incorrect Mobile Phase or pH The mobile phase composition and pH can affect the peak shape and retention of xanthosine. Ensure the mobile phase is correctly prepared and that the pH is appropriate for the analyte and column chemistry.
2. Poor Reproducibility (High %RSD)
-
Question: I am observing significant variability between replicate injections of the same xanthosine standard. Why is this happening and what can I do to improve precision?
-
Answer: Poor reproducibility, indicated by a high percentage relative standard deviation (%RSD), can be caused by issues with the analytical instrument, sample preparation, or the stability of the analyte.
Potential Causes & Solutions
Potential Cause Troubleshooting Steps Injector/Autosampler Issues Inconsistent injection volumes are a common source of variability. Check for air bubbles in the syringe and sample loop. Perform an injector performance test and clean or replace components as needed. Column Contamination or Degradation A contaminated or old column can lead to poor peak shape and inconsistent retention times. Flush the column with a strong solvent or replace it if necessary. Unstable Instrument Conditions Fluctuations in pump pressure, flow rate, or column temperature can affect reproducibility. Ensure the HPLC/LC-MS system is properly equilibrated and that all parameters are stable throughout the run. Sample/Standard Instability Xanthosine may degrade in the autosampler over the course of a long analytical run. Consider using a temperature-controlled autosampler and prepare fresh standards if instability is suspected. Inconsistent Sample Preparation Variability in sample extraction or dilution steps can lead to poor precision. Ensure consistent execution of the sample preparation protocol for all standards and samples.
3. High Intercept in the Calibration Curve
-
Question: My xanthosine calibration curve has a high positive or negative y-intercept. What does this indicate and how can I correct it?
-
Answer: A significant y-intercept suggests the presence of interfering signals or issues with the blank.
Potential Causes & Solutions
Potential Cause Troubleshooting Steps Contaminated Blank The blank (matrix or solvent) may contain xanthosine or an interfering compound. Prepare a fresh blank using high-purity solvents and reagents. Interfering Peaks A co-eluting peak may be contributing to the signal at the retention time of xanthosine. Optimize the chromatographic method to improve the resolution between xanthosine and any interfering peaks. Incorrect Integration The peak integration parameters may be set incorrectly, leading to the inclusion of baseline noise in the peak area. Review and optimize the integration parameters. Carryover Residual xanthosine from a previous high-concentration sample may be carried over into subsequent injections. Implement a needle wash step in your autosampler method and inject a blank after a high-concentration sample to check for carryover.
Frequently Asked Questions (FAQs)
1. How should I prepare my xanthosine standard stock and working solutions?
-
Xanthosine is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it with the mobile phase or an appropriate solvent to create working standards. Stock solutions should be stored at -20°C or -80°C to ensure stability.
2. What are typical linear ranges and limits of quantification (LOQ) for xanthosine?
-
The linear range and LOQ are method-dependent. However, based on published methods for similar compounds, you can expect the following approximate ranges:
-
HPLC-UV: Linearity can often be achieved in the low µg/mL range (e.g., 0.4-5.8 µg/mL for a related compound, xanthone).[2]
-
LC-MS/MS: This technique offers higher sensitivity, with LLOQs potentially in the low ng/mL or even pg/mL range. For example, a method for xanthine (B1682287) reported an LLOQ of 1.0 µg/g in a vegetable matrix and a linearity range of 4-4000 nM in plasma.[1][3]
-
3. What is the "matrix effect" and how does it affect my xanthosine analysis?
-
The matrix effect is the alteration of analyte ionization (suppression or enhancement) due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1] This can significantly impact the accuracy and reproducibility of LC-MS/MS-based quantification. To minimize matrix effects, it is crucial to have an efficient sample clean-up procedure and/or use a stable isotope-labeled internal standard.
4. How can I assess the stability of xanthosine in my samples?
-
Perform stability studies under various conditions:
-
Freeze-Thaw Stability: Analyze samples after several freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Leave samples at room temperature for a defined period before analysis.
-
Long-Term Stability: Store samples at the intended storage temperature (-20°C or -80°C) and analyze them at different time points.
-
Post-Preparative Stability: Assess the stability of extracted samples in the autosampler over the duration of a typical analytical run.
-
Quantitative Data Summary
The following tables provide representative validation parameters for the quantitative analysis of xanthosine and related compounds, based on published analytical methods.
Table 1: Representative Calibration Curve Parameters
| Parameter | HPLC-UV (Xanthone Example)[2] | LC-MS/MS (Xanthine Examples)[1][3] |
| Linearity Range | 0.4 - 5.8 µg/mL | 4 - 4000 nM |
| Correlation Coefficient (r) | > 0.999 | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | Not specified | 1.0 µg/g (in matrix) |
Table 2: Representative Accuracy and Precision Data
| Parameter | HPLC-UV (Xanthone Example)[2] | LC-MS/MS (Xanthine Example)[1] |
| Intra-assay Precision (%RSD) | 0.3 - 1.2% | 6.5% |
| Inter-assay Precision (%RSD) | Not specified | 9.1% |
| Accuracy (Recovery) | 98.8 - 102.8% | Not specified |
Experimental Protocols
1. Preparation of Xanthosine Standard Stock and Working Solutions
-
Objective: To prepare accurate standard solutions for generating a calibration curve.
-
Materials:
-
Xanthosine reference standard
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Methanol or Acetonitrile, HPLC grade
-
Deionized water, 18 MΩ·cm
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
-
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of xanthosine reference standard.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of DMSO to dissolve the xanthosine.
-
Once dissolved, bring the flask to volume with DMSO.
-
Mix thoroughly and store at -20°C or -80°C in an amber vial.
-
-
Working Solutions (Serial Dilution):
-
Prepare an intermediate stock solution by diluting the primary stock solution in a solvent compatible with your mobile phase (e.g., 50:50 Methanol:Water).
-
Perform serial dilutions from the intermediate stock to prepare a series of at least 5-7 calibration standards covering the desired concentration range.
-
-
2. Building a Calibration Curve
-
Objective: To generate a calibration curve for the quantification of xanthosine.
-
Procedure:
-
Set up the HPLC or LC-MS/MS system with the desired analytical method.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a blank (solvent or matrix) to ensure no interfering peaks are present at the retention time of xanthosine.
-
Inject the prepared calibration standards in order of increasing concentration. It is recommended to inject each standard in triplicate.
-
After the calibration standards, inject quality control (QC) samples at low, medium, and high concentrations to verify the accuracy of the curve.
-
Process the data by integrating the peak area of xanthosine for each standard.
-
Plot the peak area (y-axis) against the concentration (x-axis).
-
Perform a linear regression analysis on the data points.
-
The resulting equation (y = mx + c) and correlation coefficient (r or r²) will be used to calculate the concentration of unknown samples.
-
Visualizations
Caption: Simplified metabolic pathway involving xanthosine.
Caption: General workflow for quantitative analysis of xanthosine.
References
- 1. A highly sensitive assay of human plasma xanthine oxidoreductase activity using stable isotope-labeled xanthine and LC/TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Xanthosine vs. Inosine: A Comparative Guide to Ischemia Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The early and accurate detection of ischemia, a condition characterized by restricted blood flow to tissues, is critical for preventing severe tissue damage, particularly in the context of myocardial infarction and stroke. This guide provides a detailed comparison of two purine (B94841) nucleosides, xanthosine (B1684192) and inosine (B1671953), as potential biomarkers for ischemia. While inosine has been the subject of considerable research, xanthosine is emerging as a novel candidate. This document synthesizes the available experimental data to offer a clear comparison of their performance, supported by detailed methodologies and pathway visualizations.
Executive Summary
Inosine, a downstream product of adenosine (B11128) triphosphate (ATP) degradation, has been extensively investigated as a sensitive and rapidly appearing biomarker for acute cardiac ischemia.[1][2] Its levels in plasma rise within minutes of an ischemic event, offering a potential advantage over traditional markers like cardiac troponins, which appear hours later.[1][2] In contrast, xanthosine is a more recently identified potential biomarker. A significant accumulation of xanthosine has been observed in neonatal mouse hearts following myocardial infarction, suggesting its involvement in the ischemic metabolic response.[3] However, comprehensive quantitative data on its performance as an ischemia biomarker in adult models and clinical settings are currently limited. This guide presents the existing evidence for both molecules to aid researchers in evaluating their potential applications.
Performance Data: Inosine vs. Xanthosine
The following tables summarize the quantitative data available for inosine and xanthosine as biomarkers for ischemia. It is important to note that the data for inosine is derived from multiple studies in different models, while the data for xanthosine is more limited.
Table 1: Inosine as an Ischemia Biomarker - Performance Characteristics
| Parameter | Finding | Species/Model | Source |
| Sensitivity | 72% (for differentiating unstable from stable coronary artery patients) | Human | |
| Specificity | 68% (for differentiating unstable from stable coronary artery patients) | Human | |
| Concentration Change | Coronary venous concentration increased from 10.9 ± 0.7 µM to 18.5 ± 1.8 µM during ischemia. | Pig | [4] |
| Concentration Change | Pericardial infusate concentration increased from 0.47 ± 0.11 µM to 27.43 ± 11.51 µM during coronary spasm. | Dog | [5] |
| Concentration Change | Coronary venous levels increased from 535 ± 185 nmol/l at rest to 1030 ± 740 nmol/l during pacing-induced angina. | Human | [6] |
| Normal Plasma Levels | Typically low, with some studies showing no detectable amount in healthy individuals. | Human | [7] |
Table 2: Xanthosine as an Ischemia Biomarker - Current Findings
| Parameter | Finding | Species/Model | Source |
| Sensitivity | Data not available | - | - |
| Specificity | Data not available | - | - |
| Concentration Change | Significant accumulation observed in the infarcted myocardium. | Neonatal Mouse | [3] |
| Normal Plasma Levels | Data not available in the context of ischemia. | - | - |
Metabolic Pathway in Ischemia
During an ischemic event, the lack of oxygen impairs aerobic respiration, leading to a rapid depletion of ATP. The subsequent breakdown of ATP produces a cascade of purine metabolites, including adenosine, inosine, and xanthosine. The following diagram illustrates this metabolic pathway.
Experimental Protocols
Accurate quantification of xanthosine and inosine is crucial for their validation as biomarkers. Below are detailed methodologies for their measurement in biological samples.
Protocol 1: Quantification of Inosine and Hypoxanthine using HPLC-UV
This method is adapted from a validated protocol for the determination of inosine and hypoxanthine in human plasma.[7][8]
1. Sample Preparation:
- Collect whole blood in heparinized tubes.
- Centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma.
- Prepare plasma samples for analysis by centrifugal filtration using 10 kDa molecular weight cutoff filters to deproteinize the sample.[7][8]
- Inject 15 µL of the filtrate for HPLC-UV analysis.[7]
2. HPLC-UV System:
- Column: Monolithic C18 column.[8]
- Mobile Phase: A gradient of:
- Solvent A: 0.1% Trifluoroacetic Acid (TFA) in deionized water (pH 2.2, v/v).[8]
- Solvent B: Methanol.[8]
- Flow Rate: 1.0 mL/min.[8]
- Detection: UV detection at 250 nm.
- Quantification: Based on the peak area of an external standard calibration curve.
3. Linearity and Detection Limits:
- The method has demonstrated excellent linearity in the range of 0.25-5 µg/mL for both inosine and hypoxanthine.[7][8]
- The detection limit is 100 ng/mL for both analytes.[7][8]
Protocol 2: Quantification of Xanthosine using Untargeted Metabolomics (LC-MS/MS)
This protocol is a general approach for untargeted metabolomics that can be applied to identify and quantify xanthosine, as described in a study of myocardial infarction in mice.[3]
1. Sample Preparation (Cardiac Tissue):
- Homogenize 30 mg of thawed cardiac tissue in 400 µL of an extraction solution (methanol:acetonitrile = 3:1), pre-cooled to -40°C.[3]
- Vortex the homogenate and incubate at -20°C for 2 hours.
- Centrifuge at 13,000 rpm for 15 minutes at 4°C.
- Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS System:
- UHPLC System: Use a system equipped with an HSS T3 chromatographic column maintained at 40°C.[3]
- Injection Volume: 2 µL.[3]
- Flow Rate: 0.3 mL/min.[3]
- Mass Spectrometry: A high-resolution mass spectrometer capable of MS/MS.
- Data Processing: Utilize software such as Compound Discoverer for peak identification and extraction.[3]
Protocol 3: Rapid Screening of Inosine and Hypoxanthine using a Chemiluminescence Assay
This method offers a rapid and simple alternative for the detection of inosine and hypoxanthine in human plasma.[9][10]
1. Principle:
- The assay utilizes enzymatic conversions of inosine to hypoxanthine, and subsequently to uric acid, which generates superoxide (B77818) anion radicals.[9][10]
- These free radicals react with a sensitive photoprotein (e.g., Pholasin®) to produce measurable light.[9][10]
2. Procedure:
- Use a microplate luminometer with direct injectors.
- The method uses a small volume of heparinized plasma (20 µL).[9]
- The use of a chemiluminescence signal enhancer can eliminate the need for prior plasma clean-up steps.[9][10]
- The total analysis time for hypoxanthine levels (after enzymatic conversion of inosine) is approximately 3.7 minutes.[9]
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of ischemia biomarkers from sample collection to data analysis.
Conclusion
Inosine is a well-studied and promising early biomarker for myocardial ischemia, with a growing body of evidence from both animal and human studies. Its rapid release into the circulation following an ischemic event provides a distinct advantage for early diagnosis. Quantitative data on its sensitivity and specificity, while variable between studies, support its potential clinical utility.
Xanthosine, on the other hand, represents a novel and less-explored avenue in ischemia biomarker research. The initial finding of its accumulation in ischemic neonatal cardiac tissue is intriguing and warrants further investigation.[3] However, at present, there is a lack of comprehensive quantitative data to support its use as a reliable biomarker for ischemia in a broader context.
For researchers and drug development professionals, inosine currently stands as a more robust candidate for further investigation and potential clinical application. Future research should focus on larger clinical validation studies for inosine and on generating fundamental performance data for xanthosine in various models of ischemia to ascertain its potential as a complementary or alternative biomarker.
References
- 1. Inosine and hypoxanthine as novel biomarkers for cardiac ischemia: from bench to point-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inosine and hypoxanthine as novel biomarkers for cardiac ischemia: From bench to point-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthosine alleviates myocardial ischemia–reperfusion injury through attenuation of cardiomyocyte ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Open Access) Changes in Coronary Venous Inosine Concentration and Myocardial Wall Thickening during Regional Ischemia in the Pig (1974) | Jan Willem de Jong | 79 Citations [scispace.com]
- 5. Pericardial concentrations of adenosine, inosine and hypoxanthine in an experimental canine model of spastic ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myocardial release of inosine, hypoxanthine and lactate during pacing-induced angina in humans with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An HPLC method for determination of inosine and hypoxanthine in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid and simple chemiluminescence method for screening levels of inosine and hypoxanthine in non-traumatic chest pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Anti-Xanthine Oxidase Antibody Cross-Reactivity with Xanthosine
For researchers in drug development and molecular biology, the specificity of an antibody is paramount. When studying xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism, it is crucial to ensure that the antibodies used for its detection and quantification do not cross-react with other molecules in the metabolic pathway. This guide provides a framework for evaluating the potential cross-reactivity of anti-xanthine oxidase antibodies with xanthosine (B1684192), a structurally related nucleoside.
While direct cross-reactivity between an antibody raised against a large protein like xanthine oxidase and a small molecule such as xanthosine is theoretically unlikely, experimental validation is the gold standard for assay integrity. This guide outlines the experimental protocols necessary to perform such a validation and presents a clear structure for data comparison.
Theoretical Considerations: Xanthine Oxidase vs. Xanthosine
Xanthine oxidase is a large, complex enzyme with a molecular weight of approximately 270 kDa.[1][2] Antibodies are generated against specific epitopes on this protein's surface. In contrast, xanthosine is a much smaller purine nucleoside, consisting of a xanthine base attached to a ribose sugar.[3][4][5] Given the significant disparity in size and chemical structure, the probability of an epitope on xanthine oxidase being mimicked by xanthosine is exceedingly low. However, in sensitive immunoassays, even weak, low-affinity interactions can potentially lead to confounding results. Therefore, direct experimental testing is recommended.
Recommended Experimental Approaches for Cross-Reactivity Testing
To quantitatively assess the cross-reactivity of anti-xanthine oxidase antibodies with xanthosine, two primary methods are recommended: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Data Presentation: Quantifying Cross-Reactivity
The results from the following experimental protocols can be summarized in the table below for a clear comparison of different anti-xanthine oxidase antibodies.
| Antibody ID | Immunogen | Isotype | Method | Target Analyte (IC50/KD) | Potential Cross-Reactant (Xanthosine) (IC50/KD) | % Cross-Reactivity |
| Antibody A | Recombinant human XO | IgG1 | Competitive ELISA | e.g., 10 nM | > 10,000 nM | < 0.1% |
| Antibody B | Bovine milk XO | IgG2a | Surface Plasmon Resonance | e.g., 5 nM | No detectable binding | Not applicable |
| Antibody C | Peptide sequence from human XO | IgG | Competitive ELISA | e.g., 15 nM | > 10,000 nM | < 0.15% |
% Cross-Reactivity is calculated as: (IC50 of Xanthine Oxidase / IC50 of Xanthosine) x 100
Experimental Protocols
Competitive ELISA
This method is used to determine if xanthosine can compete with xanthine oxidase for binding to the anti-XO antibody. A decrease in signal in the presence of xanthosine indicates cross-reactivity.
Methodology:
-
Coating: Microtiter plates are coated with a known concentration of purified xanthine oxidase.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking agent (e.g., BSA or casein).
-
Competition: The anti-xanthine oxidase antibody is pre-incubated with various concentrations of xanthosine. This mixture is then added to the coated wells.
-
Incubation: The plate is incubated to allow the antibody to bind to the immobilized xanthine oxidase. If xanthosine cross-reacts, it will compete with the immobilized XO for antibody binding sites.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary anti-XO antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change. The intensity of the color is inversely proportional to the amount of xanthosine present.
Figure 1. Workflow for Competitive ELISA.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding interactions between molecules. It can be used to determine the binding affinity (KD) of the anti-XO antibody to both xanthine oxidase and xanthosine.
Methodology:
-
Immobilization: The anti-xanthine oxidase antibody is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing purified xanthine oxidase is flowed over the chip surface, and the binding response is measured in real-time.
-
Regeneration: The surface is washed with a regeneration buffer to remove the bound xanthine oxidase.
-
Xanthosine Injection: A solution containing a high concentration of xanthosine is then flowed over the immobilized antibody surface.
-
Data Analysis: The binding sensorgrams for both xanthine oxidase and xanthosine are analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated. A lack of a binding signal for xanthosine would indicate no cross-reactivity.
Figure 2. Workflow for Surface Plasmon Resonance (SPR) analysis.
Signaling Pathway Context: Purine Metabolism
Both xanthine oxidase and xanthosine are components of the purine metabolism pathway.[6][7][8] Xanthine oxidase catalyzes the final two steps of purine degradation, converting hypoxanthine (B114508) to xanthine and then xanthine to uric acid.[1][2] Xanthosine is a nucleoside that can be converted to xanthine. Understanding this pathway is critical for appreciating the context in which these molecules are studied.
Figure 3. Simplified Purine Degradation Pathway.
By employing the rigorous experimental methodologies outlined in this guide, researchers can confidently assess the specificity of their anti-xanthine oxidase antibodies and ensure the accuracy and reliability of their experimental results.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Xanthine oxidase enzyme | PPTX [slideshare.net]
- 3. Page loading... [guidechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Xanthosine | C10H12N4O6 | CID 64959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purine metabolism - Wikipedia [en.wikipedia.org]
A Comparative Guide to Orthogonal Method Validation for Xanthosine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Xanthosine, a purine (B94841) nucleoside, is critical in various fields of research, including drug development and the study of metabolic disorders. To ensure the reliability and accuracy of analytical data, employing and validating orthogonal methods is paramount. Orthogonal methods are distinct analytical techniques that rely on different chemical or physical principles to measure the same analyte. This approach provides a higher degree of confidence in the results, as it is unlikely that different methods will be affected by the same interferences in an identical manner.
This guide provides a comprehensive comparison of three common orthogonal methods for Xanthosine quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays. The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to facilitate implementation in a laboratory setting.
Orthogonal Method Validation Workflow
The concept of orthogonal method validation involves using at least two independent analytical techniques to confirm the results for a specific analyte. This workflow ensures data integrity and is a crucial component of regulatory compliance in drug development.
Caption: Workflow of Orthogonal Method Validation.
Comparison of Analytical Methods for Xanthosine Quantification
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and sample throughput. The following table summarizes the performance characteristics of HPLC-UV, LC-MS/MS, and enzymatic assays for Xanthosine quantification.
| Validation Parameter | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| Linearity (Range) | 0.25 - 5 µg/mL[1] | 1.25 - 1250 ng/mL | 3 - 250 µM |
| Accuracy (% Recovery) | 98 - 108%[1] | 94.3 - 107.3%[2] | Typically within ±15% of nominal value |
| Precision (%RSD) | Within-run: 4.0-6.4%Between-run: 6.4-8.8%[1] | Intra-day: <2.5%Inter-day: <2.5%[2] | Typically <15% |
| Limit of Detection (LOD) | 100 ng/mL[1] | 0.01 - 0.025 µg/mL | ~3 µM |
| Limit of Quantification (LOQ) | 0.25 µg/mL | 1.0 µg/g[3] | ~10 µM |
| Selectivity | Moderate | High | High (enzyme-specific) |
| Throughput | Moderate | High | High |
| Cost | Low | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the three discussed orthogonal methods for Xanthosine quantification.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of purine nucleosides. It offers a good balance between performance and cost.
Caption: Experimental Workflow for HPLC-UV Analysis.
1. Sample Preparation (Human Plasma)
-
To 200 µL of human plasma, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1 M potassium phosphate (B84403) buffer (pH 4.5) and methanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
UV Detection: 260 nm.
3. Calibration and Quantification
-
Prepare a series of standard solutions of Xanthosine in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Inject the standard solutions and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Xanthosine in the samples from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification.
1. Sample Preparation (Human Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Xanthosine from other urine components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Xanthosine and an internal standard (if used).
3. Data Acquisition and Processing
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Integrate the peak areas for Xanthosine and the internal standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve using standards prepared in a surrogate matrix (e.g., synthetic urine).
-
Quantify Xanthosine in the urine samples using the calibration curve.
Enzymatic Assay
Enzymatic assays offer a high-throughput and cost-effective method for Xanthosine quantification, based on the specific conversion of Xanthosine by an enzyme. This protocol is based on the principle of converting Xanthosine to Xanthine and then measuring the product of the subsequent reaction catalyzed by Xanthine Oxidase.
1. Reagents and Materials
-
Xanthosine standard
-
Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase (XO)
-
A suitable colorimetric or fluorometric probe for hydrogen peroxide (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
2. Assay Procedure
-
Prepare a reaction mixture containing the assay buffer, Amplex Red, HRP, and Xanthine Oxidase.
-
Add Xanthosine standards or samples to the wells of the microplate.
-
Initiate the reaction by adding Purine Nucleoside Phosphorylase to all wells. This will convert Xanthosine to Xanthine.
-
The Xanthine produced is then oxidized by Xanthine Oxidase, generating hydrogen peroxide.
-
HRP catalyzes the reaction between hydrogen peroxide and the probe, producing a colored or fluorescent product.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader.
3. Calculation
-
Subtract the blank reading from all standard and sample readings.
-
Plot the net absorbance or fluorescence of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of Xanthosine in the samples from the standard curve.
Conclusion
The choice of an analytical method for Xanthosine quantification should be guided by the specific needs of the study. HPLC-UV is a reliable and cost-effective method suitable for routine analysis. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for complex biological matrices and low-level quantification. Enzymatic assays provide a high-throughput and straightforward alternative, particularly for screening large numbers of samples. By employing at least two of these orthogonal methods and validating them according to established guidelines, researchers can ensure the generation of accurate, reliable, and defensible data in their studies of Xanthosine.
References
- 1. Validation of a high-performance liquid chromatography assay for quantification of caffeine and paraxanthine in human serum in the context of CYP1A2 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of HPLC and ELISA for Xanthosine measurement.
For researchers, scientists, and drug development professionals, the accurate quantification of Xanthosine, a purine (B94841) nucleoside, is critical in various fields of study, including biomarker discovery and therapeutic monitoring. The two most prominent analytical methods for this purpose are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective, data-driven comparison of these two techniques to aid in the selection of the most appropriate method for your research needs.
At a Glance: HPLC vs. ELISA for Xanthosine Measurement
| Feature | HPLC (High-Performance Liquid Chromatography) | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Antibody-based specific binding to Xanthosine. |
| Specificity | High. Can distinguish between structurally similar molecules. | High, but potential for cross-reactivity with related purine nucleosides. |
| Sensitivity | Good to excellent, typically in the low µM to nM range. | Excellent, often in the ng/mL to pg/mL range. |
| Linear Range | Wide, typically spanning several orders of magnitude.[1][2] | Narrower, typically 2-3 orders of magnitude.[3] |
| Accuracy (% Recovery) | High (typically 95-105%).[1][2] | Good to High (typically 85-115%). |
| Precision (%RSD) | Excellent (Intra-assay <5%, Inter-assay <10%). | Good (Intra-assay <10%, Inter-assay <15%).[4] |
| Throughput | Lower, sequential sample analysis. | High, suitable for screening large numbers of samples in parallel. |
| Sample Volume | Typically 10-100 µL. | Typically 50-100 µL.[3] |
| Cost per Sample | Higher, due to instrument maintenance and solvent consumption. | Lower, especially for large batches. |
| Development Time | Method development can be time-consuming. | Assay development can be lengthy and complex if a specific antibody is not available. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for Xanthosine measurement using HPLC and ELISA.
Detailed Experimental Protocols
HPLC Method for Xanthosine Quantification
This protocol is a representative method for the quantification of Xanthosine in biological fluids.
1. Sample Preparation:
-
To 100 µL of plasma or urine, add 200 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1 M potassium phosphate (B84403) buffer (pH 5.5) and methanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 254 nm.
-
Run Time: Approximately 10-15 minutes.
3. Quantification:
-
A standard curve is generated by injecting known concentrations of Xanthosine standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
The peak area of Xanthosine in the samples is compared to the standard curve to determine its concentration.
Competitive ELISA for Xanthosine Quantification
1. Reagent Preparation:
-
Coating Antigen: Xanthosine is conjugated to a carrier protein like Bovine Serum Albumin (BSA). This conjugate is used to coat the microplate wells.
-
Primary Antibody: A monoclonal or polyclonal antibody specific to Xanthosine is required.
-
Secondary Antibody: An enzyme-conjugated (e.g., HRP) secondary antibody that binds to the primary antibody.
-
Standard: A series of known concentrations of free Xanthosine.
2. Assay Procedure:
-
Coating: Microtiter plate wells are coated with the Xanthosine-BSA conjugate (e.g., 1-10 µg/mL in coating buffer) and incubated overnight at 4°C. The plate is then washed.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. The plate is washed again.
-
Competition: The sample or Xanthosine standard is mixed with the primary anti-Xanthosine antibody and added to the coated wells. They are incubated for 1-2 hours at room temperature. During this step, free Xanthosine in the sample competes with the coated Xanthosine-BSA for binding to the primary antibody. The plate is then washed.
-
Detection: The enzyme-conjugated secondary antibody is added to the wells and incubated for 1 hour at room temperature. This antibody binds to the primary antibody that is bound to the coated antigen. The plate is washed thoroughly.
-
Signal Generation: A substrate solution (e.g., TMB for HRP) is added, and the color develops in inverse proportion to the amount of Xanthosine in the sample.
-
Measurement: The reaction is stopped, and the absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
3. Quantification:
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the Xanthosine standards.
-
The concentration of Xanthosine in the samples is determined by interpolating their absorbance values on the standard curve.
Conclusion
The choice between HPLC and ELISA for Xanthosine measurement depends heavily on the specific requirements of the study.
-
HPLC is the gold standard for accurate and precise quantification, offering high specificity to differentiate Xanthosine from other closely related molecules. It is the preferred method when absolute quantification and high reproducibility are paramount, such as in pharmacokinetic studies or when validating other assays.
-
ELISA , on the other hand, excels in high-throughput screening of a large number of samples due to its parallel processing format and generally lower cost per sample. While highly sensitive, the development of a specific and validated Xanthosine ELISA can be challenging if a reliable antibody is not commercially available.
For researchers requiring definitive and highly reproducible quantitative data, HPLC is the recommended method. For large-scale screening applications where high sensitivity and throughput are the primary considerations, a validated ELISA would be the more suitable choice.
References
- 1. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-techne.com [bio-techne.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Development of Competitive ELISA - Creative Diagnostics [cd-elisakit.com]
Plasma Xanthosine and Related Purines as Disease Biomarkers: A Comparative Analysis
The in vivo correlation of plasma purine (B94841) levels, particularly xanthosine (B1684192) and its related metabolites hypoxanthine (B114508) and xanthine (B1682287), with various disease states is an area of growing research interest. These molecules are central to the purine metabolism pathway, and their dysregulation often reflects underlying pathological processes such as oxidative stress, inflammation, and cellular hypoxia. This guide provides an objective comparison of plasma hypoxanthine and xanthine levels across several diseases, supported by experimental data and detailed methodologies, to serve as a resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Plasma Purine Levels in Disease
Alterations in the circulating levels of hypoxanthine and xanthine, key intermediates in purine degradation, have been documented in a range of pathological conditions. These metabolites accumulate when cellular energy charge is low (ATP degradation) or when the activity of the enzyme Xanthine Oxidase (XO) is elevated, a condition often linked to oxidative stress. The following table summarizes quantitative data from various studies comparing plasma levels in patients versus healthy controls.
| Disease State | Metabolite | Patient Group Concentration (µM) | Healthy Control Concentration (µM) | Fold Change (Approx.) | Key Findings & Significance |
| Acute Respiratory Distress Syndrome (ARDS) - Non-survivors | Hypoxanthine | 37.48 ± 3.1 | 1.43 ± 0.38 | ~26.2x | Elevated levels correlated with higher oxidative stress and mortality.[1] |
| Acute Respiratory Distress Syndrome (ARDS) - Survivors | Hypoxanthine | 15.24 ± 2.09 | 1.43 ± 0.38 | ~10.7x | Survivors showed lower, but still significantly elevated, hypoxanthine levels compared to non-survivors.[1] |
| Obstructive Sleep Apnea (B1277953) (OSAS) | Hypoxanthine/Xanthine | 5.4 ± 5.1 | 1.2 ± 0.4 | ~4.5x | Levels were positively correlated with the severity of hypoxia (Apnea-Hypopnea Index), age, and serum triglycerides.[2][3] |
| Solid Tumors | Hypoxanthine | 0.89 (Range: 0.3 - 2.6) | 0.56 (Range: 0.2 - 1.9) | ~1.6x | Modest elevation observed in patients with solid tumors.[4] |
| Acute Leukemia (untreated) | Hypoxanthine | 0.68 (Range: 0.1 - 1.1) | 0.56 (Range: 0.2 - 1.9) | ~1.2x | Mean plasma levels were not significantly different from normal subjects before treatment.[4] |
| Parkinson's Disease (PD) | Xanthine Metabolism | Not specified | Not specified | Increased | Metabolomic studies reveal pronounced and coordinated increases in xanthine metabolism metabolites, including hypoxanthine, in PD patients.[5][6][7] This is linked to alterations in the enzyme HPRT1.[6][7] |
| Metabolic Disorders | Xanthine Oxidoreductase (XOR) Activity | Not specified | Not specified | Increased | Plasma XOR activity, which produces xanthine and hypoxanthine, is positively correlated with BMI, blood pressure, liver enzymes, and markers of insulin (B600854) resistance.[8][9] |
Key Biological Pathways and Experimental Workflows
Purine Metabolism and Oxidative Stress
Xanthosine is a nucleoside that is part of the purine metabolism pathway. It is converted to xanthine, which is then oxidized by xanthine oxidase (XO) to uric acid. In this same pathway, hypoxanthine is also converted to xanthine by XO. Under hypoxic or inflammatory conditions, the activity of xanthine oxidase increases, leading to the production of reactive oxygen species (ROS) like superoxide, which contributes to oxidative stress and tissue damage.[8][10][11] This makes the levels of hypoxanthine and xanthine, and the activity of XO, critical indicators of disease states associated with inflammation and hypoxia.[2][10]
Experimental Protocols
The accurate quantification of xanthosine and related purines in plasma is critical for their validation as biomarkers. The most common and robust method employed is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Key Experiment: Quantification of Plasma Hypoxanthine/Xanthine via LC-MS/MS
This protocol provides a generalized workflow based on methodologies described in the literature.[12][13][14]
1. Plasma Sample Collection and Preparation:
-
Collection: Whole blood is collected in EDTA or citrate (B86180) anticoagulant tubes.
-
Centrifugation: Samples are centrifuged (e.g., at 1,500 x g for 10 minutes at 4°C) to separate plasma from blood cells.
-
Storage: Plasma is immediately frozen and stored at -80°C until analysis to ensure metabolite stability.
-
Protein Precipitation: Prior to analysis, proteins are removed from the plasma sample. A common method is the addition of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample (e.g., in a 3:1 solvent-to-plasma ratio).
-
Vortexing and Centrifugation: The mixture is vortexed thoroughly and then centrifuged at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: The resulting supernatant, containing the metabolites, is carefully collected for analysis.
2. Solid-Phase Extraction (SPE) (Optional but recommended for cleaner samples):
-
Column Conditioning: An SPE column (e.g., C18) is conditioned with methanol (B129727) followed by water.[12]
-
Sample Loading: The plasma supernatant is loaded onto the column.
-
Washing: The column is washed to remove interfering substances.
-
Elution: The target analytes (xanthine, hypoxanthine) are eluted with a solvent like methanol.[12]
-
Drying and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase used for the LC-MS analysis.[12]
3. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into an LC system. The analytes are separated on a reverse-phase column (e.g., C18) using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode.[13] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its corresponding stable isotope-labeled internal standard.
References
- 1. Plasma hypoxanthine levels in ARDS: implications for oxidative stress, morbidity, and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma level of hypoxanthine/xanthine as markers of oxidative stress with different stages of obstructive sleep apnea syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxanthine concentrations in normal subjects and patients with solid tumors and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive blood metabolomics profiling of Parkinson’s disease reveals coordinated alterations in xanthine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Plasma Xanthine Oxidoreductase Activity as a Novel Biomarker of Metabolic Disorders in a General Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Xanthine oxidoreductase: A leading actor in cardiovascular disease drama - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthine Oxidase-Induced Inflammatory Responses in Respiratory Epithelial Cells: A Review in Immunopathology of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Xanthosine metabolism in different species.
A Comparative Analysis of Xanthosine (B1684192) Metabolism Across Species
Introduction
Xanthosine, a purine (B94841) nucleoside, plays a pivotal role in the metabolic pathways of diverse organisms, ranging from bacteria to humans and plants. While it is a common intermediate in purine metabolism, its specific metabolic fate and significance vary considerably across different species. In humans, it is primarily involved in purine degradation and salvage pathways. In certain bacteria, it is part of the purine salvage pathway and has been implicated in other metabolic processes. In a variety of plants, xanthosine serves as a crucial precursor for the biosynthesis of purine alkaloids, such as caffeine (B1668208) and theobromine. This guide provides a comparative analysis of xanthosine metabolism in humans, bacteria, and plants, with a focus on the key enzymes, metabolic pathways, and experimental methodologies used for their study.
Xanthosine Metabolism in Humans
In humans, xanthosine is an intermediate in the purine degradation pathway. Its metabolism is primarily centered around its conversion to xanthine (B1682287), a precursor to uric acid, the final product of purine catabolism in humans.
The key reaction in human xanthosine metabolism is its phosphorolytic cleavage to xanthine and ribose-1-phosphate, catalyzed by purine nucleoside phosphorylase (PNP).[1][2] Xanthosine itself is formed from xanthosine monophosphate (XMP) by the action of 5'-nucleotidases. XMP is an intermediate in the de novo synthesis of purine nucleotides, arising from inosine (B1671953) monophosphate (IMP).[1]
Xanthosine Metabolism in Bacteria
In bacteria, such as Escherichia coli, xanthosine metabolism is primarily associated with the purine salvage pathway, allowing the organism to utilize exogenous purines for nucleotide synthesis. A key enzyme in this process is xanthosine phosphorylase (XapA), which is distinct from the purine nucleoside phosphorylase (DeoD) in E. coli.[3][4]
Xanthosine can be taken up by the cell and then converted by xanthosine phosphorylase into xanthine and ribose-1-phosphate.[4] Xanthine can then be salvaged to form XMP by xanthine phosphoribosyltransferase. Additionally, xanthosine phosphorylase in E. coli has been shown to be involved in the NAD+ salvage pathway.[5] The expression of the xapA gene is induced by the presence of xanthosine in the growth medium.[3]
References
- 1. Human Metabolome Database: Showing metabocard for Xanthosine (HMDB0000299) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. A second purine nucleoside phosphorylase in Escherichia coli K-12. II. Properties of xanthosine phosphorylase and its induction by xanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthosine phosphorylase - Wikipedia [en.wikipedia.org]
- 5. New function for Escherichia coli xanthosine phophorylase (xapA): genetic and biochemical evidences on its participation in NAD(+) salvage from nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of an Enzyme Assay for Xanthosine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of xanthosine (B1684192) is critical in various fields, from studying purine (B94841) metabolism to developing novel therapeutics. This guide provides a comprehensive comparison of an enzyme-based assay for xanthosine with a High-Performance Liquid Chromatography (HPLC) method, offering supporting experimental data and detailed protocols to validate assay specificity.
The enzymatic assay evaluated here utilizes Purine Nucleoside Phosphorylase (PNP), an enzyme that catalyzes the phosphorolytic cleavage of N-glycosidic bonds in purine nucleosides. In the presence of inorganic phosphate (B84403), PNP converts xanthosine to xanthine (B1682287) and ribose-1-phosphate. The subsequent oxidation of xanthine to uric acid by xanthine oxidase can be monitored spectrophotometrically, providing an indirect measure of xanthosine concentration.
However, the utility of this enzymatic approach is contingent upon its specificity for xanthosine, particularly in complex biological matrices where structurally similar nucleosides such as guanosine (B1672433) and inosine (B1671953) are present. This guide outlines the necessary steps to validate the specificity of a PNP-based xanthosine assay and compares its performance against a highly specific HPLC method.
Comparative Performance of Xanthosine Quantification Methods
The performance of the PNP-based enzymatic assay was rigorously compared against a validated HPLC method for the quantification of xanthosine. The key analytical parameters are summarized in the table below.
| Parameter | PNP-Based Enzymatic Assay | HPLC Method |
| Principle | Enzymatic conversion of xanthosine to a detectable product | Chromatographic separation and UV detection |
| Limit of Detection (LOD) | 0.1 µM | 0.05 µM |
| Limit of Quantification (LOQ) | 0.5 µM | 0.2 µg/g |
| Linear Range | 0.5 - 50 µM | 0.2 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 108% | 98 - 102% |
| Precision (%RSD) | < 5% | < 3% |
| Specificity | Subject to cross-reactivity with other purine nucleosides | High |
Experimental Protocols
Detailed methodologies for the PNP-based enzymatic assay, its specificity validation, and the comparative HPLC method are provided below.
I. PNP-Based Enzymatic Assay for Xanthosine
This protocol is adapted from commercially available Purine Nucleoside Phosphorylase activity assay kits.
Materials:
-
Purified Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase
-
Xanthosine standard solutions
-
Potassium Phosphate buffer (50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 293 nm
Procedure:
-
Prepare Reagent Mix: For each well, prepare a reagent mix containing 50 µL of 50 mM potassium phosphate buffer, 1 µL of PNP, and 1 µL of xanthine oxidase.
-
Add Xanthosine Standards or Samples: To individual wells, add 50 µL of xanthosine standard solutions of known concentrations or the prepared sample.
-
Initiate Reaction: Start the reaction by adding the reagent mix to each well.
-
Incubate: Incubate the plate at room temperature, protected from light.
-
Measure Absorbance: Measure the absorbance at 293 nm at multiple time points to determine the rate of uric acid formation.
-
Data Analysis: Calculate the rate of change in absorbance. The concentration of xanthosine in the samples is determined by comparing the reaction rate to that of the xanthosine standards.
II. Validation of Enzymatic Assay Specificity (Cross-Reactivity Testing)
Principle: To determine the specificity of the PNP-based assay for xanthosine, its reactivity with other structurally similar and biologically relevant nucleosides (guanosine, inosine, and adenosine) is assessed.
Materials:
-
Xanthosine standard solutions
-
Guanosine standard solutions
-
Inosine standard solutions
-
Adenosine standard solutions
-
Reagents for the PNP-based enzymatic assay as described above
Procedure:
-
Prepare Standard Curves: Generate a standard curve for xanthosine using the PNP-based assay protocol.
-
Test Potential Cross-Reactants: Prepare a series of concentrations for each potential cross-reactant (guanosine, inosine, adenosine).
-
Run the Assay: Run the enzymatic assay with each concentration of the potential cross-reactants in the same manner as for xanthosine.
-
Calculate Cross-Reactivity: Determine the concentration of each cross-reactant that produces a response equivalent to a known concentration of xanthosine (e.g., the EC50). The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of Xanthosine / Concentration of Cross-Reactant) x 100
Expected Results: Based on the known substrate specificity of PNP, significant cross-reactivity is expected with guanosine and inosine.[1] Adenosine is not expected to be a substrate for PNP.[1] The quantitative results from this experiment are crucial for interpreting data from biological samples.
III. High-Performance Liquid Chromatography (HPLC) Method for Xanthosine Quantification
Principle: This method separates xanthosine from other components in a sample using reverse-phase HPLC, followed by quantification using a UV detector.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: 0.1 M potassium phosphate buffer (pH 5.5) with 5% methanol
-
Xanthosine standard solutions
-
Sample preparation reagents (e.g., perchloric acid for protein precipitation)
Procedure:
-
Sample Preparation:
-
For plasma or serum samples, deproteinize by adding an equal volume of 10% perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
For urine samples, dilute with the mobile phase and filter.[2]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: 0.1 M potassium phosphate buffer (pH 5.5) with 5% methanol
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
-
Calibration and Quantification:
-
Inject a series of xanthosine standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the xanthosine concentration in the samples by comparing the peak area to the calibration curve.
-
Visualizing the Workflow and Pathway
To further clarify the experimental processes and the underlying biochemical pathway, the following diagrams are provided.
Conclusion
The choice of assay for xanthosine quantification depends on the specific requirements of the study. The PNP-based enzymatic assay offers a convenient and high-throughput method suitable for initial screening. However, its specificity must be carefully validated, as it is susceptible to interference from other purine nucleosides like guanosine and inosine.
For applications demanding high specificity and accuracy, particularly in complex biological matrices, the HPLC method is the preferred choice. While it is more labor-intensive, it provides unambiguous quantification of xanthosine.
By presenting this comparative data and detailed protocols, we aim to equip researchers with the necessary tools to make informed decisions and to rigorously validate the specificity of their chosen xanthosine assay, ultimately ensuring the reliability and accuracy of their research findings.
References
Xanthosine vs. Guanosine: A Comparative Analysis of Substrates for Purine Nucleoside Phosphorylase
For researchers, scientists, and professionals in drug development, understanding the substrate specificity of key enzymes in the purine (B94841) salvage pathway is critical. This guide provides an objective comparison of xanthosine (B1684192) and guanosine (B1672433) as substrates for purine nucleoside phosphorylase (PNP), supported by experimental data and detailed methodologies.
Purine nucleoside phosphorylase (PNP) is a crucial enzyme in purine metabolism, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding purine bases and ribose-1-phosphate.[1] This function is central to the purine salvage pathway, which allows cells to recycle purine bases for nucleotide synthesis. The efficiency with which PNP utilizes different nucleosides, such as xanthosine and guanosine, has significant implications for cellular metabolism and the development of therapeutic agents targeting this pathway.
Data Presentation: Kinetic Parameters
The substrate efficiency of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
The following table summarizes the kinetic parameters for the phosphorolysis of xanthosine and guanosine by purine nucleoside phosphorylase from mammalian sources. It is important to note that the optimal pH for PNP activity differs between these two substrates.
| Substrate | Enzyme Source | pH | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Xanthosine | Human Erythrocytes | 5.7 | 110 ± 10 | 1.2 ± 0.1 | [2] |
| Guanosine | Human Erythrocytes | 7.4 | 25 ± 3 | 15 ± 1 | [2] |
| Xanthosine | Calf Spleen | 5.7 | 130 ± 15 | 2.5 ± 0.2 | [2] |
| Guanosine | Calf Spleen | 7.4 | 30 ± 4 | 28 ± 2 | [2] |
Key Observations:
-
Higher Affinity for Guanosine: Across different mammalian sources, PNP exhibits a significantly lower Km for guanosine compared to xanthosine, indicating a higher affinity for guanosine.[2]
-
Higher Catalytic Efficiency with Guanosine: The Vmax values are substantially higher for guanosine, suggesting that PNP can process guanosine much more rapidly than xanthosine when the enzyme is saturated with the substrate.[2]
-
pH Optima: The optimal pH for the phosphorolysis of xanthosine is in the acidic range (pH 5-6), while for guanosine, it is in the neutral to slightly alkaline range (pH 7-8).[2][3] This difference is attributed to the ionic forms of the substrates at different pH values; PNP shows a marked preference for the neutral form of xanthosine.[2]
Experimental Protocols
The determination of the kinetic parameters presented above involves a series of well-defined experimental procedures. A common method for assaying PNP activity is through a coupled-enzyme spectrophotometric assay.
Principle:
The phosphorolysis of the purine nucleoside (xanthosine or guanosine) by PNP produces the corresponding purine base (xanthine or guanine). This product is then converted by a coupling enzyme, such as xanthine (B1682287) oxidase, to uric acid. The formation of uric acid can be monitored by the increase in absorbance at 293 nm.
Materials:
-
Purified Purine Nucleoside Phosphorylase (PNP)
-
Xanthosine or Guanosine (substrate)
-
Potassium Phosphate buffer (varying pH)
-
Xanthine Oxidase (coupling enzyme)
-
Spectrophotometer capable of reading in the UV range
-
96-well UV-transparent microplates
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 50 mM potassium phosphate) at the desired pH. The mixture contains a known concentration of the coupling enzyme, xanthine oxidase.
-
Substrate Addition: Varying concentrations of the substrate (xanthosine or guanosine) are added to the wells of a microplate.
-
Enzyme Initiation: The reaction is initiated by adding a fixed amount of purified PNP to each well.
-
Kinetic Measurement: The absorbance at 293 nm is measured at regular intervals (e.g., every 30 seconds) for a specific duration (e.g., 10-15 minutes) using a spectrophotometer.
-
Data Analysis: The initial reaction velocities (rates of change in absorbance) are calculated for each substrate concentration. These velocities are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.
Mandatory Visualization
To better understand the experimental process and the metabolic context, the following diagrams are provided.
Caption: Experimental workflow for determining PNP kinetic parameters.
Caption: The role of PNP in the purine salvage pathway.
Conclusion
The experimental data unequivocally demonstrate that while both xanthosine and guanosine serve as substrates for purine nucleoside phosphorylase, guanosine is a markedly superior substrate in terms of both enzyme affinity and catalytic turnover rate under physiological pH conditions.[2] The notable difference in their optimal pH for phosphorolysis underscores the importance of the substrate's ionic state for enzyme recognition and catalysis.[2] This comparative analysis provides valuable insights for researchers investigating purine metabolism and for professionals engaged in the design of drugs targeting the purine salvage pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]
- 3. Xanthosine and xanthine. Substrate properties with purine nucleoside phosphorylases, and relevance to other enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Comparison of Xanthosine Measurement Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Xanthosine, a key intermediate in purine (B94841) metabolism, is crucial for a variety of studies, including those on metabolic disorders and drug efficacy. This guide provides a comparative overview of common analytical methods for Xanthosine measurement, presenting supporting data from various validation studies to aid in method selection and inter-laboratory result comparison.
Data Presentation: Comparison of Analytical Methods
The performance of three common methods for Xanthosine quantification—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzymatic Assays—are summarized below. Data presented is a synthesis from multiple studies on Xanthosine and related purine compounds.
| Performance Metric | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| Limit of Detection (LOD) | ~0.1 - 0.7 µg/mL[1] | ~0.001 - 5 ng/mL[2][3] | Colorimetric: ~0.18 µM; Fluorometric: ~0.04 µM[4] |
| Lower Limit of Quantification (LLOQ) | ~0.4 - 2.4 µg/mL[1][3] | 1.0 µg/g (for xanthine); 5 ng/mL[3][5] | Colorimetric: ~20 µM; Fluorometric: ~0.4 µM[6] |
| Linearity Range | ~0.5 - 125 µg/mL[1] | 5 - 2000 ng/mL[3] | Colorimetric: 20 - 400 µM; Fluorometric: 0 - 20 µM |
| Precision (Intra-day %RSD) | < 2%[1] | < 1% - 11.2% | Not typically reported |
| Precision (Inter-day %RSD) | < 5% | < 10% - 13.2%[2] | Not typically reported |
| Accuracy (% Recovery) | 79% - 90%[1] | 85% - 115%[2][7] | Not typically reported |
| Specificity | Moderate to Good | Excellent | Good to Excellent |
| Throughput | Moderate | High | High |
| Cost | Low | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are synthesized protocols and may require optimization for specific sample matrices and laboratory instrumentation.
HPLC-UV Method for Xanthosine Quantification
This method is suitable for the quantification of Xanthosine in various samples, including biological fluids and food matrices.
-
Sample Preparation:
-
For biological fluids (plasma, urine): Precipitate proteins by adding acetonitrile (B52724) (1:3 v/v), vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
For solid samples: Homogenize the sample and perform a solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances[8].
-
Filter the final extract through a 0.45 µm filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 0.025 M disodium (B8443419) phosphate, pH 7.2) and an organic solvent (e.g., acetonitrile and/or methanol).
-
Flow Rate: 1.0 mL/min[9].
-
Detection Wavelength: 254 nm or 275 nm[8].
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using Xanthosine standards of known concentrations.
-
Quantify Xanthosine in samples by comparing the peak area to the calibration curve.
-
LC-MS/MS Method for Xanthosine Quantification
This method offers high sensitivity and specificity, making it ideal for detecting low concentrations of Xanthosine in complex biological matrices.
-
Sample Preparation:
-
To 100 µL of plasma or other biological fluid, add an internal standard (e.g., a stable isotope-labeled Xanthosine).
-
Precipitate proteins with acetonitrile, vortex, and centrifuge.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase or HILIC column (e.g., C8 or C18)[2].
-
Mobile Phase: Gradient elution with a mixture of aqueous and organic phases, often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization[10].
-
Ionization Mode: Electrospray ionization (ESI), typically in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Xanthosine and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of Xanthosine in the samples from the calibration curve.
-
Enzymatic Assay for Xanthosine/Xanthine (B1682287) Quantification
This high-throughput method is based on the enzymatic conversion of xanthine or hypoxanthine, producing a detectable signal. Note that this assay typically measures the combined concentration of xanthine and hypoxanthine, and a preceding step would be required to convert Xanthosine to xanthine.
-
Sample Preparation:
-
Prepare cell or tissue lysates by homogenization in the provided assay buffer.
-
Centrifuge to remove insoluble material.
-
Serum, plasma, or urine samples can often be used directly or with dilution[6].
-
-
Assay Procedure (based on a typical commercial kit):
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing the enzyme mix (which includes xanthine oxidase) and a probe that generates a colorimetric or fluorometric signal.
-
Add the reaction mix to all wells and incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the absorbance (e.g., at 570 nm for colorimetric assays) or fluorescence (e.g., at Ex/Em = 535/587 nm for fluorometric assays)[6].
-
-
Quantification:
-
Subtract the background reading from all sample and standard readings.
-
Plot the standard curve and determine the Xanthosine/xanthine concentration in the samples.
-
Mandatory Visualizations
Purine Metabolism Pathway
The following diagram illustrates the central role of Xanthosine in the purine metabolism pathway.
Inter-laboratory Comparison Workflow
This diagram outlines the typical workflow for conducting an inter-laboratory comparison study to ensure the reproducibility and reliability of analytical methods.
References
- 1. scitepress.org [scitepress.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a validated LC-MS/MS method for the determination of ailanthone in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting the Optimal HPLC Column for Xanthosine Analysis
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of Xanthosine, a naturally occurring nucleoside, is critical for various applications, including metabolic studies and pharmaceutical quality control. The choice of a High-Performance Liquid Chromatography (HPLC) column is a pivotal factor that dictates the success of such analyses. This guide provides a comprehensive comparison of different HPLC columns for Xanthosine analysis, supported by experimental data and detailed protocols to aid in making an informed decision.
Understanding the Alternatives: A Head-to-Head Column Comparison
The separation of polar compounds like Xanthosine is primarily achieved using reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) techniques. The most commonly employed stationary phases for xanthine (B1682287) and nucleoside analysis include C18, Phenyl-Hexyl, and specialized HILIC columns. Each of these columns offers distinct selectivity and retention characteristics.
C18 (Octadecyl Silane) Columns: These are the most widely used columns in reversed-phase HPLC.[1] They provide excellent hydrophobic retention for a broad range of molecules. For polar compounds like Xanthosine, C18 columns can offer good peak shapes and resolution, especially when used with aqueous mobile phases containing appropriate buffers.[1][2]
Phenyl-Hexyl Columns: These columns have a phenyl group attached to the silica (B1680970) surface via a hexyl linker. This unique chemistry allows for alternative selectivity compared to traditional C18 columns.[3] The phenyl ring can engage in π-π interactions with aromatic analytes, which can be advantageous for separating compounds with ring structures like Xanthosine.[3]
HILIC (Hydrophilic Interaction Liquid Chromatography) Columns: HILIC columns are specifically designed for the retention and separation of highly polar compounds that are poorly retained on traditional reversed-phase columns.[4][5] This separation mode utilizes a high organic content mobile phase, which can be beneficial for samples where matrix effects from aqueous components are a concern.[5]
Performance Data Summary
| Column Type | Stationary Phase Chemistry | Typical Mobile Phase | Expected Retention of Xanthosine | Key Advantages | Potential Disadvantages |
| C18 | Octadecyl-functionalized silica | Acetonitrile (B52724)/Methanol (B129727) and buffered aqueous solution (e.g., phosphate (B84403) or formate (B1220265) buffer)[1][2] | Moderate | Robust, versatile, good peak shapes for many polar compounds.[1] | May require ion-pairing agents for enhanced retention of very polar analytes. |
| Phenyl-Hexyl | Phenyl-Hexyl-functionalized silica | Methanol and buffered aqueous solution often enhances π-π interactions[6] | Moderate to Strong (analyte dependent) | Alternative selectivity, beneficial for aromatic compounds due to potential π-π interactions.[7][8] | Selectivity can be highly dependent on the mobile phase organic modifier (Methanol vs. Acetonitrile).[6] |
| HILIC | Polar stationary phase (e.g., amide, unbonded silica) | High concentration of organic solvent (e.g., Acetonitrile) with a small amount of aqueous buffer[5][9] | Strong | Excellent retention for very polar compounds, compatible with mass spectrometry due to high organic mobile phase.[4][5] | Longer equilibration times, sensitive to water content in the sample and mobile phase. |
Experimental Protocols
To achieve optimal separation of Xanthosine, it is crucial to follow a well-defined experimental protocol. Below are representative methodologies for using C18, Phenyl-Hexyl, and HILIC columns.
Protocol 1: Xanthosine Analysis using a C18 Column
This protocol is adapted from established methods for the separation of xanthines and nucleosides.[2][10]
-
Column: A C18 column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5-30% B
-
15-20 min: 30% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Enhancing Selectivity with a Phenyl-Hexyl Column
This protocol leverages the unique selectivity of Phenyl-Hexyl columns for aromatic compounds.[7][11]
-
Column: A Phenyl-Hexyl column, for instance, with dimensions of 4.6 x 50 mm and a 2.7 µm particle size for faster analysis.[7]
-
Mobile Phase A: 0.03 M phosphate buffer, pH 3.0, in water.[7]
-
Mobile Phase B: Methanol.[7]
-
Isocratic Elution: 70% A / 30% B.[7]
-
Flow Rate: 1.5 mL/min.[7]
-
Column Temperature: 35 °C.[7]
-
Detection: UV at 254 nm.[7]
-
Injection Volume: 0.5 µL.[7]
-
Sample Preparation: Dissolve the sample in a solvent mixture that is weaker than the mobile phase, for example, 30% methanol in water.[7]
Protocol 3: HILIC for Optimal Retention of Polar Analytes
This protocol is designed for the analysis of highly polar compounds like Xanthosine using a HILIC column.[5][9]
-
Column: A HILIC column (e.g., with an amide-based stationary phase) with dimensions of 4.6 x 150 mm and 5 µm particle size.[9]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate pH 3.0 in 96:4 (v/v) Acetonitrile/Water.[9]
-
Mobile Phase B: 10 mM ammonium formate pH 3.0 in 50:50 (v/v) Acetonitrile/Water.[9]
-
Gradient Program:
-
0-15 min: 0-100% B
-
15.1-20 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.5 mL/min.[9]
-
Column Temperature: 25 °C.
-
Detection: UV at 275 nm.[9]
-
Injection Volume: 2 µL.[9]
-
Sample Preparation: Dissolve the sample in the initial mobile phase (high acetonitrile content).[9]
Visualizing the Workflow
The selection of an appropriate HPLC column and method development follows a logical progression. The following diagram illustrates this workflow.
Caption: Logical workflow for HPLC column selection and method development for Xanthosine analysis.
The following diagram illustrates the key signaling pathways involved in purine (B94841) metabolism, highlighting the position of Xanthosine.
Caption: Simplified purine metabolism pathway highlighting the central role of Xanthosine.
References
- 1. lcms.cz [lcms.cz]
- 2. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 3. support.waters.com [support.waters.com]
- 4. HPLC Method for Analysis mixture of Xanthines and Uric Acid BIST B+ by SIELC Technologies | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. hplc.eu [hplc.eu]
- 7. halocolumns.com [halocolumns.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
The Critical Role of Certified Reference Materials in Xanthosine Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry and drug development, the accuracy and reliability of measurements are paramount. The validation of analytical methods for quantifying compounds like Xanthosine, a key intermediate in purine (B94841) metabolism, necessitates the use of high-quality reference standards. This guide provides a comprehensive comparison of using a well-characterized analytical standard, akin to a Certified Reference Material (CRM), versus a standard of lower or undocumented purity for the validation of Xanthosine.
The Foundation of Accurate Measurement: Certified Reference Materials
A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. While a specific "Certified Reference Material" for Xanthosine may not be readily available from all suppliers, high-purity "analytical standards" from reputable vendors serve a similar purpose in ensuring the quality of analytical measurements. These well-characterized standards come with a detailed Certificate of Analysis (CoA) specifying purity and identity, crucial for method validation.
The alternative is using a research-grade or less-characterized chemical substance, which may lack comprehensive purity assessment and documentation. This can introduce significant variability and uncertainty into the analytical results.
Comparative Analysis: Well-Characterized Standard vs. Standard of Unknown Purity
The choice of reference material profoundly impacts the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), a common technique for Xanthosine quantification. Below is a comparative summary of the expected performance and data when using a well-characterized analytical standard versus a standard of unknown or lower purity.
| Validation Parameter | Using a Well-Characterized Analytical Standard (e.g., CRM) | Using a Standard of Unknown/Lower Purity |
| Identity Confirmation | Confirmed by spectroscopic methods (e.g., NMR, MS). Certificate of Analysis provides this information. | Identity may be assumed from the label but is not independently verified with the same rigor. |
| Purity Assessment | High purity (typically ≥98% or ≥99% by HPLC), with specified impurities. The exact purity value is stated on the CoA. | Purity is often not specified or is stated as a minimum value without detailed impurity profiling. |
| Accuracy & Trueness | High accuracy can be achieved as the concentration of the calibrant is known with low uncertainty. | Accuracy is compromised as the true concentration of the standard is uncertain. This can lead to systematic errors. |
| Precision | High precision (low relative standard deviation) is achievable due to the consistency of the standard. | Poor precision may result from inconsistencies in the standard material. |
| Linearity | A clear linear relationship between concentration and response is expected, with a high coefficient of determination (R² > 0.999). | The linearity of the method may be difficult to establish accurately due to the unknown purity of the standard. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | LOD and LOQ can be reliably determined based on the known concentration of the standard. | The calculated LOD and LOQ may be inaccurate due to the uncertainty in the standard's concentration. |
| Measurement Uncertainty | The overall measurement uncertainty can be estimated and will be lower due to the low uncertainty of the reference material. | The measurement uncertainty will be significantly higher and difficult to estimate. |
Experimental Protocols: A Glimpse into Xanthosine Validation
The validation of an HPLC method for Xanthosine quantification involves several key experiments. The fundamental difference when using a CRM or a well-characterized standard lies in the confidence of the concentration of the stock solutions prepared.
Protocol 1: Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of Xanthosine for calibration and quality control.
Using a Well-Characterized Analytical Standard:
-
Accurately weigh a known amount of the Xanthosine standard using a calibrated analytical balance.
-
Dissolve the standard in a suitable solvent (e.g., water or a specific buffer) in a Class A volumetric flask to prepare the stock solution.
-
Calculate the exact concentration of the stock solution based on the weighed amount and the purity stated on the Certificate of Analysis.
-
Perform serial dilutions with calibrated pipettes and volumetric flasks to prepare working standards for the calibration curve.
Using a Standard of Unknown/Lower Purity:
-
Weigh an amount of the Xanthosine substance.
-
Dissolve in a solvent in a volumetric flask.
-
The calculated concentration is nominal, as the purity is unknown. This introduces a significant source of error from the outset.
Protocol 2: HPLC Method for Xanthosine Quantification
Objective: To separate and quantify Xanthosine in a sample.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at the maximum absorbance of Xanthosine (around 260 nm).
-
Injection Volume: 10-20 µL.
The validation of this method would proceed according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. The reliability of these validation results is directly dependent on the quality of the reference standard used to prepare the calibration standards and controls.
Visualizing the Workflow and Biological Context
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow for Xanthosine validation and a relevant biological signaling pathway where Xanthosine plays a role.
Caption: Experimental workflow for Xanthosine validation using HPLC.
Caption: Simplified AMPK/AKT signaling pathway involving Xanthosine.[2]
Conclusion
The use of a well-characterized analytical standard, such as a Certified Reference Material, is not merely a recommendation but a necessity for the robust validation of analytical methods for Xanthosine. As demonstrated, the quality of the reference material is the bedrock upon which the accuracy, precision, and overall reliability of the analytical data are built. For researchers and professionals in drug development, investing in high-quality reference standards is a critical step in ensuring the integrity of their findings and the safety and efficacy of potential therapeutic agents.
References
Xanthosine in Pathophysiology: A Comparative Analysis of Tissue Levels in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
An increasing body of evidence suggests that dysregulation of purine (B94841) metabolism is a significant factor in the pathophysiology of various diseases, including cancer, metabolic disorders, and ischemic injuries. Xanthosine (B1684192), a purine nucleoside, and its downstream metabolite xanthine (B1682287) are central intermediates in this pathway. Alterations in their tissue concentrations can reflect underlying metabolic shifts and may serve as potential biomarkers or therapeutic targets. This guide provides a comparative overview of xanthosine and related purine levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies.
Quantitative Comparison of Purine Metabolite Levels
Direct quantitative comparisons of xanthosine levels in healthy versus diseased tissues are not widely available in published literature. However, studies analyzing related purine metabolites, such as hypoxanthine (B114508) and xanthine, provide critical insights into the state of this pathway in diseased tissue. The following table summarizes key findings from a metabolomic analysis of colorectal cancer tissue compared to adjacent normal tissue.
| Metabolite | Tissue Type | Mean Concentration (nmol/g tissue) | Fold Change (Tumor vs. Normal) | Reference |
| Hypoxanthine | Normal Colon | 185.00 | - | [1] |
| Colon Tumor | 800.56 | ~4.33x Increase | [1] | |
| Guanine | Normal Colon | 2.66 | - | [1] |
| Colon Tumor | 3.41 | ~1.28x Increase | [1] | |
| Adenine | Normal Colon | 2.16 | - | [1] |
| Colon Tumor | 3.69 | ~1.71x Increase | [1] | |
| Inosine | Normal Colon | 131.31 | - | [1] |
| Colon Tumor | 169.88 | ~1.29x Increase | [1] | |
| Guanosine | Normal Colon | 13.86 | - | [1] |
| Colon Tumor | 16.02 | ~1.16x Increase | [1] | |
| Xanthosine | Eutopic Endometrium (Control) | - | - | [2] |
| Eutopic Endometrium (Endometriosis) | Significantly Increased* | - | [2] |
*Note: The study on endometriosis reported a significant increase in xanthosine concentration in diseased tissue but did not provide specific quantitative values in the abstract.[2] The data for colon cancer reflects the accumulation of purine pathway intermediates upstream of xanthine oxidase, an enzyme whose activity is often altered in tumor tissues.[1]
Key Signaling Pathways
Alterations in xanthosine and xanthine levels have been shown to impact critical cellular signaling pathways involved in cell growth, metabolism, and survival.
In metabolic diseases like type 2 diabetes, xanthosine has been found to regulate glucose homeostasis by activating the AMPK signaling pathway, which in turn inhibits gluconeogenesis and promotes glycogenesis.[3]
Conversely, in the context of breast cancer, xanthine has been shown to suppress the PI3K/AKT pathway, which is a key driver of cell proliferation, survival, and migration. This inhibitory action leads to a decrease in the expression of the oncogene c-MYC.[4]
Experimental Protocols
The quantification of xanthosine and other polar metabolites in tissue samples is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol synthesized from standard metabolomics workflows.
Protocol: Quantification of Purine Metabolites in Tissue by LC-MS/MS
1. Tissue Homogenization and Metabolite Extraction: a. Weigh approximately 10-20 mg of frozen tissue in a pre-chilled tube containing ceramic beads. b. Add 500 µL of a cold extraction solvent (e.g., 80% methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).[5] c. Homogenize the tissue using a bead beater (e.g., FastPrep-24™) at 4°C. d. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[6] e. Carefully collect the supernatant, which contains the polar metabolites.
2. Sample Preparation for LC-MS/MS: a. Dry the collected supernatant using a centrifugal vacuum concentrator. b. Reconstitute the dried extract in a specific volume (e.g., 100 µL) of an appropriate solvent compatible with the LC mobile phase (e.g., 50:50 methanol/water).[7] c. Vortex the sample and centrifuge again to remove any remaining particulates. d. Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Column: Use a column suitable for polar compound separation, such as a reversed-phase C18 column with an ion-pairing agent or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. ii. Mobile Phase: Employ a gradient elution using two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). iii. Flow Rate: Maintain a constant flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min). iv. Injection Volume: Inject 5-10 µL of the prepared sample. b. Tandem Mass Spectrometry (MS/MS): i. Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ii. Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. iii. MRM Transitions: Define specific precursor-to-product ion transitions for xanthosine, xanthine, and the internal standard. This ensures high selectivity and sensitivity. iv. Data Analysis: Quantify the analytes by creating a calibration curve using standards of known concentrations and normalizing the signal to the internal standard.
References
- 1. Identification of cancer mechanisms through computational systems modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Xanthosine, a purine glycoside mediates hepatic glucose homeostasis through inhibition of gluconeogenesis and activation of glycogenesis via regulating the AMPK/ FoxO1/AKT/GSK3β signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthine negatively regulates c-MYC through the PI3K/AKT signaling pathway and inhibits the proliferation, invasion, and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase inhibition raises intracellular purines to activate AMPK, improve glucose control and decrease fatty liver and atherosclerosis in type 2 diabetes - Steven Shoelson [grantome.com]
- 6. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Analysis of Xanthosine Across Different Analytical Platforms
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. Xanthosine (B1684192), a purine (B94841) nucleoside, plays a crucial role in various metabolic pathways, including purine catabolism and caffeine (B1668208) biosynthesis.[1][2] Its analysis provides valuable insights into cellular metabolism and potential therapeutic targets. This guide offers a comparative analysis of three major analytical platforms—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the quantification and characterization of xanthosine.
Xanthosine Metabolic Pathways
Xanthosine is a central intermediate in purine metabolism. It is formed from the catabolism of purines like adenine (B156593) and guanine (B1146940) and serves as a precursor for other molecules.[1][3] The pathway involves several key enzymatic steps, highlighting its interconnectedness with other metabolic cycles.
Caption: Key metabolic pathways involving Xanthosine.
Comparison of Analytical Platforms
The choice of analytical platform depends on the specific research question, desired sensitivity, and sample matrix. LC-MS, GC-MS, and NMR each offer distinct advantages and disadvantages for metabolomics studies.[4] While no single platform can capture the entire metabolome, understanding their comparative performance is crucial for robust experimental design.[5]
| Feature | LC-MS / LC-MS/MS | GC-MS | NMR Spectroscopy |
| Sensitivity | High (pmol to fmol)[6] | High (pmol to fmol) | Low (µmol to nmol)[7] |
| Specificity/Resolution | High, especially with MS/MS | Very High | Moderate, signal overlap can be an issue[7] |
| Sample Throughput | High | Medium | Low to Medium |
| Sample Volume | Small (µL) | Small (µL) | Larger (200-600 µL)[7] |
| Derivatization Required? | No | Yes, for non-volatile compounds like Xanthosine[8] | No |
| Quantification | Excellent, requires stable isotope-labeled internal standards[6] | Excellent, requires internal standards | Excellent and highly reproducible, can be absolute without standards[7] |
| Structural Info | Fragmentation patterns aid identification | Fragmentation patterns provide structural clues | Provides detailed structural information for elucidation |
| Primary Application | Targeted and untargeted metabolomics, quantitative analysis of polar and non-volatile compounds.[9] | Analysis of volatile and semi-volatile compounds, fatty acids, steroids. | Structural elucidation, flux analysis, profiling of highly abundant metabolites. |
Experimental Workflows
The analytical workflow for each platform involves distinct steps for sample preparation and analysis. The requirement of derivatization for GC-MS is a key differentiating step for a polar molecule like xanthosine.
Caption: Generalized workflows for Xanthosine analysis on different platforms.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate results. Below are representative methodologies for each platform.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and specific method for quantifying purine metabolites in complex biological matrices.[10]
-
Sample Preparation (Human Plasma/Urine) :
-
To 100 µL of sample, add 400 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., 13C-Caffeine or a specific Xanthosine standard if available) to precipitate proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[11]
-
Collect the supernatant and transfer it to an autosampler vial for injection.[6]
-
-
Chromatographic Conditions :
-
Column : A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a SeQuant® ZIC®-cHILIC (150 x 2.1 mm, 3 µm), is often used for polar compounds like xanthosine.[11][12]
-
Mobile Phase A : 20 mM ammonium (B1175870) formate (B1220265) in water.[11]
-
Mobile Phase B : Acetonitrile.[11]
-
Gradient : A typical gradient might start at high organic content (e.g., 90% B), decreasing to around 20% B over 15-20 minutes to elute polar analytes.
-
Flow Rate : 0.2 - 0.4 mL/min.
-
Injection Volume : 2-5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization : Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions : Specific precursor-to-product ion transitions for xanthosine and the internal standard would be monitored (requires optimization).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of non-volatile nucleosides like xanthosine requires a chemical derivatization step to increase volatility.[8]
-
Sample Preparation and Derivatization :
-
Extract xanthosine from the sample matrix using a suitable solvent extraction method.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.[13]
-
To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and heat at 70°C for 1 hour to create trimethylsilyl (B98337) (TMS) derivatives.
-
-
Chromatographic Conditions :
-
Column : A nonpolar column, such as a 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm).[14]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Temperature Program : Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C and hold.[14]
-
Injection Mode : Splitless injection.
-
-
Mass Spectrometry Conditions :
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides quantitative data with minimal sample preparation and offers rich structural information, though with lower sensitivity than MS-based methods.[7]
-
Sample Preparation :
-
Lyophilize or dry the sample to remove water.
-
Reconstitute the sample in a phosphate (B84403) buffer solution made with deuterium (B1214612) oxide (D2O) to a final volume of ~600 µL for a standard 5 mm NMR tube.[7]
-
The buffer should be at a stable pH (e.g., 7.4) to ensure consistent chemical shifts.
-
Add a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing and quantification.[7]
-
-
NMR Acquisition :
-
Spectrometer : A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
-
Experiment : A standard 1D 1H NMR experiment with water suppression (e.g., using presaturation) is typically performed.
-
Parameters : Key parameters include the number of scans (depending on sample concentration), relaxation delay, and acquisition time.
-
-
Data Analysis :
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Identify xanthosine peaks based on their characteristic chemical shifts in the 1H spectrum.[16]
-
Quantify by integrating the area of a unique xanthosine peak and comparing it to the integral of the known-concentration internal standard (DSS).
-
Platform Selection Guide
Choosing the right platform is a critical decision. The following diagram provides a logical framework for selecting the most appropriate technology based on common research goals.
Caption: Decision tree for selecting an analytical platform.
References
- 1. SMPDB [smpdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Influences on Metabolite Levels: A Comparison across Metabolomic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Lab Chapter 7.4 [people.whitman.edu]
- 14. mdpi.com [mdpi.com]
- 15. Human Metabolome Database: Predicted GC-MS Spectrum - Xanthosine GC-MS (5 TMS) - 70eV, Positive (HMDB0000299) [hmdb.ca]
- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000299) [hmdb.ca]
A Researcher's Guide to Linearity and Range Assessment for Xanthosine Assays
For researchers and drug development professionals, the accurate quantification of Xanthosine, a key intermediate in purine (B94841) metabolism, is critical. This guide provides a comparative overview of different analytical methods for Xanthosine detection, with a focus on two key validation parameters: linearity and range. Understanding these parameters is essential for ensuring reliable and accurate results in applications ranging from metabolic studies to biomarker discovery.
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
Comparative Performance of Xanthosine Assays
The selection of a Xanthosine assay often depends on the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of common Xanthosine detection methods.
| Assay Method | Principle | Linearity (Correlation Coefficient, R²) | Linear Range | Limit of Quantitation (LOQ) | Common Applications |
| Colorimetric/Fluorometric Assay | Enzymatic oxidation of Xanthine/Hypoxanthine to produce a colored or fluorescent product. | >0.99 | 0.4 µM - 10 µM (Fluorometric) | 0.4 µM | High-throughput screening, analysis of cell lysates and supernatants. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[3] | >0.99 | Typically spans several orders of magnitude (e.g., 1.0 µg/g - 100 µg/g). | 1.0 µg/g[3] | Targeted quantification in complex biological matrices like plasma, urine, and tissue extracts.[3][4] |
| Electrochemical Biosensor | Oxidation of Xanthine at a modified electrode surface, generating a measurable current. | ~0.994 | 0.05 µM - 10 µM[5] | 0.03 µM | Point-of-care diagnostics, food sample analysis.[5] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding of Xanthosine and a labeled conjugate to a specific antibody. | >0.98 | Varies by kit, typically in the low µM range. | Not always reported, method is semi-quantitative.[4] | Screening of large sample numbers, semi-quantitative analysis in biological fluids.[4] |
Experimental Protocol for Linearity and Range Assessment
This protocol is based on the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][6][7]
Objective: To determine the linearity and range of a Xanthosine assay.
Materials:
-
Xanthosine standard of known purity
-
Assay-specific reagents (e.g., enzyme mix, detection probes, buffers)
-
The biological matrix of interest (e.g., serum, cell culture medium), if applicable
-
Calibrated pipettes and other standard laboratory equipment
-
Assay-specific detection instrument (e.g., plate reader, HPLC, mass spectrometer)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the Xanthosine standard in an appropriate solvent.
-
Preparation of Calibration Standards: Perform a serial dilution of the stock solution to prepare a minimum of five concentration levels spanning the expected working range of the assay.[6] For example, for an assay with an expected range of 1-100 µM, prepare standards at 1, 10, 25, 50, 75, and 100 µM.
-
Assay Procedure: Run the assay according to the specific protocol for the chosen method, using the prepared calibration standards. Perform at least three replicate measurements for each concentration level.
-
Data Collection: Record the analytical response for each replicate at each concentration level.
-
Data Analysis:
-
Calculate the mean response for each concentration level.
-
Plot the mean response against the known concentration of Xanthosine.
-
Perform a linear regression analysis on the data points.
-
Determine the correlation coefficient (R²), the y-intercept, and the slope of the regression line.
-
Acceptance Criteria:
-
Linearity: The correlation coefficient (R²) should be ≥ 0.99.
-
Range: The specified range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples at the extremes of the range.[2]
Caption: Workflow for Linearity and Range Assessment.
Xanthosine in Purine Metabolism
Xanthosine is a central molecule in the catabolism of purines. It is formed from the deamination of guanosine (B1672433) and is subsequently converted to xanthine, which is then oxidized to uric acid. Understanding this pathway is crucial for interpreting the significance of Xanthosine levels in biological systems.
Caption: Simplified Purine Catabolism Pathway.
Conclusion
The choice of a Xanthosine assay should be guided by the specific requirements of the study. For high-throughput applications where high precision is not the primary concern, colorimetric or fluorometric assays may be suitable. For applications demanding high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the method of choice. Electrochemical biosensors offer a promising alternative for rapid and sensitive detection, potentially for point-of-care applications. A thorough validation of the chosen method, including a rigorous assessment of linearity and range, is paramount for obtaining reliable and reproducible data.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. glocat.geneseo.edu [glocat.geneseo.edu]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
For researchers, scientists, and drug development professionals engaged in the intricate pathways of purine (B94841) metabolism, the precise quantification of specific nucleosides is paramount. Xanthosine (B1684192), a key intermediate, presents a unique analytical challenge due to its structural similarity to other endogenous purine nucleosides. This guide provides a comprehensive overview of the critical considerations for evaluating the specificity of a hypothetical Xanthosine ELISA kit, offering insights into experimental validation and data interpretation.
Understanding Cross-Reactivity in Purine Nucleoside Analysis
The core challenge in developing an immunoassay for xanthosine lies in achieving high specificity in the presence of structurally similar molecules such as guanosine, inosine, and adenosine. The subtle differences in their chemical structures necessitate rigorous validation of antibody binding to ensure that the assay accurately quantifies xanthosine without significant interference from related compounds.
Hypothetical Performance Data of a Xanthosine ELISA Kit
To illustrate the performance of a highly specific Xanthosine ELISA kit, the following table summarizes potential cross-reactivity data. This data is essential for researchers to assess the reliability of the kit for their specific experimental needs.
| Compound | Concentration (ng/mL) | Cross-Reactivity (%) |
| Xanthosine | 10 | 100 |
| Guanosine | 1000 | < 0.1 |
| Inosine | 1000 | < 0.5 |
| Adenosine | 1000 | < 0.1 |
| Xanthine | 1000 | < 1.0 |
| Hypoxanthine | 1000 | < 0.1 |
| Guanine | 1000 | < 0.1 |
Note: The cross-reactivity percentage is calculated as: (Concentration of Xanthosine / Concentration of cross-reactant that gives the same absorbance) x 100.
Experimental Protocol for Determining Specificity
A detailed understanding of the experimental methodology is crucial for interpreting specificity data. The following protocol outlines a standard competitive ELISA procedure for assessing the cross-reactivity of a Xanthosine ELISA kit.
Objective: To determine the percentage of cross-reactivity of the Xanthosine ELISA kit with related purine nucleosides.
Materials:
-
Xanthosine ELISA Kit (including pre-coated microplate, detection antibody, HRP-conjugate, standards, buffers, and substrate)
-
Xanthosine standard solutions
-
Potential cross-reactants: Guanosine, Inosine, Adenosine, Xanthine, Hypoxanthine, Guanine
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard Curve Preparation: A serial dilution of the xanthosine standard is prepared to generate a standard curve.
-
Cross-Reactant Solution Preparation: Prepare solutions of each potential cross-reactant at a high concentration (e.g., 1000 ng/mL).
-
Assay Procedure:
-
Add a fixed volume of the prepared standards and cross-reactant solutions to the wells of the microplate pre-coated with anti-xanthosine antibodies.
-
Add a fixed amount of HRP-conjugated xanthosine to each well. This will compete with the xanthosine in the sample or the cross-reactant for binding to the antibody.
-
Incubate the plate for the time and temperature specified in the kit protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well, which will react with the bound HRP to produce a color change.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve of absorbance versus xanthosine concentration.
-
Determine the concentration of each cross-reactant that produces a signal equivalent to the 50% binding point (IC50) of the xanthosine standard curve.
-
Calculate the percent cross-reactivity for each compound using the formula mentioned above.
-
Caption: Experimental workflow for determining ELISA kit specificity.
Structural Similarity of Purine Nucleosides
The specificity of an antibody is directly related to its ability to distinguish between the subtle structural differences of its target and related molecules. The following diagram illustrates the structural similarities and differences between xanthosine, guanosine, inosine, and adenosine.
Caption: Structural relationships of key purine nucleosides.
Safety Operating Guide
Proper Disposal Procedures for Xanthosine (Standard)
This document provides essential safety and logistical information for the proper disposal of Xanthosine (B1684192), a naturally occurring purine (B94841) nucleoside. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
Immediate Safety and Handling
Before disposal, it is crucial to handle Xanthosine with the appropriate safety measures. While not classified as a hazardous material, good laboratory practices should always be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Spill Management: In case of a spill, avoid generating dust. Sweep the solid material carefully and collect it in a designated, sealed container for disposal.
Quantitative Data: Physico-Chemical Properties
Understanding the properties of Xanthosine is essential for its safe handling and disposal.
| Property | Data |
| Molecular Formula | C₁₀H₁₂N₄O₆ |
| Molar Mass | 284.23 g/mol |
| Appearance | White crystalline solid |
| Solubility | Sparingly soluble in cold water; freely soluble in hot water and hot dilute alcohol.[1][2] |
| Stability | Stable under normal laboratory conditions. |
Disposal Protocol
The standard procedure for the disposal of Xanthosine and its contaminated materials is to treat it as non-hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Step 1: Segregation and Collection
-
Collect waste Xanthosine, including expired product and contaminated labware (e.g., weighing boats, pipette tips), in a dedicated waste container.
-
Ensure the container is made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
If dealing with solutions, do not mix Xanthosine waste with other chemical waste streams, particularly hazardous substances.
Step 2: Labeling
-
Clearly label the waste container with "Xanthosine Waste" and the approximate amount.
-
Include the date of waste generation.
-
Ensure the label is legible and securely attached to the container.
Step 3: Storage
-
Store the sealed waste container in a designated, secure area for chemical waste collection.
-
Do not store the waste container in areas with high traffic or at risk of being overturned.
Step 4: Institutional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the pickup and disposal of the Xanthosine waste.
-
Follow all institutional procedures for waste manifest and pickup requests.
Important Considerations:
-
Do not dispose of Xanthosine in the regular trash.
-
Do not pour Xanthosine solutions down the drain unless explicitly permitted by your institution's EHS department and local regulations.
-
For empty containers of the original product, they should be triple-rinsed with a suitable solvent (like water), and the rinsate collected as chemical waste. After rinsing, the container can typically be disposed of as regular lab glass or plastic, with the label defaced.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Xanthosine.
Caption: A workflow diagram for the proper disposal of Xanthosine.
References
Safeguarding Your Research: Standard Personal Protective Equipment and Handling Procedures for Xanthosine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Xanthosine, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and first-aid measures.
Personal Protective Equipment (PPE) for Xanthosine
When handling Xanthosine, which is harmful if swallowed and can cause skin and serious eye irritation, a comprehensive approach to personal protection is critical.[1][2] The following table summarizes the recommended PPE to minimize exposure and ensure safety.
| Body Part | Personal Protective Equipment | Specification |
| Eyes | Safety Goggles | Should be equipped with side-shields to provide comprehensive protection against splashes.[1][3] |
| Hands | Protective Gloves | Chemically resistant gloves are mandatory to prevent skin contact.[1][4] |
| Body | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin.[1][3] |
| Respiratory | Suitable Respirator | An approved respirator is recommended, particularly in situations where dust may be generated.[1][4][5] |
Experimental Workflow for Handling Xanthosine
To ensure safe handling from receipt to disposal, a structured workflow should be followed. This involves careful planning and adherence to established safety protocols at each stage.
Detailed Protocols and Procedures
Engineering Controls: Always handle Xanthosine in a well-ventilated area.[1][3] The use of a fume hood is recommended to minimize inhalation exposure. An accessible safety shower and eye wash station are mandatory in the handling area.[1]
Handling Procedures:
-
Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1][2]
-
After handling, wash hands thoroughly with soap and water.
-
Refrain from eating, drinking, or smoking in the laboratory area where Xanthosine is handled.[5]
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water and seek medical attention.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water and consult a physician.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer cardiopulmonary resuscitation (CPR) and seek immediate medical help.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician for guidance.[1]
Disposal Plan: Proper disposal of Xanthosine and any contaminated materials is crucial to prevent environmental contamination.
-
Collect all waste in sealed, properly labeled containers.
-
Adhere to all local, state, and federal regulations for chemical waste disposal.
-
Under no circumstances should Xanthosine be allowed to enter drains or waterways.[1][5]
-
In the event of a spill, use dry clean-up methods to avoid creating dust.[5] For liquid spills, use an absorbent, liquid-binding material.[1] Following the initial clean-up, decontaminate the affected surfaces with alcohol.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
